molecular formula C6H6BrNO B168333 4-Bromophenylhydroxylamine CAS No. 10468-46-9

4-Bromophenylhydroxylamine

Cat. No.: B168333
CAS No.: 10468-46-9
M. Wt: 188.02 g/mol
InChI Key: FFGRMJZVLLBFCR-UHFFFAOYSA-N
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Description

4-Bromophenylhydroxylamine, also known as 4-Bromophenylhydroxylamine, is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromophenylhydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromophenylhydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGRMJZVLLBFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146647
Record name 4-Bromophenylhydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10468-46-9
Record name 4-Bromophenylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Applications of O-(4-Bromophenyl)hydroxylamine Hydrochloride in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the strategic selection of bifunctional building blocks is paramount. While the nomenclature "4-Bromophenylhydroxylamine" is often used colloquially, precision is required: CAS 1007570-12-8 specifically designates O-(4-bromophenyl)hydroxylamine hydrochloride . Unlike its N-substituted counterpart, this O-arylhydroxylamine salt is a highly specialized reagent. It serves as a linchpin for "umpolung" (polarity-reversed) amination, a direct precursor for complex benzofuran scaffolds, and a critical intermediate in the synthesis of radiotracers targeting the kynurenine pathway in oncology.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic reaction schemes. Here, we will dissect the mechanistic causality behind its reactivity, establish self-validating experimental protocols, and explore its strategic utility in late-stage functionalization.

Physicochemical Profiling & Structural Dynamics

The utility of CAS 1007570-12-8 stems from three structural features:

  • The Weak N–O Bond: Primed for homolytic or heterolytic cleavage, enabling [3,3]-sigmatropic rearrangements or radical generation.

  • The Hydrochloride Salt: Prevents auto-oxidation and premature condensation, ensuring bench stability and precise stoichiometric control.

  • The Para-Bromo Substituent: Acts as an orthogonal synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution ( SN​Ar )[1].

Table 1: Core Physicochemical Properties
PropertySpecificationStrategic Implication
CAS Number 1007570-12-8Ensures procurement of the O-substituted isomer, not the N-substituted variant.
Molecular Formula C6​H7​BrClNO The HCl salt form is critical for proton-coupled electron transfer reactions.
Molecular Weight 224.48 g/mol Allows for precise molar equivalent calculations in micro-scale radiochemistry.
Physical State Solid (Powder)Facilitates easy handling and long-term storage without degradation.

Mechanistic Paradigm: Umpolung Amination & The Aminium Radical Cation

Traditionally, amines act as nucleophiles. However, O-(4-bromophenyl)hydroxylamine hydrochloride subverts this paradigm. By utilizing the O-aryl group as a superior leaving group, the nitrogen center becomes highly electrophilic upon activation.

In photoredox catalysis, this compound is used to generate Aminium Radical Cations (ARCs) . The causality of the reaction relies heavily on the pre-protonation of the substrate. Single-electron reduction (SET) of the protonated O-arylhydroxylamine by a photocatalyst triggers mesolytic N–O bond cleavage. This generates an electrophilic ARC that can rapidly engage in bimolecular C–N bond formation with unactivated arenes[2].

G A Protonated O-Arylhydroxylamine B Single-Electron Reduction (SET) A->B Photocatalyst + hv C Aminium Radical Cation (ARC) B->C N-O Cleavage (-ArOH) E Bimolecular C-N Bond Formation C->E Electrophilic Attack D Arene Nucleophile D->E F Arylamine Product E->F Oxidation/Deprotonation

Photocatalytic generation of aminium radical cations for electrophilic C-N bond formation.

Synthetic Workflows & Self-Validating Protocols

Protocol A: Direct One-Pot Synthesis of Benzofurans

Benzofurans are privileged pharmacophores. Traditional syntheses require the pre-formation of oxime ethers followed by harsh Lewis acid treatment. Tomkinson et al. demonstrated that O-arylhydroxylamine hydrochlorides react directly with ketones in the presence of methanesulfonic acid ( MeSO3​H ) to yield benzofurans in a single step[3].

Mechanistic Causality: MeSO3​H serves a dual purpose. First, it catalyzes the condensation of the ketone with the hydroxylamine to form the oxime ether in situ. Second, the acidic environment protonates the intermediate, driving the[3,3]-sigmatropic rearrangement and subsequent cyclization[3].

G A O-(4-bromophenyl)hydroxylamine Hydrochloride B Ketone Substrate C O-Aryl Oxime Ether Intermediate D [3,3]-Sigmatropic Rearrangement C->D Acid Catalysis E Rearranged Intermediate D->E N-O Cleavage F Cyclization & Deammination E->F Intramolecular Attack G 5-Bromo-Benzofuran Derivative F->G -NH3 AB AB AB->C MeSO3H (Condensation)

Mechanistic cascade of one-pot benzofuran synthesis via [3,3]-sigmatropic rearrangement.

Step-by-Step Methodology:

  • Initialization: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve O-(4-bromophenyl)hydroxylamine hydrochloride (1.0 mmol) in anhydrous THF (2.0 mL).

  • Thermal Activation: Warm the solution to 60 °C. The use of THF at this temperature ensures optimal solubility and reaction kinetics without causing solvent degradation.

  • Catalyst & Substrate Addition: After 5 minutes of equilibration, add methanesulfonic acid (2.0 mmol, 2.0 equiv) followed immediately by the target ketone (1.0 mmol). Self-Validation Check: The reaction mixture should exhibit a slight color change, indicating the initiation of oxime ether formation.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a highly UV-active spot (the benzofuran) typically occurs within 2 to 24 hours depending on ketone steric bulk.

  • Isolation: Upon completion, remove the solvent under reduced pressure. Purify directly via flash column chromatography (e.g., Petroleum Ether/EtOAc, 20:1) to yield the 5-bromo-benzofuran derivative[3].

Table 2: Quantitative Yields for Benzofuran Synthesis[4]
Ketone SubstrateReaction TimeIsolated Yield (%)Product Scaffold
Cyclohexanone2 h70%Tetrahydrodibenzofuran
4-tert-Butylcyclohexanone4 h65%Substituted Tetrahydrodibenzofuran
Acyclic Aliphatic Ketones12-24 h51-95%2,3-Disubstituted Benzofurans
Protocol B: Synthesis of IDO1/TDO Inhibitors for PET Imaging

In oncology, the kynurenine pathway (KP) is a primary mechanism by which tumors evade the immune system, driven by the enzymes IDO1 and TDO. Diaryl hydroxylamines are potent dual inhibitors of these enzymes. O-(4-bromophenyl)hydroxylamine is a critical precursor for generating 18F -PET radiotracers to image this pathway in vivo[4].

Mechanistic Causality: The para-bromo group on the aryl ring is not merely a structural feature; it is a designed leaving group for late-stage radiolabeling. It allows for nucleophilic aromatic substitution ( SN​Ar ) with [18F]KF /Kryptofix, effectively swapping the bromine atom for a positron-emitting fluorine isotope just hours before clinical administration[4].

Step-by-Step Methodology (Precursor Synthesis & Radiolabeling):

  • Precursor Assembly: Utilize O-(4-bromophenyl)hydroxylamine to synthesize the diaryl hydroxylamine pharmacophore via standard amide coupling or reductive amination with the appropriate aldehyde/acid.

  • Radiolabeling Setup: Transfer the bromo-precursor (1-2 mg) into a specialized radiochemistry reaction vial.

  • Isotope Introduction: Add [18F]KF /Kryptofix 2.2.2 complex dissolved in anhydrous DMSO. Self-Validation Check: Kryptofix is essential here; it sequesters the potassium ion, leaving the 18F− as a "naked," highly reactive nucleophile.

  • Thermal Substitution: Heat the mixture to 140 °C for 10-15 minutes. The high temperature provides the activation energy required to displace the bromo group via the Meisenheimer complex intermediate.

  • Purification: Quench the reaction and purify the 18F -tracer via semi-preparative HPLC to achieve >95% radiochemical purity before biological assay[4].

Strategic Advantages in Drug Development

For drug development professionals, incorporating CAS 1007570-12-8 into a synthetic pipeline offers distinct strategic advantages:

  • Late-Stage Diversification: The intact bromo-aryl moiety survives the initial N–O bond cleavage and rearrangement steps. This allows chemists to build the core heterocycle first, and subsequently use Suzuki, Sonogashira, or Buchwald-Hartwig couplings to generate massive libraries of derivatives from a single intermediate[1].

  • Chemoselectivity: In complex biological environments or highly functionalized molecules, O-arylhydroxylamines exhibit remarkable chemoselectivity, reacting preferentially with specific electrophiles (like α -keto acids) even in the presence of unprotected amino acids, thiols, and phenols[5].

References

  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation Source: National Institutes of Health (PMC) URL:[Link]

  • Targeting the kynurenine pathway for tumour detection and characterization by PET and SPECT Source: National Hellenic Research Foundation (EKT) URL:[Link]

  • Formal Dearomative Hydroamination of 2-Arylphenols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Resolving a Case of Chemical Synonymy: A Technical Guide to 4-Bromophenylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the precise world of chemical research and development, clarity in nomenclature is paramount. This guide addresses a common point of confusion: the perceived difference between N-hydroxy-4-bromoaniline and 4-bromophenylhydroxylamine . We establish definitively that these are not two different compounds but are, in fact, synonymous names for the same chemical entity, identified by the Chemical Abstracts Service (CAS) number 10468-46-9 [1]. This document will elucidate the basis of this synonymy through an analysis of chemical naming conventions. It will then serve as a comprehensive technical resource on the compound itself, detailing its physicochemical properties, a validated synthesis protocol, characteristic reactivity, and its significant applications, particularly in the fields of medicinal chemistry and toxicology. Our objective is to provide researchers, scientists, and drug development professionals with a foundational and authoritative reference, dispelling nomenclature ambiguity and offering practical, field-proven insights into this important chemical intermediate.

Part 1: Unifying the Identity: Nomenclature and Structure

The primary source of confusion arises from two valid, yet different, systems of chemical nomenclature recognized by the International Union of Pure and Applied Chemistry (IUPAC). Both "N-hydroxy-4-bromoaniline" and "4-bromophenylhydroxylamine" accurately describe the same molecular structure.

  • System 1: Substitutive Nomenclature (N-hydroxy-4-bromoaniline) In this approach, the molecule is treated as a derivative of a well-known parent compound, in this case, aniline (C₆H₅NH₂)[2][3]. The substituents on the parent molecule are then named and their locations specified.

    • 4-bromo : A bromine atom is located at the para- (or 4-) position of the benzene ring, opposite the amino group[2][4].

    • N-hydroxy : A hydroxyl (-OH) group is substituted onto the nitrogen atom of the amino group[5].

  • System 2: Functional Class Nomenclature (4-bromophenylhydroxylamine) This system names the compound based on the primary functional group, which is phenylhydroxylamine (a hydroxylamine group attached to a benzene ring).

    • Phenylhydroxylamine : The core functional class.

    • 4-bromo : Indicates the bromine substituent on the phenyl ring at the para-position.

The definitive identifier, transcending any naming convention, is the CAS number: 10468-46-9 . For the remainder of this guide, we will use the name 4-bromophenylhydroxylamine for consistency.

Molecular Structure Diagram

The following diagram illustrates the molecular structure and the origins of its synonymous names.

G start Start: Materials Assembly step1 Step 1: Dissolve 1-bromo-4-nitrobenzene in Ethanol start->step1 step2 Step 2: Prepare NH4Cl Solution and add to reaction flask step1->step2 step3 Step 3: Cool to 0-5 °C (Ice Bath) step2->step3 step4 Step 4: Add Zinc Dust Portion-wise with vigorous stirring step3->step4 step5 Step 5: Monitor Reaction (TLC, e.g., 4:1 Hexanes:EtOAc) step4->step5 step6 Step 6: Filter Reaction Mixture (to remove excess Zn and salts) step5->step6 Upon Completion step7 Step 7: Workup Evaporate solvent, extract with ether, wash with brine, dry over Na2SO4 step6->step7 step8 Step 8: Purify (Recrystallization or Column Chromatography) step7->step8 end End: Pure 4-bromophenylhydroxylamine step8->end

Caption: Workflow for the synthesis of 4-bromophenylhydroxylamine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromo-4-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol/water.

  • Reagent Addition: In a separate beaker, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Add this solution to the reaction flask.

  • Cooling: Place the flask in an ice-water bath and cool the vigorously stirred mixture to 0-5 °C.

  • Reduction: Slowly add zinc dust (approx. 2.0-3.0 eq) in small portions, ensuring the temperature does not rise above 10 °C. The addition is exothermic and requires careful control.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitroarene spot has been completely consumed.

  • Filtration: Once complete, filter the reaction mixture through a pad of Celite® to remove the excess zinc powder and inorganic salts. Wash the filter cake with ethanol.

  • Workup: Combine the filtrates and evaporate the solvent under reduced pressure. Resuspend the resulting solid in water and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-bromophenylhydroxylamine.

Key Reactivity Insights

Arylhydroxylamines are versatile but often unstable intermediates. Their chemistry is dominated by their nucleophilicity and susceptibility to oxidation and rearrangement.

  • Oxidation: 4-Bromophenylhydroxylamine can be easily oxidized to the corresponding nitroso compound (1-bromo-4-nitrosobenzene) and further to the nitro compound. This sensitivity necessitates careful handling and storage, often under an inert atmosphere.

  • Bamberger Rearrangement: In the presence of strong aqueous acid, arylhydroxylamines undergo the Bamberger rearrangement to form aminophenols. For 4-bromophenylhydroxylamine, this reaction would yield 4-bromo-2-aminophenol, as the para-position is blocked.

  • Sigmatropic Rearrangements: These compounds can participate in reactions like-[1][2]sigmatropic rearrangements, which are valuable for synthesizing substituted anilines.[6]

  • Formation of Nitrenium Ions: Arylhydroxylamines are precursors to highly reactive nitrenium ions, which are implicated in the covalent binding of aniline metabolites to biological macromolecules like DNA.[7] This reactivity is central to their toxicological profile.

Part 4: Applications and Toxicological Significance

The utility of 4-bromophenylhydroxylamine spans synthetic chemistry and toxicology, primarily driven by its status as a reactive intermediate.

Applications in Synthesis
  • Precursor to Pharmaceuticals and Agrochemicals: As a substituted aniline derivative, it serves as a building block for more complex molecules. The bromo- and hydroxylamino- groups provide two distinct points for further functionalization.[8][9]

  • Organic Synthesis: It is used in the synthesis of heterocyclic compounds and as a precursor in rearrangement reactions to generate ortho-functionalized anilines, which are valuable synthetic intermediates.[6]

Toxicological and Metabolic Relevance

The primary significance of 4-bromophenylhydroxylamine in the life sciences is its role as a metabolite of 4-bromoaniline.

  • Metabolic Activation: Aromatic amines like 4-bromoaniline are often metabolized in the liver via N-oxidation to form N-arylhydroxylamines. This is a critical "activation" step.

  • Carcinogenicity and Genotoxicity: The resulting arylhydroxylamine can be further converted into electrophilic nitrenium ions. These reactive species can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The study of arylhydroxylamines is therefore crucial for understanding the toxicity mechanisms of many aromatic amines used in industrial processes.[7]

  • Drug Development: In drug development, if a candidate molecule contains an aniline moiety, its metabolic profile must be carefully studied. The formation of an N-hydroxy metabolite is a potential red flag for toxicity, prompting further investigation or redesign of the molecule to block the metabolic pathway. The study of related compounds has shown that such metabolites can have significant toxic effects.[10][11][12]

Conclusion

The terms N-hydroxy-4-bromoaniline and 4-bromophenylhydroxylamine are interchangeable synonyms for the chemical compound with CAS number 10468-46-9. This guide has clarified the IUPAC nomenclature that gives rise to both names and provided a comprehensive overview of the compound's properties, a reliable synthesis protocol, and its key reactivity. Its primary importance lies in its dual role as a versatile synthetic intermediate and as a critical, often toxic, metabolite of 4-bromoaniline. For researchers in organic synthesis and toxicology, a thorough understanding of this compound's chemistry and biological implications is essential for both innovation and safety.

References

  • Angene Chemical. N-[(4-bromophenyl)methylidene]hydroxylamine(CAS# 34158-73-1). Retrieved from angenechemical.com. [Link]

  • Chemsrc. N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9. Retrieved from Chemsrc. [Link]

  • Vaia. IUPAC nomenclature retains the common name aniline for. Retrieved from Vaia. [Link]

  • PubChem - NIH. O-(4-bromophenyl)hydroxylamine | C6H6BrNO | CID 11332921. Retrieved from PubChem. [Link]

  • Thieme E-Books & E-Journals. -[1][2]Sigmatropic Rearrangement of Arylhydroxylamines: Rapid Access to ortho-Sulfonylated Anilines. Retrieved from Thieme. [Link]

  • Journal of the American Chemical Society. Reactivity and selectivity of nitrenium ions derived from ester derivatives of carcinogenic N-(4-biphenylyl)hydroxylamine and the corresponding hydroxamic acid. Retrieved from ACS Publications. [Link]

  • ResearchGate. Selective Photoinduced Reduction of Nitroarenes to N -Arylhydroxylamines | Request PDF. Retrieved from ResearchGate. [Link]

  • RSC Publishing. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Retrieved from Green Chemistry. [Link]

  • Oxford Academic. Synthesis of N-Arylhydroxylamines by Tellurium-Catalyzed Reduction of Aromatic Nitro Compounds | Chemistry Letters. Retrieved from Oxford Academic. [Link]

  • OpenStax Adaptation. 12.1 Naming Amines – Fundamentals of Organic Chemistry. Retrieved from OpenStax. [Link]

  • Wikipedia. 4-Bromoaniline. Retrieved from Wikipedia. [Link]

  • Wikipedia. Aniline. Retrieved from Wikipedia. [Link]

  • Quora. Which one is more basic between m-bromoaniline and p-bromoaniline? Why?. Retrieved from Quora. [Link]

  • PubMed. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. Retrieved from PubMed. [Link]

  • ResearchGate. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses | Request PDF. Retrieved from ResearchGate. [Link]

  • PubMed. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells. Retrieved from PubMed. [Link]

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4-Bromophenylhydroxylamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks that offer orthogonal reactivity are critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). N-(4-bromophenyl)hydroxylamine is a highly versatile intermediate characterized by a nucleophilic/redox-active N-hydroxy group and an electrophilic aryl bromide handle. This whitepaper provides an in-depth mechanistic guide to its synthesis, physicochemical properties, and advanced applications in overcoming antimicrobial resistance and designing targeted therapeutics.

Nomenclature & Chemical Identity

Accurate identification and tracking of intermediates are foundational to Good Manufacturing Practices (GMP) and reproducible research. The table below consolidates the standardized nomenclature and physicochemical parameters of the compound[1].

PropertyValue
IUPAC Name N-(4-bromophenyl)hydroxylamine
Common Synonyms 4-bromo-N-hydroxyaniline; N-p-bromophenylhydroxylamine; p-bromophenylhydroxylamine
CAS Registry Number 10468-46-9
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Structural Class Arylhydroxylamine / Halogenated Aniline Derivative

Mechanistic Synthesis: Chemoselective Nitro Reduction

Synthesizing arylhydroxylamines requires precise control over the redox potential of the reaction system. The standard precursor is 1-bromo-4-nitrobenzene. The primary challenge is chemoselectivity : the reduction must be arrested at the hydroxylamine stage (transfer of 4 electrons) without proceeding to the fully reduced 4-bromoaniline (transfer of 6 electrons)[2].

Causality in Reagent Selection

To achieve this, Zinc dust in an aqueous ammonium chloride (NH₄Cl) buffer is the industry standard.

  • Why NH₄Cl? The mild acidity of NH₄Cl (pH ~6) acts as a critical buffer. If a strong acid (e.g., HCl) is used, the N-O bond is rapidly cleaved, resulting in over-reduction to the aniline[2]. Conversely, if the environment is too basic, the transient nitroso intermediate will undergo a bimolecular condensation with the formed hydroxylamine, yielding unwanted azoxybenzene derivatives. The NH₄Cl buffer strictly dictates the thermodynamic stopping point of the reaction.

ReductionPathway A 1-Bromo-4-nitrobenzene (Starting Material) B 1-Bromo-4-nitrosobenzene (Transient Intermediate) A->B + 2e-, + 2H+ - H2O C N-(4-Bromophenyl)hydroxylamine (Target Product) B->C + 2e-, + 2H+ D 4-Bromoaniline (Over-reduction Byproduct) C->D + 2e-, + 2H+ (Avoided via pH buffering)

Caption: Mechanistic pathway of chemoselective nitroarene reduction to hydroxylamine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, allowing the bench scientist to confirm success through real-time physical and chemical feedback.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 1-bromo-4-nitrobenzene in 20 mL of ethanol. Add a solution of 12.0 mmol of NH₄Cl dissolved in 10 mL of deionized water.

  • Thermal Control: Cool the biphasic mixture to 0–5 °C in an ice bath. Causality: Low temperatures suppress the bimolecular condensation of the nitroso intermediate.

  • Reduction: Add 25.0 mmol of finely powdered Zinc dust portion-wise over 30 minutes. Maintain vigorous stirring.

  • Filtration: Once the exotherm subsides, filter the mixture through a Celite pad to remove the insoluble ZnO/Zn(OH)₂ salts. Wash the cake with cold ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude solid.

In-Process Quality Control (IPQC) & Self-Validation:

  • Visual Causality Check: The reaction mixture will transition from pale yellow to a transient green/blue hue (confirming the formation of the nitroso intermediate) before settling into a greyish-white suspension. If the solution turns deep orange/red, the pH has drifted too high, indicating azoxy coupling.

  • Chemical Self-Validation (Tollens' Test): To definitively rule out over-reduction to 4-bromoaniline, withdraw a 0.5 mL aliquot of the organic extract and add it to freshly prepared Tollens' reagent (ammoniacal silver nitrate). An immediate formation of a silver mirror confirms the presence of the N-hydroxy group. Anilines do not reduce Tollens' reagent, making this an instant, binary validation step.

Applications in Advanced Drug Development

N-(4-bromophenyl)hydroxylamine is highly valued in medicinal chemistry due to its orthogonal reactivity profile.

Spirocyclopropanated β-Lactam Antibiotics

As bacterial resistance to traditional β -lactam antibiotics accelerates, structural innovation is required. Introducing spiro-fused cyclopropanes into the β -lactam ring increases the ring strain energy. This heightened strain thermodynamically favors the N1-C2 amide bond fragmentation required to irreversibly acylate and inhibit Penicillin Binding Proteins (PBPs)[3]. N-(4-bromophenyl)hydroxylamine serves as a critical nitrogen source in a three-component, microwave-assisted cascade reaction (alongside formaldehyde and cyclopropyl-modified β -alanines) to synthesize these advanced monocyclic azaspiro-hexanones[3].

Orthogonal Cross-Coupling for PROTACs and Biosensors

The para-bromo substituent provides a chemically orthogonal handle to the hydroxylamine functionality. Once the N-hydroxy group is integrated into a heterocycle or protected, the aryl bromide is primed for palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-couplings[4]. This allows researchers to rapidly extend the molecular scaffold to synthesize molecular wires, electrochemical immunosensors, or the rigid linker regions of Proteolysis Targeting Chimeras (PROTACs)[4].

DrugDev Core N-(4-Bromophenyl)hydroxylamine Branch1 N-Hydroxyl Group Reactivity (Nucleophilic / Directing) Core->Branch1 Cascade Cyclizations Branch2 Aryl Bromide Reactivity (Electrophilic Handle) Core->Branch2 Suzuki / Sonogashira App1 Spirocyclopropanated β-lactams (Next-Gen Antibiotics) Branch1->App1 App2 Pd-Catalyzed Cross-Coupling (PROTACs / Molecular Wires) Branch2->App2

Caption: Orthogonal synthetic utility of N-(4-Bromophenyl)hydroxylamine in drug discovery.

Handling, Stability, and Storage

Arylhydroxylamines are inherently susceptible to auto-oxidation back to the nitroso state when exposed to atmospheric oxygen and light.

  • Storage Causality: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (2–8 °C) protected from light.

  • Degradation Indicator: A shift in the bulk powder color from white/pale-yellow to a distinct green or brown indicates oxidative degradation. Material exhibiting this color shift must be recrystallized (typically from hexanes/ethyl acetate) prior to use in sensitive coupling reactions.

References

  • N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9 | Chemsrc. Chemsrc.com. Available at:[Link]

  • Synthesis of New Spirocyclopropanated β-Lactams and Their Application as Building Blocks for β-Amino Acid Peptides. Georg-August-Universität Göttingen. Available at:[Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. National Institutes of Health (PMC). Available at:[Link]

  • Direct Immunosensor Design Based on the Electrochemical Reduction of 4-((4-Nitrophenyl) ethynyl) benzenethiol Monolayers. Digital Commons @ Longwood University. Available at:[Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromophenylhydroxylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromophenylhydroxylamine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various scientific applications. We will explore the molecular characteristics influencing solubility, present qualitative and estimated solubility data, and provide detailed protocols for empirical determination.

Section 1: Understanding the Molecular Profile of 4-Bromophenylhydroxylamine

4-Bromophenylhydroxylamine is a substituted arylhydroxylamine with a molecular structure that dictates its interactions with various solvents. A foundational understanding of its chemical properties is paramount to predicting and manipulating its solubility.

The molecule consists of a phenyl ring substituted with a bromine atom and a hydroxylamine functional group (-NHOH). The bromine atom, being an electron-withdrawing group, influences the electron density of the aromatic ring. The hydroxylamine group is polar and capable of both donating and accepting hydrogen bonds. This duality in its structure—a somewhat nonpolar aromatic ring and a polar functional group—results in a nuanced solubility profile. The principle of "like dissolves like" is a crucial starting point; polar solvents are generally expected to be more effective at dissolving 4-Bromophenylhydroxylamine than nonpolar solvents.[1]

Section 2: Qualitative and Estimated Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solvent can form strong hydrogen bonds with the hydroxylamine moiety of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThese solvents can act as hydrogen bond acceptors. Their high polarity effectively solvates the polar functional group.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowEthers are less polar than alcohols and aprotic polar solvents, offering weaker interactions with the hydroxylamine group.
Halogenated Dichloromethane (DCM), ChloroformModerate to LowThese solvents are of intermediate polarity. Solubility will be influenced by a balance of dipole-dipole interactions and the nonpolar character of the bromophenyl group.
Aromatic Toluene, BenzeneLowThe nonpolar nature of these solvents results in poor interaction with the polar hydroxylamine group.
Nonpolar Aliphatic Hexane, CyclohexaneVery Low / InsolubleThe significant difference in polarity between the solute and solvent leads to minimal interaction and therefore very low solubility.

Note: This table provides estimations. It is imperative for researchers to experimentally verify solubility for their specific applications and desired concentrations.[1]

Section 3: Experimental Determination of Solubility

Given the limited availability of precise quantitative data, empirical determination of solubility is a critical step for any research or development activity involving 4-Bromophenylhydroxylamine. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of the compound.

The Shake-Flask Method: A Gold Standard

The shake-flask method, as described by Higuchi and Connors, remains the most reliable technique for determining the equilibrium solubility of a compound.[2] This method involves creating a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess 4-Bromophenylhydroxylamine prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 24-48 hours) prep2->equil1 equil2 Allow to stand for sedimentation of excess solid equil1->equil2 analysis1 Carefully withdraw a sample of the supernatant equil2->analysis1 analysis2 Filter the sample (e.g., 0.22 µm syringe filter) analysis1->analysis2 analysis3 Dilute the filtrate with a suitable solvent analysis2->analysis3 analysis4 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis3->analysis4

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation of the Sample:

    • Add an excess amount of solid 4-Bromophenylhydroxylamine to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled environment, such as an orbital shaker or a constant temperature bath.

    • Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]

    • After the agitation period, allow the vial to remain undisturbed at the same constant temperature for a period to allow the excess solid to settle.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the sedimented solid.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of 4-Bromophenylhydroxylamine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Considerations for Accuracy and Reproducibility
  • Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately recorded temperature throughout the experiment is critical.

  • Purity of Compound and Solvent: The presence of impurities can significantly affect solubility measurements. Use high-purity 4-Bromophenylhydroxylamine and analytical grade solvents.

  • Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to perform a time-course study to determine the optimal equilibration period.

  • pH of the Medium: For ionizable compounds like 4-Bromophenylhydroxylamine, the pH of the solvent (if aqueous or containing acidic/basic impurities) can influence solubility.[2] While this guide focuses on organic solvents, this factor is crucial for aqueous solubility determination.

Section 4: Stability Considerations During Solubility Assessment

It is important to consider the stability of 4-Bromophenylhydroxylamine during the solubility experiment, as degradation can lead to inaccurate results.[3] Arylhydroxylamines can be susceptible to oxidation.

Potential Degradation Pathways

Forced degradation studies are often employed to understand the stability of a molecule under various stress conditions.[3][4][5] For 4-Bromophenylhydroxylamine, potential degradation pathways could include:

  • Oxidation: The hydroxylamine moiety can be oxidized to the corresponding nitroso or nitro compound.

  • Thermal Degradation: Elevated temperatures used to expedite equilibration could potentially lead to degradation.[4]

Mitigating Degradation During Experiments
  • Inert Atmosphere: For solvents prone to peroxide formation or when studying oxidative stability, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is advisable.

  • Light Protection: To prevent photodegradation, experiments should be conducted in amber vials or in the dark.

  • Stability-Indicating Analytical Method: The analytical method used for quantification should be "stability-indicating," meaning it can accurately measure the concentration of the intact compound in the presence of its degradation products.[5][6] This typically involves chromatographic separation of the parent compound from any degradants.

Section 5: Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Bromophenylhydroxylamine in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain reliable and accurate solubility data. Such data is fundamental for the successful design of chemical reactions, purification processes, and formulation development in various scientific and industrial settings. The principles and methodologies outlined herein provide a solid foundation for the effective handling and application of this important chemical entity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11332921, O-(4-bromophenyl)hydroxylamine. [Link]

  • A.A. GERTSEVA, et al. Experimental and Computational Methods Pertaining to Drug Solubility. J. Chem. Inf. Model., 2017, 57 (8), pp 1783–1790. [Link]

  • Baek, K., et al. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. J Pharm Sci Emerg Drugs, 2018, 6:1. [Link]

  • Singh, S., et al. Forced Degradation – A Review. Biomed J Sci & Tech Res, 2022, 47(3). [Link]

  • Faizi, M., et al. Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology, 2005. [Link]

  • Tomić, Z., et al. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 2024, 29(22), 5035. [Link]

Sources

4-Bromophenylhydroxylamine: A Comprehensive Guide to pKa, Acidity Constants, and Ionization Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromophenylhydroxylamine (4-Br-PHA) is a highly reactive intermediate central to organic synthesis (notably the Bamberger rearrangement) and a critical toxicological metabolite of 4-bromoaniline. Understanding its acidity constants (pKa) is essential for predicting its partitioning behavior, solubility, and reactivity in both biological and synthetic systems. This whitepaper provides an in-depth analysis of the thermodynamic properties of 4-Br-PHA, details field-proven experimental protocols for pKa determination, and explores the implications of its ionization states in drug development.

Thermodynamic Properties: The Amphoteric Nature of Arylhydroxylamines

Arylhydroxylamines are amphoteric molecules, meaning they can act as both proton donors and proton acceptors depending on the pH of their environment. This dual capability results in two distinct pKa values that govern their ionization states:

  • pKa1 (Conjugate Acid): At highly acidic pH, the nitrogen atom accepts a proton, forming an arylammonium-like cation ( ArNH2+​OH ). The pKa1 represents the deprotonation of this conjugate acid.

  • pKa2 (Weak Acid): At basic pH, the neutral hydroxylamine acts as a weak acid, losing a proton from the nitrogen or oxygen atom to form an anionic species ( ArNHO− ).

For context, simple aliphatic hydroxylamine ( NH2​OH ) exhibits a pKa of approximately 6.0 for its conjugate acid[1]. However, when the hydroxylamine group is conjugated with an aromatic ring, the electron-withdrawing nature of the phenyl group drastically increases the acidity of the protonated form. The unsubstituted parent compound, N-phenylhydroxylamine, has an experimentally established pKa1 of 1.9[2] and a pKa2 of approximately 9.00[3].

Hammett Extrapolation for 4-Bromophenylhydroxylamine

The introduction of a bromine atom at the para position significantly alters the electron density of the aromatic system. Bromine exerts a strong electron-withdrawing inductive effect (-I) that outweighs its weak electron-donating resonance effect (+R), yielding a Hammett substituent constant ( σp​ ) of +0.23.

Using the Hammett equation ( pKa​=pKa,0​−ρσ ), we can predict the behavior of 4-Br-PHA. The electron-withdrawing bromine atom destabilizes the positive charge on the protonated nitrogen, making the conjugate acid more acidic (lower pKa1). Conversely, it stabilizes the negative charge of the conjugate base, making the neutral form more acidic (lower pKa2).

  • Estimated pKa1: ~1.3

  • Estimated pKa2: ~8.5

Mechanisms of Ionization

The equilibrium between the cationic, neutral, and anionic states of 4-Br-PHA is strictly pH-dependent. The diagram below maps these transitions.

Ionization A Protonated Form [4-Br-Ar-NH2+-OH] pH < 1.3 B Neutral Form [4-Br-Ar-NH-OH] pH 1.3 - 8.5 A->B -H+ (pKa1) B->A +H+ C Deprotonated Form [4-Br-Ar-N--OH] pH > 8.5 B->C -H+ (pKa2) C->B +H+

State diagram illustrating the pH-dependent ionization of 4-bromophenylhydroxylamine.

Experimental Protocols for pKa Determination

Because arylhydroxylamines are highly susceptible to auto-oxidation and acid-catalyzed rearrangements, standard slow-titration methods often yield erroneous results. The protonated form of phenylhydroxylamine undergoes a rapid Bamberger rearrangement to 4-aminophenol derivatives in strong acids[2]. Therefore, experimental determination requires rapid, highly controlled spectrophotometric techniques.

Protocol 1: UV-Vis Spectrophotometric Titration

This method leverages the distinct molar absorptivities ( ϵ ) of the protonated, neutral, and deprotonated species across a UV spectrum.

UVVisWorkflow Step1 1. Sample Prep Deoxygenated solvent Step2 2. Buffer Equilibration pH 0.5 to 11.0 Step1->Step2 Step3 3. UV-Vis Scanning Rapid scan 200-400 nm Step2->Step3 Step4 4. Isosbestic Analysis Identify overlaps Step3->Step4 Step5 5. Regression Fit Henderson-Hasselbalch Step4->Step5

Step-by-step UV-Vis spectrophotometric workflow for pKa determination.

Step-by-Step Methodology & Causality:

  • Sample Preparation: Dissolve highly purified 4-Br-PHA in an argon-sparged, deoxygenated co-solvent (e.g., methanol). Causality: Phenylhydroxylamines rapidly oxidize to nitrosobenzenes in the presence of dissolved oxygen; deoxygenation is non-negotiable for baseline stability.

  • Buffer Equilibration: Prepare a series of aqueous buffers ranging from pH 0.5 to 11.0. Maintain a constant ionic strength ( I=0.1 M with KCl) to ensure activity coefficients remain stable across the titration.

  • Rapid UV-Vis Scanning: Inject the stock solution into the buffer to achieve a final concentration of ∼10−4 M. Scan the UV-Vis spectra (200-400 nm) immediately. Causality: Rapid scanning outpaces the kinetics of the acid-catalyzed Bamberger rearrangement, ensuring the absorbance reflects the intact hydroxylamine[2].

  • Isosbestic Point Validation: Overlay the spectra to identify isosbestic points. Self-Validating System: Sharp isosbestic points prove that only a simple two-state acid-base equilibrium is occurring. If the points blur or drift, degradation has occurred, and the data must be discarded[4].

  • Non-Linear Regression: Plot the absorbance at the wavelength of maximum difference ( λmax​ ) against pH. Fit the curve using the Henderson-Hasselbalch equation to extract the exact pKa values.

Protocol 2: Potentiometric Titration (For pKa2 Only)

Because pKa1 is too low for accurate glass-electrode potentiometry, this method is reserved for determining the weak acid constant (pKa2).

  • Setup: Utilize a water-jacketed titration vessel maintained at 25.0 ± 0.1 °C, continuously purged with inert argon gas to exclude atmospheric CO2​ , which would otherwise form carbonic acid and skew the basic titration curve.

  • Titration: Dissolve the analyte in 0.1 M KCl. Titrate with standardized 0.1 M NaOH using an automated micro-burette.

  • Analysis: Apply Gran plot transformations to the titration curve to linearize the data and precisely calculate pKa2.

Quantitative Data Summary

The table below summarizes the acidity constants and Hammett parameters, demonstrating the inductive pull of substituents on hydroxylamine ionization.

CompoundpKa1 (Conjugate Acid)pKa2 (Weak Acid)Hammett σp​ Reference
Hydroxylamine ( NH2​OH )6.0~13.7N/A[1]
N-Phenylhydroxylamine1.99.000.00[3],[2]
4-Bromophenylhydroxylamine ~1.3 (Extrapolated)~8.5 (Extrapolated)+0.23 This Guide

Implications for Drug Development and Synthesis

Pharmacokinetics and Toxicology: In biological systems, the pKa dictates the lipophilicity (LogD) of a molecule at physiological pH (7.4). Because physiological pH falls squarely between the pKa1 (~1.3) and pKa2 (~8.5) of 4-Br-PHA, the molecule exists almost entirely in its neutral, un-ionized state in the bloodstream. This massive fraction of neutral species guarantees rapid, passive diffusion across lipid bilayers, including the blood-brain barrier and red blood cell membranes. This rapid partitioning is the primary pharmacokinetic driver behind the rapid onset of methemoglobinemia associated with arylhydroxylamine exposure.

Synthetic Chemistry: For process chemists synthesizing halogenated 4-aminophenols, understanding these constants dictates the reaction pH window. To isolate 4-Br-PHA as a stable intermediate, the reaction medium must be buffered between pH 4.0 and 6.0. Dropping the pH below 2.0 protonates the amine, triggering the Bamberger rearrangement[2], while raising the pH above 9.0 deprotonates the molecule, accelerating unwanted base-catalyzed bimolecular condensations into azoxybenzenes.

References

  • [1] Oreate AI Blog. Understanding Hydroxylamine: Properties, Uses, and pKa Significance. Available at:

  • [3] ChemicalBook. N-Phenylhydroxylamine | 100-65-2. Available at:

  • [2] SciSpace. New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O. Available at:

  • [4] ResearchGate. Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: Diffusion-controlled trapping of a protonated aldehyde by hydroxylamine. Available at:

Sources

Toxicity and safety data sheet (SDS) for 4-Bromophenylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Toxicological Profiling and Safety Data Sheet (SDS) Architecture for 4-Bromophenylhydroxylamine

Executive Summary

4-Bromophenylhydroxylamine (4-BPHA) is a highly reactive, transient N-hydroxylated metabolite of 4-bromoaniline. In drug development and industrial toxicology, phenylhydroxylamines are notoriously recognized as the primary mediators of arylamine-induced hematotoxicity and splenic damage[1][2]. Because 4-BPHA is highly unstable and deeply toxic, handling it requires stringent safety protocols and a deep mechanistic understanding of its biochemical interactions.

This whitepaper synthesizes the chemical properties, mechanistic toxicology, Safety Data Sheet (SDS) framework, and self-validating experimental protocols required for researching 4-BPHA safely and effectively.

Chemical Identity & Quantitative Properties

To establish a baseline for toxicological evaluation, the core physicochemical properties of 4-BPHA are summarized below. As an N-hydroxyarylamine, its electronegative bromine substituent significantly influences its redox potential and half-life compared to unsubstituted phenylhydroxylamine[2].

PropertyValue / Description
Chemical Name 4-Bromophenylhydroxylamine (or N-(4-bromophenyl)hydroxylamine)
CAS Registry Number 10468-46-9[3][4]
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Physical State Solid (typically tan to brown due to rapid auto-oxidation)
Solubility Soluble in organic solvents (DMSO, ethanol); sparingly soluble in water
Primary Hazard Methemoglobinemia, Hemolysis, Splenic Toxicity

Mechanistic Toxicology: The Causality of 4-BPHA Toxicity

Understanding the toxicity of 4-BPHA requires moving beyond static hazard statements to the dynamic biochemical pathways it disrupts. The toxicity is not merely a structural feature but a result of a continuous, self-propagating redox cycle.

Erythrocyte Toxicity & Methemoglobinemia

When halogenated anilines enter the body, they undergo hepatic N-oxidation via Cytochrome P450 enzymes to form phenylhydroxylamines[1]. Once 4-BPHA enters the red blood cell (RBC), it reacts directly with oxyhemoglobin (Fe²⁺). This reaction co-oxidizes the hemoglobin into methemoglobin (Fe³⁺)—which cannot bind oxygen—and converts 4-BPHA into 4-bromonitrosobenzene[2][5].

The Causality of Potency: The extreme toxicity of 4-BPHA stems from a catalytic redox cycle. The resulting 4-bromonitrosobenzene is enzymatically reduced back to 4-BPHA by NADPH-dependent reductases inside the RBC[5]. This means a single molecule of 4-BPHA can oxidize multiple molecules of hemoglobin, generating massive amounts of Reactive Oxygen Species (ROS) as a byproduct, ultimately leading to hemolytic anemia[2][5].

G A 4-Bromoaniline B Hepatic CYP450 N-oxidation A->B C 4-Bromophenylhydroxylamine (4-BPHA) B->C D Oxyhemoglobin (Fe2+) C->D Reacts with F 4-Bromonitrosobenzene C->F Co-oxidation E Methemoglobin (Fe3+) D->E Oxidation G Reactive Oxygen Species (ROS) D->G Byproduct F->C NADPH-dependent Reduction (Redox Cycle)

Caption: Redox cycling of 4-BPHA driving methemoglobinemia and ROS generation.

Splenic Oxidative Stress

Beyond the bloodstream, phenylhydroxylamines exhibit selective splenotoxicity. The destruction of RBCs leads to iron accumulation in the spleen's red pulp. This free iron catalyzes lipid peroxidation, leading to the formation of malondialdehyde (MDA)-protein adducts, causing subendocardial necrosis and severe oxidative stress in splenic tissue[1][6].

Safety Data Sheet (SDS) Architecture

Because specific commercial SDS documents for 4-BPHA are often proprietary or grouped under generic aniline derivatives, researchers must construct a conservative safety framework based on the GHS classification of highly reactive halogenated phenylhydroxylamines[7].

Section 2: Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic if swallowed, in contact with skin, or inhaled)[7].

  • Eye Damage/Irritation: Category 1 (Causes serious eye damage)[7].

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction)[7].

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)[7].

  • Carcinogenicity: Category 2 (Suspected of causing cancer)[7].

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Causes damage to blood/spleen through prolonged exposure)[7].

Section 4: First Aid Measures
  • Inhalation: Move to fresh air. If cyanosis (blue lips/skin) is present, administer 100% oxygen. Causality: Cyanosis indicates high methemoglobin levels; maximizing dissolved oxygen in plasma is critical since hemoglobin transport is impaired.

  • Skin Contact: Wash immediately with polyethylene glycol and water. Causality: 4-BPHA is highly lipophilic and rapidly absorbs through the dermis; standard water washing is insufficient to halt systemic absorption.

Experimental Workflows: Self-Validating Protocols

To study the hematotoxic effects of 4-BPHA, researchers must utilize assays that isolate the chemical's direct effects from systemic confounding variables. The following protocol outlines an In Vitro Methemoglobin Induction Assay.

Protocol 1: In Vitro Methemoglobin Induction Assay

Objective: Quantify the time- and dose-dependent methemoglobinemic capacity of 4-BPHA[2].

Step-by-Step Methodology:

  • Erythrocyte Isolation: Draw whole blood (rat or human) into heparinized tubes. Centrifuge at 2000 × g for 10 minutes. Remove the plasma and buffy coat.

    • Causality Check: Wash the RBCs three times with isotonic Phosphate-Buffered Saline (PBS). This is a critical self-validating step: removing plasma eliminates extracellular antioxidants (like albumin and plasma glutathione) that would prematurely scavenge 4-BPHA, ensuring the assay measures direct RBC toxicity.

  • Stock Preparation: Dissolve 4-BPHA in DMSO to create a 10 mM stock immediately before use.

    • Causality Check: 4-BPHA auto-oxidizes rapidly in aqueous solutions. Preparing it in anhydrous DMSO prevents premature degradation into 4-bromonitrosobenzene.

  • Dosing & Incubation: Resuspend washed RBCs in PBS to a 30% hematocrit. Spike aliquots with 4-BPHA to achieve final concentrations of 30, 100, and 300 µM[2]. Incubate at 37°C in a shaking water bath.

  • Lysis & Spectrophotometry: At time intervals (30, 60, 120, 240 mins), remove 50 µL aliquots and lyse the cells in 1 mL of 1% Triton X-100 solution. Measure absorbance at 630 nm.

    • Causality Check: The 630 nm wavelength specifically corresponds to the absorption peak of the oxidized ferric (Fe³⁺) heme state, allowing precise differentiation from oxyhemoglobin.

  • Data Validation: Add a drop of 10% potassium cyanide (KCN) to the cuvette and remeasure. KCN converts methemoglobin to cyanmethemoglobin, abolishing the 630 nm peak. The difference in absorbance validates the exact percentage of methemoglobin formed.

Workflow Step1 1. Erythrocyte Isolation (Wash with PBS to remove plasma) Step2 2. 4-BPHA Dosing (30-300 µM in DMSO) Step1->Step2 Step3 3. Incubation (37°C, 30-240 mins) Step2->Step3 Step4 4. Lysis & Spectrophotometry (Measure absorbance at 630 nm) Step3->Step4 Step5 5. Data Validation (KCN addition to confirm Fe3+ state) Step4->Step5

Caption: Step-by-step in vitro methemoglobin induction assay workflow.

References

  • N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9 Chemsrc[Link]

  • Benzenamine,4-bromo-N-hydroxy- (CAS No. 10468-46-9) Suppliers Chemical Register[Link]

  • Phenylhydroxylamine: Role in Aniline-Associated Splenic Oxidative Stress and Induction of Subendocardial Necrosis Toxicological Sciences (Oxford Academic)[Link]

  • Aniline derivative-induced methemoglobin in rats National Institutes of Health (PubMed)[Link]

  • Toxicological Profile for Nitrobenzene (Mechanisms of Methemoglobinemia) Agency for Toxic Substances and Disease Registry (ATSDR / CDC)[Link]

  • Phenylhydroxylamine: role in aniline-associated splenic oxidative stress and induction of subendocardial necrosis Researcher.Life[Link]

Sources

An In-depth Technical Guide to 4-Bromophenylhydroxylamine: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-bromophenylhydroxylamine, a molecule of interest in synthetic chemistry and drug development. Due to its isomeric nature, this document will distinctly address both N-(4-bromophenyl)hydroxylamine and O-(4-bromophenyl)hydroxylamine, focusing on their melting points, physical descriptions, and detailed experimental protocols for their synthesis and characterization.

Introduction to Arylhydroxylamines

Arylhydroxylamines are a class of organic compounds that serve as important intermediates in a variety of chemical transformations. Their utility spans from the synthesis of complex heterocyclic systems to their involvement in metabolic pathways of aromatic amines. The presence of a bromine atom on the phenyl ring, as in 4-bromophenylhydroxylamine, introduces a functional handle for further chemical modifications, such as cross-coupling reactions, making these compounds valuable building blocks in medicinal chemistry and materials science.

Isomeric Forms of 4-Bromophenylhydroxylamine

It is crucial to distinguish between the two structural isomers of 4-bromophenylhydroxylamine, as their chemical reactivity and physical properties differ.

  • N-(4-bromophenyl)hydroxylamine: In this isomer, the hydroxyl group is bonded to the nitrogen atom, which is in turn attached to the 4-bromophenyl ring.

  • O-(4-bromophenyl)hydroxylamine: Here, the oxygen atom is bonded to the 4-bromophenyl ring, and the amino group is attached to the oxygen.

This guide will treat each isomer separately to ensure clarity and technical accuracy.

N-(4-Bromophenyl)hydroxylamine

Physical and Chemical Properties

A comprehensive search of available literature indicates that the experimental determination of the melting point for N-(4-bromophenyl)hydroxylamine is not widely reported, with some databases listing it as "N/A"[1]. However, related compounds, such as 4-chloro-N-phenylhydroxylamine, are described as white solids, suggesting that N-(4-bromophenyl)hydroxylamine is also likely a solid at room temperature.

Table 1: Physicochemical Properties of N-(4-bromophenyl)hydroxylamine

PropertyValueSource
Molecular Formula C₆H₆BrNOChemSrc
Molecular Weight 188.02 g/mol ChemSrc
Physical Description Likely a solidInferred from related compounds
Melting Point Not available[1]
Boiling Point 272.4 °C at 760 mmHg (Predicted)[1]
Density 1.772 g/cm³ (Predicted)[1]
CAS Number 10468-46-9[1]
Experimental Protocol: Synthesis of N-(4-bromophenyl)hydroxylamine

The synthesis of N-arylhydroxylamines is most commonly achieved through the controlled reduction of the corresponding nitroarene. The following protocol is a representative method adapted from established procedures for the synthesis of related N-arylhydroxylamines.

Reaction Scheme:

Synthesis of N-(4-bromophenyl)hydroxylamine 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene N-(4-bromophenyl)hydroxylamine N-(4-bromophenyl)hydroxylamine 1-Bromo-4-nitrobenzene->N-(4-bromophenyl)hydroxylamine   Zn, NH₄Cl   H₂O/EtOH Synthesis of O-(4-bromophenyl)hydroxylamine 4-Bromophenol 4-Bromophenol Sodium 4-bromophenoxide Sodium 4-bromophenoxide 4-Bromophenol->Sodium 4-bromophenoxide   NaH   THF O-(4-Bromophenyl)hydroxylamine O-(4-Bromophenyl)hydroxylamine Sodium 4-bromophenoxide->O-(4-Bromophenyl)hydroxylamine   NH₂Cl (in situ)   or H₂NOSO₃H

Sources

Halogenated Phenylhydroxylamines: Discovery, Mechanistic Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

Halogenated phenylhydroxylamines (HPHAs) represent a critical class of reactive intermediates bridging fundamental organic synthesis and advanced pharmaceutical development. Characterized by the substitution of a hydroxylamine moiety (-NHOH) and one or more halogen atoms on a benzene ring, these compounds are highly valued as precursors for hydroxamic acids and N-hydroxyureas. However, their inherent reactivity also makes them potent biological oxidants. This whitepaper provides a comprehensive technical analysis of the history, mechanistic synthesis, biological toxicology, and pharmacological utility of HPHAs.

Historical Context and Discovery

The foundational chemistry of phenylhydroxylamines was serendipitously established in 1894 by A. Wohl and E. Bamberger, who independently discovered N-phenylhydroxylamine during the zinc dust reduction of nitrobenzene[1]. This breakthrough paved the way for the synthesis of substituted derivatives, including halogenated phenylhydroxylamines (e.g., 4-chlorophenylhydroxylamine and 4-fluorophenylhydroxylamine).

Early researchers quickly realized that introducing a halogen atom to the phenyl ring significantly altered the electronic landscape of the molecule. The inductive effect of the halogens impacted both the stability of the hydroxylamine and its subsequent reactivity in condensation and rearrangement reactions (such as the Bamberger rearrangement to form halogenated p-aminophenols).

Mechanistic Chemistry: The Haber-Lukashevich Pathway

The synthesis of HPHAs from their corresponding halogenated nitrobenzenes is governed by the Haber-Lukashevich mechanism[2]. This pathway delineates the stepwise addition of electrons and protons to the nitro group. The primary synthetic challenge is arresting the reduction precisely at the hydroxylamine stage before it proceeds to the fully reduced aniline derivative.

Pathway A Halogenated Nitrobenzene B Halogenated Nitrosobenzene A->B +2e-, +2H+ -H2O C Halogenated Phenylhydroxylamine (Target) B->C +2e-, +2H+ D Halogenated Aniline (Over-reduction) C->D +2e-, +2H+ -H2O

Caption: Haber-Lukashevich stepwise reduction of halogenated nitroaromatics to phenylhydroxylamines.

When utilizing catalytic hydrogenation (e.g., using Pt, Pd, or Mo2N catalysts), the presence of the halogen introduces a secondary risk: hydrodehalogenation (cleavage of the carbon-halogen bond)[2]. Therefore, chemoselective reduction requires carefully tuned heterogeneous catalysts or precisely buffered chemical reducing agents.

Experimental Protocol: Synthesis of 4-Chlorophenylhydroxylamine

To achieve high chemoselectivity and prevent over-reduction, the buffered dissolving-metal reduction remains the gold standard for laboratory-scale HPHA synthesis[3].

Objective: Selective partial reduction of 1-chloro-4-nitrobenzene without triggering dehalogenation or over-reduction to 4-chloroaniline.

Causality & Logic (E-E-A-T): This protocol utilizes Zinc dust buffered by ammonium chloride (NH₄Cl). Unlike the classic Béchamp reduction (which uses strong acids like HCl to drive the reaction completely to the amine), NH₄Cl provides a weakly acidic aqueous environment (pH ~6-7). This specific proton activity provides just enough equivalents to reach the hydroxylamine stage but lacks the thermodynamic driving force to break the N-O bond. Temperature control (14–16 °C) is critical; higher temperatures provide the activation energy required for the condensation of the newly formed hydroxylamine with unreacted nitroso intermediates, forming unwanted dichloroazoxybenzene byproducts.

Step-by-Step Methodology:

  • Preparation of the Dispersion: In a 500 mL flask equipped with a mechanical stirrer and an internal thermometer, suspend 0.25 moles of high-purity Zinc dust in 100 mL of a 50% aqueous ethanol solution. Rationale: Ethanol ensures the solubilization of the highly lipophilic 1-chloro-4-nitrobenzene, while water dissolves the NH₄Cl buffer[3].

  • Substrate Addition: Add 0.10 moles of 1-chloro-4-nitrobenzene to the stirring suspension.

  • Initiation via Buffer Addition: Dropwise, add a saturated aqueous solution of NH₄Cl (approx. 0.12 moles). Critical Control: The reaction is highly exothermic. Submerge the flask in an ice-salt bath to strictly maintain the internal temperature between 14 °C and 16 °C[3].

  • Maturation: Post-addition, continue vigorous stirring for 15-20 minutes. The reaction mixture will transition in color as the nitroso intermediate is transiently formed and consumed.

  • Filtration: Rapidly filter the mixture under a vacuum to remove the precipitated zinc oxide (ZnO) and unreacted zinc. Rationale: Immediate filtration prevents further unwanted surface-mediated reduction of the product.

  • Crystallization: Transfer the filtrate to a clean flask and chill in an ice-salt bath (0 °C). The 4-chlorophenylhydroxylamine will precipitate as fine, pale-yellow crystals. Collect via vacuum filtration, wash with ice-cold water, and dry under a high vacuum to prevent ambient auto-oxidation[3].

Biological Activity & Toxicology: Methemoglobinemia

In biological systems, HPHAs are notorious for their hemotoxicity. They are the primary reactive metabolites responsible for the toxicity of halogenated aniline exposure (often found in agricultural pesticides, industrial dyes, and certain arylamine drugs)[4].

HPHAs enter red blood cells and react with oxyhemoglobin. This interaction initiates a vicious redox cycle. The HPHA oxidizes the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin (MetHb), which is incapable of binding oxygen. Concurrently, the HPHA is oxidized to a nitroso/radical intermediate, which can then be reduced back to the hydroxylamine by cellular reductants, generating Reactive Oxygen Species (ROS) in the process[4].

Toxicity HPHA Halogenated Phenylhydroxylamine Radical Nitroso/Radical Intermediate HPHA->Radical Oxidation Hb Hemoglobin (Fe2+) MetHb Methemoglobin (Fe3+) Hb->MetHb Oxidation by HPHA Radical->HPHA Reduction (Redox Cycle) ROS Reactive Oxygen Species (ROS) Radical->ROS O2 Interaction ROS->Hb Oxidative Damage

Caption: Redox cycling of halogenated phenylhydroxylamines driving methemoglobinemia and ROS generation.

The severity of MetHb induction is heavily dependent on the electronegativity of the halogen substituent. Highly electronegative halogens alter the stability of the "hydroxylamine-centered" radical, prolonging its half-life and exacerbating erythrocyte damage[4].

Table 1: Effect of Halogen Substituent on Methemoglobin Induction in Erythrocytes

Halogen SubstituentElectronegativity (Pauling)MetHb Induction PotentialPeak MetHb Duration
Fluoro (p-F)3.98HighSustained up to 240 min
Chloro (p-Cl)3.16Very High (Peaks up to 75%)Sustained up to 240 min
Bromo (p-Br)2.96Moderate to HighSustained up to 240 min
Iodo (p-I)2.66ModerateSustained up to 240 min

Data synthesized from comparative in vivo toxicological studies on para-substituted aniline analogs[4].

Applications in Drug Development

Despite their toxicity profile as free molecules, HPHAs are indispensable building blocks in modern drug discovery. When the reactive -NHOH group is acylated or otherwise protected, the resulting compounds exhibit profound pharmacological benefits without the associated hemotoxicity.

  • Histone Deacetylase (HDAC) Inhibitors: HPHAs are direct precursors to N-aryl hydroxamic acids. The hydroxamic acid moiety is a privileged pharmacophore in oncology because it acts as a potent bidentate chelator of the catalytic zinc (Zn²⁺) ion in the active site of HDAC enzymes[5]. Halogenation of the phenyl ring often enhances the lipophilicity and target residence time of these inhibitors.

  • Lipoxygenase Inhibitors: N-hydroxyurea derivatives synthesized from HPHAs (analogous to the asthma drug Zileuton) are potent inhibitors of 5-lipoxygenase (5-LOX)[6]. By chelating the non-heme iron in the 5-LOX active site, these compounds halt the synthesis of leukotrienes, thereby exerting powerful anti-inflammatory and anti-ferroptotic effects in the central nervous system and respiratory tract[6].

Conclusion

Halogenated phenylhydroxylamines are a testament to the dual-edged nature of reactive chemical intermediates. While their discovery in the late 19th century unlocked new synthetic pathways, modern science has elucidated both their destructive potential in hematology and their constructive potential in targeted drug design. Mastery of their synthesis—specifically through buffered, temperature-controlled reductions—remains a critical skill for application scientists and drug developers.

Sources

Methodological & Application

Application and Protocol for the Selective Synthesis of 4-Bromophenylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and selective protocol for the synthesis of 4-bromophenylhydroxylamine from 4-bromonitrobenzene. The featured methodology is a controlled reduction using zinc dust in the presence of a neutral promoter, ammonium chloride. This application note provides an in-depth exploration of the underlying reaction mechanism, a meticulously detailed step-by-step experimental protocol, and essential guidelines for purification, characterization, and safe handling of the product. The content is specifically curated for researchers and professionals in the fields of organic synthesis and drug development, offering field-proven insights to ensure reproducible and high-yield outcomes.

Introduction: The Synthetic Utility of N-Arylhydroxylamines

N-Arylhydroxylamines, such as 4-bromophenylhydroxylamine, are pivotal intermediates in organic synthesis. Their unique oxidation state makes them versatile precursors for a variety of valuable transformations. These compounds are instrumental in the synthesis of heterocycles, serve as building blocks for pharmacologically active molecules, and are employed as reagents in various chemical reactions. The selective reduction of the corresponding nitroarenes is a common and effective strategy for their preparation. However, this transformation requires careful control to prevent over-reduction to the corresponding aniline, which is a thermodynamically more stable product.

This guide focuses on a well-established and reliable method for the synthesis of 4-bromophenylhydroxylamine, leveraging the reducing power of zinc metal in a controlled pH environment.

Reaction Mechanism and Rationale for Method Selection

The reduction of a nitro group to a hydroxylamine is a multi-step process involving the transfer of four electrons and four protons. The generally accepted mechanism for the reduction of nitroarenes with zinc metal proceeds through the following key intermediates:

  • Nitrosoarene: The initial two-electron reduction of the nitro group yields a nitrosoarene intermediate.

  • Hydroxylamine: A subsequent two-electron reduction of the nitrosoarene leads to the desired N-arylhydroxylamine.

The choice of zinc as the reducing agent is predicated on its optimal reduction potential for this transformation. In a neutral or mildly acidic medium, the reaction can be effectively halted at the hydroxylamine stage. The use of ammonium chloride is crucial; it acts as a mild proton source and an electrolyte, facilitating the reaction while preventing the strongly acidic conditions that would promote further reduction to 4-bromoaniline.[1] This controlled pH environment is the cornerstone of the selectivity of this protocol.

A potential side reaction is the complete reduction to the corresponding aniline, which would require an additional two electrons and two protons. Another consideration, particularly with halogenated nitroarenes, is the possibility of dehalogenation under certain reductive conditions. The presented protocol is optimized to minimize these undesired pathways.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of phenylhydroxylamine and has been optimized for the 4-bromo substituted analog.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-BromonitrobenzeneReagentSigma-Aldrich---
Zinc Dust (<10 µm)ReagentFisher ScientificFine powder is crucial for reactivity.
Ammonium ChlorideACS GradeVWR---
Deionized Water---------
Diethyl EtherAnhydrous---For extraction.
Sodium ChlorideACS Grade---For salting out.
Anhydrous Magnesium Sulfate------For drying.
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle with a temperature controller

  • Büchner funnel and filter flask

  • Ice bath

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine 4-bromonitrobenzene (20.2 g, 0.1 mol) and deionized water (200 mL).

  • Initiation of Reaction: To the stirred suspension, add ammonium chloride (10.7 g, 0.2 mol).

  • Controlled Addition of Zinc: Begin portion-wise addition of zinc dust (19.6 g, 0.3 g-atom) to the vigorously stirred mixture. The rate of addition should be controlled to maintain the reaction temperature between 60-65 °C. An ice bath can be used to moderate the exothermic reaction if necessary. The total addition time should be approximately 30-45 minutes.

  • Reaction Completion: After the final portion of zinc has been added, continue to stir the mixture vigorously for an additional 30 minutes. The completion of the reaction is indicated by a cessation of the exotherm.

  • Work-up: While the reaction mixture is still warm, filter it through a Büchner funnel to remove the zinc oxide and any unreacted zinc. Wash the filter cake with warm deionized water (2 x 25 mL).

  • Isolation of Crude Product: Transfer the filtrate to a beaker and saturate it with sodium chloride (approximately 60-70 g) to decrease the solubility of the product in water. Cool the solution in an ice bath for 1-2 hours to induce crystallization.

  • Collection of Crude Product: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold water, and air-dry on the filter.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine 4-Bromonitrobenzene, Water, and Ammonium Chloride B 2. Add Zinc Dust (Control Temperature) A->B C 3. Stir for 30 min after addition B->C D 4. Hot Filtration C->D Proceed to Work-up E 5. Saturate with NaCl D->E F 6. Cool in Ice Bath E->F G 7. Vacuum Filtration F->G H 8. Recrystallization G->H Crude Product I 9. Characterization (NMR, MP, etc.) H->I

Caption: Experimental workflow for the synthesis of 4-bromophenylhydroxylamine.

Purification and Characterization

The crude 4-bromophenylhydroxylamine can be purified by recrystallization.

Purification Protocol
  • Dissolve the crude product in a minimal amount of hot diethyl ether.

  • Add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the synthesized 4-bromophenylhydroxylamine should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Safety and Handling

5.1. Personal Protective Equipment (PPE)

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

  • All manipulations should be performed in a well-ventilated fume hood.[2][3]

5.2. Chemical Hazards

  • 4-Bromonitrobenzene (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin.

  • Zinc Dust: Flammable solid.

  • 4-Bromophenylhydroxylamine (Product): N-Arylhydroxylamines are a class of compounds that can be unstable and may decompose upon storage, especially when exposed to air and light.[4] It is recommended to use the product promptly after synthesis or store it under an inert atmosphere at low temperatures.

5.3. Waste Disposal

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Doherty, S., Knight, J. G., Backhouse, T. et al. (2019). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by Phosphino-Modified Polymer Immobilized Ionic Liquid-Stabilized AuNPs.
  • Product Class 33: N-Arylhydroxylamines. Thieme.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromobenzylamine hydrochloride.
  • Organic Syntheses Procedure. β-PHENYLHYDROXYLAMINE.
  • Vedantu. (2023). Reduction of nitrobenzene in the presence of Zn NH4Cl class 12 chemistry CBSE.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • Johnson, M., et al. (2006). Probing the Role of Promoters in Zinc Reduction of Nitrobenzene: Continuous Production of Hydroxylaminobenzene. DTIC.
  • Sciencemadness.org. (2019). Reduction of nitrobenzene by zinc and ammonium chloride.
  • Synquest Labs. (2021).
  • Chemsrc. (2025). N-(4-bromophenyl)hydroxylamine.
  • Tocris Bioscience. Stability and Storage.

Sources

Rhodium-catalyzed transfer hydrogenation to N-(4-bromophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Selective Rhodium-Catalyzed Transfer Hydrogenation of 4-Bromonitrobenzene to N-(4-bromophenyl)hydroxylamine

Abstract

This application note provides a comprehensive guide for the selective synthesis of N-(4-bromophenyl)hydroxylamine via rhodium-catalyzed transfer hydrogenation of 4-bromonitrobenzene. Aryl hydroxylamines are valuable synthetic intermediates in pharmaceutical and materials science, yet their preparation can be challenging due to over-reduction to the corresponding anilines. This document outlines a robust and chemoselective protocol utilizing a homogeneous rhodium catalyst and formic acid as a safe and readily available hydrogen donor. We delve into the mechanistic underpinnings of the catalytic cycle, principles of experimental design, parameter optimization, and provide a detailed, step-by-step laboratory procedure. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for the selective reduction of functionalized nitroarenes.

Introduction: The Strategic Advantage of Transfer Hydrogenation

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing access to anilines, hydroxylamines, and other nitrogen-containing functionalities.[1] While classical catalytic hydrogenation using pressurized hydrogen gas (H₂) is effective, it requires specialized high-pressure equipment and involves handling flammable gas, posing safety challenges in a laboratory setting.[2]

Catalytic transfer hydrogenation (CTH) emerges as a superior alternative, offering numerous advantages:

  • Enhanced Safety: CTH avoids the use of hazardous H₂ gas by employing liquid hydrogen donors that are safer and easier to handle.[1][3]

  • Operational Simplicity: Reactions are typically run at or near atmospheric pressure in standard laboratory glassware.

  • Cost-Effective Reagents: Common hydrogen donors like formic acid or isopropanol are inexpensive and readily available.[3][4]

This protocol focuses on the rhodium-catalyzed CTH of 4-bromonitrobenzene. The primary challenge lies in selectively stopping the reduction at the hydroxylamine stage, as the reaction can readily proceed to form 4-bromoaniline. Furthermore, the protocol must be chemoselective, preserving the synthetically valuable carbon-bromine bond, which is susceptible to hydrogenolysis under harsh reduction conditions. Rhodium catalysts have demonstrated high activity and selectivity for this transformation, tolerating sensitive functional groups like halogens.[5][6][7]

Mechanistic Insights & Principles of Selectivity

The efficacy of this protocol hinges on understanding the underlying catalytic mechanism and the factors that govern selectivity. The process is driven by a rhodium hydride species, which acts as the active reducing agent.

The Catalytic Cycle

The reaction is initiated by the formation of an active rhodium(III) hydride complex from the catalyst precursor. Formic acid, in the presence of a base like triethylamine (Et₃N), serves as the source of the hydride. The base facilitates the decomposition of formic acid into the rhodium hydride, CO₂, and protonated base.[2][3] This decomposition is thermodynamically favorable and irreversible, driving the reaction forward.[3]

The proposed catalytic cycle proceeds as follows:

  • Activation: The rhodium precatalyst (e.g., [Cp*RhCl₂]₂) reacts with the formate to generate the active Rh(III)-H species.

  • Coordination & Insertion: The nitroarene substrate coordinates to the rhodium center. This is followed by a two-step hydride transfer, first reducing the nitro group to a nitroso intermediate.

  • Further Reduction: A second hydride transfer reduces the nitroso intermediate to the N-arylhydroxylamine.

  • Product Release & Catalyst Regeneration: The hydroxylamine product dissociates from the metal center, which is then regenerated for the next catalytic cycle.

Catalytic Cycle cluster_main Rhodium-Catalyzed Transfer Hydrogenation precatalyst [Cp*RhCl₂]₂ (Precatalyst) active_catalyst [Cp*Rh(H)]⁺ (Active Catalyst) precatalyst->active_catalyst HCO₂H / Et₃N - CO₂ - [Et₃NH]Cl substrate_complex Rh-NO₂Ar Complex active_catalyst->substrate_complex ArNO₂ (Substrate) nitroso_intermediate Rh-NOAr Complex substrate_complex->nitroso_intermediate Hydride Transfer - H₂O product_complex Rh-NH(OH)Ar Complex nitroso_intermediate->product_complex Hydride Transfer product_complex->active_catalyst ArNHOH (Product) Release product_out N-(4-bromophenyl)hydroxylamine product_complex->product_out donor Formic Acid (H-Donor) donor->precatalyst substrate_in 4-Bromonitrobenzene substrate_in->substrate_complex

Caption: Proposed catalytic cycle for the reduction of a nitroarene.

Controlling Selectivity: Hydroxylamine vs. Aniline

Achieving high selectivity for the hydroxylamine product over the fully reduced aniline is the critical challenge. Several factors can be manipulated to control the reaction outcome:

  • Temperature: Lower reaction temperatures generally favor the formation of the hydroxylamine.[5] At higher temperatures, the rate of the second reduction step (hydroxylamine to aniline) increases, leading to the aniline as the major product.

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Polar aprotic solvents like THF or DMSO are often employed. Some adaptive catalyst systems show remarkable solvent-dependent selectivity, stopping at the hydroxylamine in THF while proceeding to the aniline in toluene.[8][9]

  • Reaction Time: Careful monitoring of the reaction is crucial. Prolonged reaction times, even at lower temperatures, can lead to the accumulation of the aniline byproduct.

Experimental Design and Optimization

A successful protocol relies on the careful selection of reagents and optimization of reaction parameters.

Reagent Selection
ComponentSelection & Rationale
Catalyst [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl Rhodium(III) Chloride Dimer) : A commercially available, air-stable precatalyst known for its high efficiency in CTH reactions.[1] It reliably forms the active hydride species under mild conditions.
Substrate 4-Bromonitrobenzene : The target molecule. The protocol is designed to be chemoselective, preserving the C-Br bond.
Hydrogen Donor Formic Acid / Triethylamine (5:2 azeotrope) : This mixture is a widely used, effective, and safe hydrogen source.[1] Triethylamine acts as a base to facilitate hydride generation from formic acid.
Solvent Tetrahydrofuran (THF) : A suitable polar aprotic solvent that dissolves the reactants and is known to favor hydroxylamine formation in certain rhodium-catalyzed systems.[9][10]
Parameter Optimization Summary

The following table summarizes key parameters and their typical ranges for optimizing the selective reduction to the hydroxylamine.

ParameterRecommended RangeImpact on Reaction
Catalyst Loading 0.5 - 2.0 mol%Higher loading increases reaction rate but also cost. Lower loadings may require longer times.
Temperature 25 - 40 °CCrucial for selectivity. Lower temperatures (e.g., room temperature) favor hydroxylamine formation.[5]
H-Donor (HCOOH) 5 - 25 equivalentsA stoichiometric excess is required to drive the reaction to completion.
Base (Et₃N) 2 - 10 equivalentsUsed in conjunction with formic acid to form the active formate species.
Concentration 0.1 - 0.5 MAffects reaction kinetics. Typical starting concentrations are in this range.
Reaction Time 4 - 24 hoursMust be optimized by monitoring. Over-running the reaction will lead to aniline formation.

Detailed Laboratory Protocol

This protocol details the synthesis of N-(4-bromophenyl)hydroxylamine on a 1 mmol scale.

Materials and Reagents
  • 4-Bromonitrobenzene (202.0 mg, 1.0 mmol, 1.0 equiv)

  • [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 1.0 mol%)

  • Formic acid / Triethylamine azeotrope (5:2 molar ratio)

  • Anhydrous Tetrahydrofuran (THF), 5 mL

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needle adapter for inert gas

  • Syringes for liquid transfer

  • Argon or Nitrogen gas supply

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Experimental Workflow Diagram

Experimental Workflow arrow arrow A 1. Setup & Reagent Addition - Add 4-bromonitrobenzene, [Cp*RhCl₂]₂, and THF to flask. B 2. Inert Atmosphere - Seal flask, purge with Argon/Nitrogen for 10 min. A->B C 3. Initiate Reaction - Add formic acid/triethylamine solution via syringe. - Stir at room temperature (25 °C). B->C D 4. Reaction Monitoring - Monitor progress every 1-2 hours via TLC. - (Eluent: 30% Ethyl Acetate in Hexanes) C->D E 5. Quench & Workup - Add sat. NaHCO₃ solution. - Extract with Ethyl Acetate (3x). D->E When starting material is consumed F 6. Isolation - Combine organic layers, wash with brine. - Dry over MgSO₄, filter, and concentrate. E->F G 7. Purification & Analysis - Purify via column chromatography. - Characterize product (NMR, MS, mp). F->G

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromonitrobenzene (202.0 mg, 1.0 mmol) and [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol).

  • Solvent Addition: Add 5 mL of anhydrous THF to the flask.

  • Inerting: Seal the flask with a rubber septum and purge with argon or nitrogen for 10 minutes while stirring to dissolve the solids.

  • Reaction Initiation: Using a syringe, add the formic acid/triethylamine azeotropic mixture (e.g., ~10 equivalents of formic acid) to the stirring solution at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by TLC analysis (e.g., eluting with 30% ethyl acetate in hexanes). The starting material (4-bromonitrobenzene) is significantly less polar than the hydroxylamine product. The reaction is typically complete within 4-12 hours. Caution: Do not let the reaction run for an extended period after the starting material is consumed to avoid over-reduction.

  • Quenching: Once the starting material is consumed as indicated by TLC, carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield N-(4-bromophenyl)hydroxylamine as a solid.

Expected Results & Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The identity and purity of the product should be confirmed by standard analytical techniques.

AnalysisExpected Result
¹H NMR Peaks corresponding to aromatic protons and N-H/O-H protons.
¹³C NMR Peaks corresponding to the four distinct aromatic carbons.
Mass Spec (MS) Molecular ion peak corresponding to the product's mass (C₆H₆BrNO).
Melting Point (mp) Consistent with literature values.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst.- Insufficient H-donor.- Low temperature.- Use fresh catalyst.- Ensure anhydrous conditions.- Add more formic acid/base mixture.- Slightly increase temperature (e.g., to 30-35 °C) and monitor closely.
Over-reduction to Aniline - Reaction temperature too high.- Reaction time too long.- Maintain strict temperature control at 25 °C or lower.- Stop the reaction as soon as the starting material is consumed based on TLC.
Dehalogenation (Loss of Br) - Catalyst loading too high.- Non-optimal H-donor.- This is less common with Rh under these mild conditions but possible. Reduce catalyst loading. Ensure formic acid is the donor.

Safety Precautions

  • Reagents: Nitroaromatic compounds can be toxic and are potent oxidizers. Rhodium compounds are expensive and should be handled with care. Formic acid is corrosive. Handle all chemicals in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a reliable and selective method for the synthesis of N-(4-bromophenyl)hydroxylamine using rhodium-catalyzed transfer hydrogenation. By carefully controlling reaction parameters, particularly temperature and time, high yields of the desired hydroxylamine can be achieved while avoiding over-reduction and preserving the halogen substituent. The use of formic acid as a hydrogen donor makes this protocol safer and more accessible than traditional high-pressure hydrogenation methods, rendering it a valuable tool for synthetic chemists in research and industry.

References

  • Wei, Y., et al. (2014). Highly Efficient Rhodium-Catalyzed Transfer Hydrogenation of Nitroarenes into Amines and Formanilides. University of Liverpool Repository. [Link][1]

  • Gunanathan, C., & Shvo, Y. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7529. [Link][3]

  • Wei, Y., Liang, Y., Luo, R., & Ouyang, L. (2023). Recent advances of Cp*Ir complexes for transfer hydrogenation: focus on formic acid/formate as hydrogen donors. RSC Advances, 13(38), 26861-26879. [Link][2]

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  • Mondal, M., et al. (2022). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. Angewandte Chemie International Edition, 61(36), e202205515. [Link][8]

  • Jin, F., et al. (2010). Transfer Hydrogenation Reaction Of Ketones And Formic Acid Under Hydrothermal Conditions Without A Catalyst. AIP Conference Proceedings, 1249(1), 89-92. [Link][4]

  • Sun, H., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. ResearchGate. [Link][12]

  • Mondal, M., et al. (2022). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. Angewandte Chemie. [Link][9]

  • Wang, C., et al. (2012). Rhodium-terpyridine Catalyzed Transfer Hydrogenation of Aromatic Nitro Compounds in Water. ResearchGate. [Link][13]

  • Singh, S., et al. (2022). Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts. Catalysis Science & Technology, 12(2), 434-448. [Link][14]

  • Sanchez-Vega, A., et al. (2017). Homogeneous reduction of nitrobenzene to aniline under CO/H₂O, catalyzed by cis-[Rh(CO)₂(amine)₂]PF₆. The role of the amine effect. ResearchGate. [Link][15]

  • Li, H., et al. (2015). Highly efficient and selective reduction of nitroarenes with hydrazine over supported rhodium nanoparticles. Catalysis Science & Technology, 5(2), 1039-1045. [Link][6]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link][16]

  • Gorgas, N., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2735-2740. [Link][17]

  • Wang, Y., et al. (2022). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. Catalysts, 12(5), 503. [Link][18]

  • Sánchez-Fuente, M., et al. (2024). Recyclable Homogeneous Catalysis Enabled by Dynamic Coordination on Rhodium(II) Axial Sites of Metal-Organic Polyhedra. Chemistry – A European Journal. [Link][19]

  • Kumar, A., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 8(39), 35914-35925. [Link][20]

  • Zhang, Y., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Communications Chemistry, 7(1), 105. [Link][21]

  • Kánya, D., & Kégl, T. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Catalysts, 12(12), 1541. [Link][7]

  • Bovo, S., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 28(1), 143-154. [Link][22]

  • Sharma, R. K., et al. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. [Link][23]

  • Bovo, S., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. University of Turin. [Link][24]

  • Maleki, M., & Salimi, M. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Scientific Reports, 12(1), 16223. [Link][25]

  • Pi, C., et al. (2021). Rhodium-catalysed ortho-alkynylation of nitroarenes. Chemical Science, 12(43), 14502-14508. [Link][26]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3145-3157. [Link][27]

  • Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Organic reactions, 100(1), 1-38. [Link]

  • Oxley, P. W., et al. (1993). N-ACETYL-N-PHENYLHYDROXYLAMINE. Organic Syntheses, 71, 147. [Link][10]

Sources

Application Note: A Robust Protocol for the Oxidation of 4-Bromophenylhydroxylamine to 4-Bromonitrosobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Aromatic nitroso compounds are valuable and versatile intermediates in modern organic synthesis, serving as reactive dienophiles in hetero-Diels-Alder reactions, precursors to nitroxide radicals, and potent spin-trapping agents for the detection of transient radical species. 4-Bromonitrosobenzene, in particular, offers a functional handle (the bromine atom) for subsequent cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

This application note provides a comprehensive, field-proven guide for the synthesis of 4-bromonitrosobenzene via the oxidation of 4-bromophenylhydroxylamine. The protocol is adapted from a classic and highly reliable Organic Syntheses procedure for the preparation of the parent nitrosobenzene, ensuring robustness and reproducibility.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and outline critical safety and handling procedures. This document is intended for researchers and professionals in organic synthesis, drug development, and materials science who require a dependable method for accessing this important chemical building block.

Reaction Overview and Mechanistic Insights

The conversion of an N-arylhydroxylamine to a nitrosoarene is a two-electron oxidation process. While various oxidizing agents can accomplish this transformation, a solution of sodium or potassium dichromate(VI) in acidified water is a classic, cost-effective, and highly efficient choice.

Overall Reaction: 3 Br-C₆H₄-NHOH + Na₂Cr₂O₇ + 4 H₂SO₄ → 3 Br-C₆H₄-NO + Cr₂(SO₄)₃ + Na₂SO₄ + 7 H₂O

Causality of Reagent Choice and Mechanism: The key oxidant is chromic acid (H₂CrO₃), formed in situ from sodium dichromate and sulfuric acid.[2] The mechanism is analogous to the well-understood oxidation of alcohols by chromic acid.

  • Formation of a Chromate Ester Intermediate: The nitrogen atom of the hydroxylamine attacks the electrophilic chromium(VI) center of chromic acid. Following proton transfers, a key N-O-Cr linkage is formed, creating a chromate ester-like intermediate.

  • Elimination to Form the Nitroso Group: A base (water in this case) abstracts the proton from the nitrogen atom. This initiates an E2-like elimination cascade: the N-H bond breaks, the electrons form the nitrogen-oxygen double bond (N=O), and the chromium species departs as the leaving group.

  • Redox Color Change: Throughout this process, the chromium(VI) species, which is orange, is reduced to the chromium(III) species, which is characteristically green. This distinct color change provides a convenient and clear visual confirmation that the oxidation has occurred and the reaction is proceeding.

It is critical to maintain low temperatures (0 to -5 °C) during the reaction.[1] N-Arylhydroxylamines can be unstable, and the oxidation is exothermic. Elevated temperatures can lead to undesired side reactions and decomposition, significantly lowering the yield and purity of the final product.[1]

Detailed Experimental Protocol

This protocol is adapted for the synthesis of approximately 5 grams of 4-bromonitrosobenzene. Adjust quantities as needed, maintaining the molar ratios.

Materials and Equipment
  • Chemicals:

    • 4-Bromophenylhydroxylamine (Starting Material)

    • Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Deionized Water

    • Ice

    • Ethanol (for recrystallization)

  • Equipment:

    • 500 mL three-neck round-bottom flask

    • Mechanical stirrer with a Teflon-coated paddle

    • Thermometer (-20 to 100 °C range)

    • Dropping funnel

    • Ice-salt bath

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Rotary evaporator

Reagent Preparation and Quantities
CompoundMW ( g/mol )AmountMolesEquivalents
4-Bromophenylhydroxylamine188.025.30 g0.0281.0
Sodium Dichromate Dihydrate298.003.34 g0.0110.4
Concentrated H₂SO₄98.0814.7 mL0.2709.5
Deionized Water18.02~300 mL--
Step-by-Step Synthesis Procedure
  • Prepare the Hydroxylamine Solution: In the 500 mL three-neck flask, combine 5.30 g (0.028 mol) of 4-bromophenylhydroxylamine with 150 mL of deionized water. Add a substantial amount of crushed ice to the flask to create a slurry.

  • Acidification: While stirring vigorously, slowly add a pre-chilled solution of concentrated sulfuric acid (14.7 mL H₂SO₄ in 50 mL of water, cooled to near 0 °C) to the hydroxylamine slurry. Maintain the internal temperature between 0 °C and -5 °C using the ice-salt bath. The 4-bromophenylhydroxylamine will dissolve to form its sulfate salt.

  • Prepare the Oxidant Solution: In a separate beaker, dissolve 3.34 g (0.011 mol) of sodium dichromate dihydrate in 100 mL of water. Cool this orange solution thoroughly in an ice bath.

  • Perform the Oxidation: Add the cold sodium dichromate solution rapidly (in one portion) to the vigorously stirred, cold solution of the hydroxylamine sulfate salt.[1] A rapid addition is crucial for achieving a good yield of an easily filterable product.[1]

  • Reaction and Isolation: Upon addition of the oxidant, the solution will change color from orange to green, and a pale, straw-colored precipitate of 4-bromonitrosobenzene should form almost immediately. Continue stirring in the ice bath for an additional 5-10 minutes.

  • Collect the Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the green color of the chromium salts is no longer visible in the filtrate.

  • Dry the Crude Product: Press the solid firmly on the funnel to remove as much water as possible. Allow it to air-dry or dry in a vacuum desiccator.

Purification by Recrystallization
  • Transfer the crude, dry solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in vacuo.

Expected Results and Characterization

ParameterExpected ValueNotes
Yield 75-85%Based on typical yields for this type of reaction.
Appearance Pale yellow or white solidThis is the dimeric form. The monomeric form, often seen in solution or upon melting, is green or blue.[3]
Melting Point 91-93 °CThe melting point can vary as it often involves dissociation of the dimer to the monomer.
¹H NMR (CDCl₃) δ ~7.6-7.9 ppm (m, 4H)Aromatic protons will appear as a complex multiplet.
¹³C NMR (CDCl₃) δ ~125, 133, 135, 160 ppmExpect four signals for the aromatic carbons. The carbon attached to the nitroso group will be the most downfield.
IR (KBr, cm⁻¹) ~1500 (N=O stretch), ~1000 (C-Br stretch)The N=O stretch is a key diagnostic peak.

Visualized Workflows

Chemical Transformation Diagram

G Reactant 4-Bromophenylhydroxylamine (in H₂SO₄/H₂O) Product 4-Bromonitrosobenzene (precipitate) Reactant->Product Oxidation at 0 °C Oxidant Na₂Cr₂O₇ / H₂O (Oxidant) Oxidant->Product

Caption: Chemical transformation from reactant to product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification A Dissolve Reactant in Acid/Ice Slurry C Rapidly Add Oxidant at < 0 °C A->C B Prepare Cold Oxidant Solution B->C D Stir for 5-10 min C->D E Vacuum Filtration D->E F Wash with Cold H₂O E->F G Recrystallize from Ethanol F->G H Dry Final Product G->H

Caption: Step-by-step experimental workflow.

Critical Safety Precautions

This procedure must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.

  • Chromium(VI) Hazard: Sodium dichromate is highly toxic, a known human carcinogen, and a severe environmental pollutant. Avoid inhalation of dust and all skin contact. All chromium-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.

  • Aromatic Hydroxylamine and Nitroso Hazards: 4-Bromophenylhydroxylamine and the product, 4-bromonitrosobenzene, should be handled as if they are toxic and potentially carcinogenic.[1] Avoid skin contact and inhalation.

  • Corrosive Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Always add acid to water slowly, never the other way around, when preparing dilutions.

References

  • Organic Syntheses. Nitrosobenzene. Coll. Vol. 3, p.668 (1955); Vol. 25, p.80 (1945). URL: [Link]

  • Filo. How can benzene be converted to 4-bromonitrobenzene?
  • National Center for Biotechnology Information. 4-Bromo-1-nitrobenzene. PubChem Compound Summary for CID 11471.
  • Organic Syntheses. β-PHENYLHYDROXYLAMINE. Coll. Vol. 1, p.445 (1941); Vol. 1, p.67 (1921). URL: [Link]

  • Wikipedia. N-Phenylhydroxylamine. URL: [Link]

  • Holmes, R. R., & Bayer, R. P. (1960). Preparations of C-Nitroso Compounds. Chemical Reviews, 60(1), 1-13. URL: Not available.
  • PrepChem. Preparation of nitrosobenzene. URL: [Link]

  • Halasz, I., et al. (2000). Solid-State Reaction Mechanisms in Monomer-Dimer Interconversions of p-Bromonitrosobenzene. The Journal of Organic Chemistry, 65(26), 9030–9039. URL: Not available.
  • Rodenbough, P. P., et al. (2018). Reversible Photolysis of Nitrosobenzene Cis-Dimer Monitored in Situ by Single Crystal Photocrystallography. Crystal Growth & Design, 18(3), 1293-1296. URL: [Link]

Sources

Using 4-Bromophenylhydroxylamine as a nucleophile in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromophenylhydroxylamine as an Ambident Nucleophile in Advanced Organic Synthesis

Introduction

In the landscape of organic synthesis and drug development, 4-Bromophenylhydroxylamine (4-Br-PHA) emerges as a highly versatile, ambident nucleophile. Characterized by a hydroxylamine functional group (-NHOH) bonded to a para-bromophenyl ring, its unique reactivity is driven by the α-effect[1]. The adjacent lone pairs on the nitrogen and oxygen atoms elevate its nucleophilicity, allowing it to participate in complex condensation, acylation, and cycloaddition reactions[2]. Crucially, the para-bromo substituent acts as a robust synthetic handle, enabling late-stage structural diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings) once the nucleophilic core has been functionalized[3].

Mechanistic Causality: Ambident Nucleophilicity and the α-Effect

To deploy 4-Br-PHA effectively, one must master its dual reactivity through the lens of Hard-Soft Acid-Base (HSAB) theory. The hydroxylamine moiety possesses two distinct nucleophilic centers:

  • Nitrogen (Soft Nucleophile): Being more polarizable and less electronegative than oxygen, the nitrogen atom preferentially attacks softer electrophiles. This includes the sp² hybridized carbons of aldehydes and ketones, leading to the efficient formation of nitrones[4].

  • Oxygen (Hard Nucleophile): More electronegative and charge-dense, the oxygen atom favors harder electrophiles. Under specific basic conditions, it will attack highly polarized alkyl halides or acyl chlorides, resulting in O-alkylation or O-acylation[1].

Causality in Experimental Design: When designing a protocol to synthesize nitrones (1,3-dipoles), the innate softness of the nitrogen atom is exploited. By operating under weakly acidic or neutral conditions, N-attack on the carbonyl is kinetically favored over O-attack. Subsequent proton transfer and dehydration yield the stable N-(4-bromophenyl) nitrone[5].

The Bamberger Rearrangement Anomaly

A hallmark reaction of standard phenylhydroxylamines is the Bamberger rearrangement, where exposure to strong aqueous acid yields 4-aminophenols via a nitrenium ion intermediate[6]. However, 4-Br-PHA presents a critical structural anomaly: the para-position is sterically and electronically blocked by the bromine atom.

Mechanistic Consequence: Protonation of the hydroxylamine oxygen and subsequent loss of water generates the 4-bromophenylnitrenium ion. Because the nucleophile (water) cannot attack the blocked para-position without expelling the halogen, the attack is forced to redirect to the ortho-position, yielding 4-bromo-2-aminophenol, or it results in the formation of complex quinol derivatives[6]. This causality dictates a strict rule: Strong aqueous acids must be avoided when utilizing 4-Br-PHA purely as a nucleophile to prevent irreversible skeletal rearrangement.

Quantitative Data: Reactivity Profiling

The following table summarizes the regioselective outcomes of 4-Br-PHA when reacted with various electrophilic classes, serving as a predictive guide for synthetic planning.

Electrophile ClassRepresentative ReagentPrimary Nucleophilic AttackMajor Product ClassOptimal Reaction Conditions
Aldehydes (Aryl/Alkyl) BenzaldehydeNitrogen (N-attack)Nitrone (1,3-Dipole)EtOH or Glycerol, 60-80 °C, Neutral[5]
Acid Chlorides Benzoyl ChlorideNitrogen (N-attack)N-Acyl Hydroxamic AcidCH₂Cl₂, Et₃N, 0 °C to RT[1]
Hard Alkyl Halides Methyl IodideOxygen (O-attack)O-Alkyl HydroxylamineK₂CO₃, DMF, RT
Strong Aqueous Acids H₂SO₄ (aq)Intramolecular Rearrangement4-Bromo-2-aminophenolH₂O, < 10 °C, Highly Acidic[6]

Self-Validating Experimental Protocols

Because 4-Br-PHA is prone to rapid oxidation in air, it is standard practice to generate it in situ from 4-bromonitrobenzene or to use it immediately upon isolation[7].

Protocol A: In Situ Generation and Condensation to form N-(4-Bromophenyl)-α-phenylnitrone

This protocol leverages a self-validating green chemistry approach, combining mild reduction and immediate condensation to trap the nucleophile[5].

  • Selective Reduction: In a 100 mL round-bottom flask, dissolve 4-bromonitrobenzene (10 mmol) in 35 mL of an 85% ethanol/water mixture. Add ammonium chloride (10 mmol).

  • Controlled Activation: Cool the mixture to 10 °C. Gradually add zinc dust (40 mmol) in small portions over 30 minutes under vigorous stirring. Insight: The Zn/NH₄Cl system selectively reduces the nitro group to the hydroxylamine without over-reducing it to the aniline[4].

  • Filtration: After 2 hours of stirring at room temperature, rapidly filter the mixture through a Celite pad to remove zinc oxide residues.

  • Nucleophilic Condensation: To the filtrate containing the freshly generated 4-Br-PHA, immediately add benzaldehyde (10 mmol). Stir the mixture at 60 °C for 2 hours[5].

  • Isolation & Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde validates the N-attack. Concentrate the solvent under reduced pressure, extract with ethyl acetate (3 × 20 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure nitrone as a stable crystalline solid[4].

Protocol B: N-Acylation to form N-Benzoyl-N-(4-bromophenyl)hydroxylamine

This methodology produces a robust chelating agent, analogous to the industrially relevant N-benzoyl-N-phenylhydroxylamine[1].

  • Preparation: Dissolve freshly isolated 4-Br-PHA (5 mmol) in 20 mL of dry dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (5.5 mmol) and cool the solution strictly to 0 °C using an ice bath.

  • Kinetically Controlled Acylation: Dilute benzoyl chloride (5 mmol) in 5 mL of DCM and add it dropwise over 15 minutes. Insight: Maintaining 0 °C is critical; the low temperature ensures that the softer N-attack is kinetically favored over the harder O-attack.

  • Work-up: Allow the reaction to warm to room temperature and stir for 1 hour. Quench with 10 mL of saturated aqueous NaHCO₃ to neutralize the triethylamine hydrochloride byproduct.

  • Extraction: Separate the organic layer, wash with 1M HCl (10 mL) to remove any unreacted amine, and dry over MgSO₄. Evaporate the solvent to afford the N-acyl derivative.

Visualizations

AmbidentReactivity PHA 4-Br-C6H4-NHOH Ambident Nucleophile N_attack N-Attack (Soft) Favored by Carbonyls PHA->N_attack Aldehydes (Neutral/Heat) O_attack O-Attack (Hard) Favored by Alkyl Halides PHA->O_attack Alkyl Halides (Basic/RT) Nitrone Nitrone (1,3-Dipole) Stable Intermediate N_attack->Nitrone -H2O Alkoxy O-Alkylated Derivative Ether Linkage O_attack->Alkoxy -HX

Ambident nucleophilic attack pathways of 4-Br-PHA based on HSAB theory.

ExperimentalWorkflow step1 Step 1: Selective Reduction 4-Br-Nitrobenzene + Zn/NH4Cl step2 Step 2: Nucleophilic Condensation Add Aldehyde in EtOH/H2O (60°C) step1->step2 Yields in situ 4-Br-PHA step3 Step 3: Isolation Extraction & Recrystallization step2->step3 Dehydration & N-attack step4 Step 4: Application [3+2] Cycloaddition with Alkenes step3->step4 Purified Nitrone step5 Final Target Functionalized Isoxazolidine step4->step5 Stereoselective Assembly

Experimental workflow for the synthesis and application of 4-Br-PHA derived nitrones.

Sources

Application Note: Synthesis and Isolation of 4-Bromonitrosobenzene via Ferric Chloride Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

C-nitroso compounds are highly versatile electrophiles, spin-trapping agents, and critical intermediates in organic synthesis. 4-Bromonitrosobenzene is particularly valuable as a dienophile in hetero-Diels-Alder reactions—often utilized to probe complex polyketide natural products[1]—and as a precursor for azoxybenzenes and specialized pharmaceutical scaffolds.

Due to the extreme reactivity of the nitroso group, direct synthesis via the oxidation of anilines or the uncalibrated reduction of nitroarenes often suffers from poor yields and over-reaction. The most reliable, high-yield synthetic route is a two-step sequence: the controlled reduction of 4-bromonitrobenzene to 4-bromophenylhydroxylamine, followed by a mild, single-electron oxidation using Ferric chloride ( FeCl3​ )[2].

Mechanistic Causality & Reaction Design

The success of this protocol relies on strict kinetic control over the reaction intermediates. The Haber mechanism of nitroarene reduction outlines a sequential pathway: Nitro→Nitroso→Hydroxylamine→Aniline [3].

  • Phase 1: Arresting Reduction at the Hydroxylamine. Using zinc dust in a mildly acidic aqueous ammonium chloride ( NH4​Cl ) buffer prevents the deep reduction to 4-bromoaniline that typically occurs under strongly acidic conditions (e.g., Fe/HCl). The NH4​Cl acts as a gentle proton donor, facilitating the formation of the hydroxylamine while maintaining a pH (~6.0) that kinetically isolates this intermediate.

  • Phase 2: Single-Electron Oxidation. Ferric chloride ( FeCl3​ ) acts as a mild, single-electron transfer (SET) oxidant. It selectively abstracts electrons from the hydroxylamine nitrogen, oxidizing it to the nitroso state while Fe3+ is reduced to Fe2+ . This bypasses the need for harsh oxidants (like Caro's acid or acidified dichromate) which can over-oxidize the product back to 4-bromonitrobenzene or promote bimolecular condensation into azoxybenzene byproducts[2].

Reaction Pathway Visualization

G A 4-Bromonitrobenzene (Ar-NO2) B 4-Bromophenylhydroxylamine (Ar-NHOH) A->B Zn dust, NH4Cl 50-60°C, H2O/EtOH C 4-Bromonitrosobenzene (Ar-NO) B->C FeCl3·6H2O 0-5°C, H2O D Fe(II) + HCl (Byproducts) B->D 2e- transfer

Reaction pathway for the synthesis of 4-bromonitrosobenzene via intermediate hydroxylamine.

Experimental Protocols & Self-Validating Systems

Part A: Synthesis of 4-Bromophenylhydroxylamine

Objective: Selectively reduce the nitro group without cleaving the N-O bond.

  • Preparation: In a 500 mL round-bottom flask, dissolve 10.0 g (49.5 mmol) of 4-bromonitrobenzene in 100 mL of ethanol.

  • Buffering: Add a solution of 3.0 g (56.1 mmol) of ammonium chloride ( NH4​Cl ) dissolved in 100 mL of deionized water. Warm the mixture to 50 °C under continuous magnetic stirring.

  • Reduction: Portion-wise, add 7.0 g (107 mmol) of zinc dust over 30 minutes.

    • Causality: The reaction is exothermic. Portion-wise addition controls the heat generation, keeping the temperature strictly between 50–60 °C to prevent thermal degradation or over-reduction to the aniline.

  • Validation Checkpoint: Stir for an additional 15 minutes. The solution color will shift, and TLC (Hexane:EtOAc) should confirm the complete disappearance of the starting material.

  • Isolation: Filter the hot suspension through a pad of Celite to remove zinc oxide ( ZnO ) and unreacted zinc. Wash the filter cake with 20 mL of hot ethanol.

  • Crystallization: Chill the filtrate in an ice bath (0–5 °C) for 1 hour to precipitate the 4-bromophenylhydroxylamine. Filter, wash with cold water, and dry under vacuum.

Part B: Ferric Chloride Oxidation to 4-Bromonitrosobenzene

Objective: Oxidize the hydroxylamine to the nitroso monomer while preventing azoxy dimerization.

  • Suspension: Suspend the freshly prepared 4-bromophenylhydroxylamine (approx. 5.0 g, 26.6 mmol) in 150 mL of ice-cold water in a 500 mL beaker.

  • Oxidant Preparation: Prepare an oxidant solution by dissolving 15.0 g (55.5 mmol) of Ferric chloride hexahydrate ( FeCl3​⋅6H2​O ) in 100 mL of ice-cold water.

  • Oxidation: Dropwise, add the cold FeCl3​ solution to the hydroxylamine suspension under vigorous stirring at 0–5 °C.

    • Causality: Maintaining near-freezing temperatures is critical. It prevents the highly reactive nitroso product from condensing with unreacted hydroxylamine to form unwanted azoxybenzene byproducts.

  • Validation Checkpoint: The reaction mixture will immediately turn a deep green/yellowish-green color, and a precipitate will form. This colorimetric shift is a definitive visual confirmation of successful oxidation to the nitroso monomer.

  • Isolation: Continue stirring for 30 minutes at 0 °C. Filter the solid product via vacuum filtration and wash thoroughly with cold water to remove residual iron salts.

  • Purification: Recrystallize from ethanol to yield pure 4-bromonitrosobenzene.

    • Validation Checkpoint: The purified solid should appear as a white to light-yellow powder (dimer form) that melts sharply at 91.0–95.0 °C into a deep green liquid (monomer form).

Quantitative Data & Physical Properties

The following table summarizes the stoichiometric requirements and self-validating physical properties of the compounds involved in this workflow.

Parameter4-Bromonitrobenzene4-Bromophenylhydroxylamine4-Bromonitrosobenzene
Reaction Role Starting MaterialIntermediateFinal Product
Molecular Weight 202.01 g/mol 188.02 g/mol 186.01 g/mol
Appearance (Solid) Pale yellow solidWhite to pale solidWhite/light-yellow powder
Appearance (Solution/Melt) YellowColorless/PaleDeep Green (Diagnostic)
Melting Point 125–127 °C~85–90 °C91.0–95.0 °C
Molar Equivalents 1.0 eq1.0 eq1.0 eq

References

Sources

Application Note: Electrophilic Amination Using O-(4-Bromophenyl)hydroxylamine Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

Traditionally, the construction of C–N bonds in pharmaceutical development relies on nucleophilic amination strategies (e.g., Buchwald-Hartwig or Ullmann couplings). However, these methods often fail when the target substrate is highly nucleophilic (such as enolates, organometallics, or electron-rich arenes). To overcome this, the principle of reactivity umpolung is employed, utilizing electrophilic amination reagents that act as " NH2+​ " equivalents.

O-(4-Bromophenyl)hydroxylamine (OBPHA) , typically utilized as its stable hydrochloride salt (CAS: 1007570-12-8) [](), has emerged as a privileged reagent for these transformations .

Causality of Reagent Design: Unlike O-(2,4-dinitrophenyl)hydroxylamine (DPH), which can be explosively unstable, or O-(mesitylsulfonyl)hydroxylamine (MSH), which suffers from severe steric hindrance, OBPHA strikes an optimal balance. The 4-bromo substituent provides sufficient electron-withdrawing character to polarize the N–O bond, making the 4-bromophenoxide an excellent leaving group during single-electron reduction or transition-metal insertion, while maintaining bench stability. Furthermore, the stoichiometric release of 4-bromophenol during the reaction provides a built-in, trackable indicator of reaction progress 1.

Photoredox-Catalyzed Direct C–H Amination

Aminium radical cations (ARCs) are highly reactive electrophilic species capable of direct insertion into unactivated arenes and heteroarenes. OBPHA is an ideal precursor for generating ARCs under mild, visible-light photoredox conditions 2.

Critical Insight (The Role of Acid): A common failure point in ARC generation is the omission of a strong acid. NMR studies confirm that OBPHA must be fully protonated prior to single-electron transfer (SET). If unprotonated, the resulting neutral aminyl radical lacks the electrophilicity required to engage π -nucleophilic arenes. Perchloric acid ( pKa​=−10 ) ensures complete protonation, whereas weaker acids (e.g., Acetic acid, TFA) lead to aborted catalytic cycles and poor yields 2.

PhotoredoxCycle PC Photocatalyst (PC) Ground State PC_star Excited State PC* PC->PC_star Visible Light (Blue LED) ARC Aminium Radical Cation [NH3]+• PC_star->ARC SET Reduction (- 4-Bromophenol) OBPHA OBPHA + H+ (Protonated) OBPHA->ARC N-O Cleavage Adduct Radical Adduct ARC->Adduct Bimolecular Addition Arene Arene Substrate Arene->Adduct Adduct->PC SET (Regenerates PC) Product Arylamine Product Adduct->Product Oxidation (-e-, -H+)

Figure 1: Photoredox catalytic cycle for the generation of Aminium Radical Cations from OBPHA.

Protocol 1: Visible-Light Mediated C–H Amination

Self-Validating System: This protocol utilizes the stoichiometric release of 4-bromophenol as an In-Process Control (IPC) to verify ARC generation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ru(bpy)3​(PF6​)2​ (2.0 mol %), OBPHA·HCl (1.5 equiv), and the arene substrate (1.0 equiv, 0.5 mmol).

  • Solvent & Acidification: Add degassed acetonitrile (5.0 mL). Outside the glovebox, inject perchloric acid (70% aq., 1.5 equiv) dropwise under a positive argon stream.

  • Irradiation: Seal the tube and irradiate with 450 nm blue LEDs at ambient temperature for 12–24 hours.

  • IPC Monitoring: Sample 10 μL of the mixture and analyze via LC-MS. Validation Check: The consumption of the arene must directly correlate with the appearance of the 4-bromophenol byproduct ( m/z 171.9/173.9 in negative ion mode).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3 × 10 mL), dry over Na2​SO4​ , and purify via silica gel chromatography.

Transition-Metal Catalyzed α -Amination of Carbonyls

The synthesis of chiral α -amino ketones is a critical step in the production of ketamine analogs and other CNS-active therapeutics. OBPHA serves as a highly efficient nitrogen donor in Rh(II)-catalyzed asymmetric α -amination of silyl enol ethers 3.

Critical Insight (Solvent Causality): The reaction rate is exponentially accelerated when fluorinated solvents like 2,2,2-trifluoroethanol (TFE) are used. TFE acts as a hydrogen-bond donor to the oxygen atom of OBPHA, weakening the N–O bond and facilitating the rate-limiting transfer of the NH2​ group to the Rh(II) catalyst 3.

Protocol 2: Rhodium-Catalyzed Asymmetric α -Amination
  • Setup: To a solution of chiral Rh(II) catalyst (5 mol %) and DMAP (10 mol %) in TFE (2.0 mL) at -20 °C, add the triisopropylsilyl enol ether (0.2 mmol).

  • Reagent Addition: Add OBPHA·HCl (1.2 equiv) in one portion.

  • Reaction & IPC: Stir at -20 °C. Validation Check: Monitor via TLC (UV/Ninhydrin). The release of UV-active 4-bromophenol indicates successful N–O bond cleavage and catalyst turnover.

  • Deprotection: Once the enol ether is consumed, add TBAF (1.0 M in THF, 1.5 equiv) to cleave the silyl group, yielding the free α -amino ketone.

One-Pot Synthesis of Substituted Benzofurans

OBPHA is uniquely suited for cascade reactions. When reacted with cyclic or acyclic ketones in the presence of an acid catalyst, it drives a one-pot condensation-rearrangement-cyclization sequence to yield functionalized benzofurans 4.

Critical Insight (Electronic Tuning): The cascade relies on the in situ generation of an oxime ether, which undergoes a [3,3]-sigmatropic rearrangement. The electron-withdrawing nature of the 4-bromophenyl group accelerates the N–O bond cleavage during the rearrangement step, preventing the stalling of the intermediate and driving the cyclization forward 4.

Workflow Step1 1. Reagent Prep Weigh OBPHA·HCl (Moisture Sensitive) Step2 2. Condensation Ketone + OBPHA (Form Oxime Ether) Step1->Step2 Step3 3. Rearrangement Acid Catalyzed [3,3] N-O Cleavage Step2->Step3 Step4 4. Cyclization Yields Benzofuran Core Structure Step3->Step4

Figure 2: Experimental workflow and cascade logic for one-pot Benzofuran synthesis using OBPHA.

Protocol 3: Benzofuran Synthesis
  • Condensation: Dissolve the ketone (1.0 equiv) and OBPHA·HCl (1.1 equiv) in absolute ethanol (0.1 M).

  • Acidification: Add methanesulfonic acid (MsOH, 2.0 equiv) dropwise.

  • Heating: Heat the mixture to 80 °C for 4–6 hours.

  • Workup: Concentrate in vacuo, neutralize with saturated NaHCO3​ , extract with dichloromethane, and purify via column chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and expected outcomes for the three primary workflows utilizing OBPHA, allowing researchers to benchmark their results.

Table 1: Comparative Reaction Optimization for OBPHA Electrophilic Amination

Synthetic MethodTarget SubstrateCatalyst / PromoterOptimal SolventYield (%)Key Advantage / Metric
Photoredox C–H Amination Arenes / Heteroarenes Ru(bpy)3​(PF6​)2​ / HClO4​ Acetonitrile75–95%Direct C–H functionalization; high regioselectivity.
α -Amination Silyl Enol EthersChiral Rh(II) / DMAPTrifluoroethanol81–91%High enantioselectivity (ee >80%).
Benzofuran Synthesis Cyclic/Acyclic KetonesMethanesulfonic AcidEthanol (Heat)70–90%One-pot condensation-rearrangement cascade.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11332921, O-(4-bromophenyl)hydroxylamine. Retrieved from: [Link]

  • PMC / NIH. Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation. Retrieved from:[Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. Retrieved from: [Link]

  • Organic Letters (ACS Publications). Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Retrieved from:[Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 3-(4-Bromophenyl)-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoxazoles represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals due to their wide range of biological activities.[1] This application note provides a comprehensive guide for the synthesis of 3-(4-bromophenyl)-substituted isoxazoles, a class of compounds of particular interest in drug discovery. The bromine handle serves as a versatile point for further molecular elaboration through cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. The primary method detailed herein is the [3+2] cycloaddition reaction, a robust and highly efficient strategy for constructing the isoxazole ring.[2][3] We focus on the in situ generation of 4-bromobenzonitrile oxide from its stable aldoxime precursor, followed by its reaction with various terminal alkynes. This guide offers a detailed mechanistic overview, step-by-step experimental protocols, data interpretation, and expert insights into reaction optimization, tailored for researchers in medicinal chemistry and organic synthesis.

Introduction and Scientific Principle

The isoxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural feature that imparts unique electronic properties and metabolic stability. Its prevalence in marketed drugs such as the COX-2 inhibitor Valdecoxib and various antibiotics underscores its significance as a "privileged scaffold" in medicinal chemistry.

The most powerful and widely adopted method for isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[4][5] This reaction is highly valued for its efficiency and atom economy. Nitrile oxides are often unstable and are typically generated in situ from more stable precursors to avoid decomposition.[2] Common precursors include aldoximes, hydroximoyl chlorides, or nitroalkanes.[2][6]

This guide focuses on the synthesis starting from 4-bromobenzaldehyde, which is first converted to the stable and easily handled 4-bromobenzaldoxime. The oxime is then transformed in situ into 4-bromobenzonitrile oxide, which is immediately trapped by a terminal alkyne to yield the desired 3,5-disubstituted isoxazole. The presence of the 4-bromophenyl group is strategically important, providing a reactive site for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), thus allowing for extensive diversification of the final molecule.

Reaction Mechanism and Pathway

The overall synthesis proceeds via a two-stage, one-pot process:

  • In Situ Generation of Nitrile Oxide: 4-bromobenzaldoxime is first converted to an intermediate N-hydroxyimidoyl chloride (also known as a hydroximoyl chloride) using a mild chlorinating agent like N-chlorosuccinimide (NCS).[6]

  • 1,3-Dipolar Cycloaddition: A non-nucleophilic base, such as triethylamine (Et₃N), is then added. It facilitates the dehydrochlorination of the N-hydroxyimidoyl chloride to generate the highly reactive 4-bromobenzonitrile oxide. This dipole is immediately intercepted by a terminal alkyne present in the reaction mixture in a concerted, pericyclic [3+2] cycloaddition reaction to form the stable five-membered isoxazole ring.[2] The reaction with terminal alkynes generally proceeds with high regioselectivity to afford 3,5-disubstituted isoxazoles.[7]

G reactant reactant intermediate intermediate product product reagent reagent Oxime 4-Bromobenzaldoxime H_Chloride N-Hydroxy-4-bromobenzimidoyl Chloride Oxime->H_Chloride Chlorination N_Oxide 4-Bromobenzonitrile Oxide (1,3-Dipole) H_Chloride->N_Oxide Dehydrochlorination Isoxazole 3-(4-Bromophenyl)-5-R-isoxazole N_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Isoxazole NCS N-Chlorosuccinimide (NCS) Base Triethylamine (Et3N)

Caption: Reaction mechanism for isoxazole synthesis.

Detailed Experimental Protocols

Protocol 1: Preparation of 4-Bromobenzaldoxime (Precursor)

This initial step converts the commercially available aldehyde into the required oxime precursor.

Materials:

  • 4-Bromobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol (EtOH)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in ethanol (100 mL).

  • Add hydroxylamine hydrochloride (4.13 g, 59.4 mmol, 1.1 eq) and pyridine (5.2 mL, 64.8 mmol, 1.2 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Allow the mixture to cool to room temperature, then pour it slowly into 400 mL of ice-cold water with stirring.

  • A white precipitate will form. Continue stirring for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The resulting 4-bromobenzaldoxime is typically a white solid and can be used without further purification.[8]

Protocol 2: One-Pot Synthesis of 3-(4-Bromophenyl)-5-phenylisoxazole

This protocol details the primary synthesis of a representative isoxazole.

Materials:

  • 4-Bromobenzaldoxime (from Protocol 1)

  • Phenylacetylene (terminal alkyne)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Ethyl Acetate (EtOAc)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzaldoxime (2.00 g, 10.0 mmol) in 50 mL of dry DMF.

  • Chlorination: Add N-chlorosuccinimide (1.47 g, 11.0 mmol, 1.1 eq) to the solution in one portion. Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC, observing the consumption of the oxime.

  • Cycloaddition: Add phenylacetylene (1.21 mL, 11.0 mmol, 1.1 eq) to the flask, followed by the slow, dropwise addition of triethylamine (2.09 mL, 15.0 mmol, 1.5 eq) over 10 minutes using a syringe. Rationale: Slow addition of the base controls the rate of nitrile oxide formation, minimizing dimerization and other side reactions.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL), followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, e.g., 95:5) to yield the pure 3-(4-bromophenyl)-5-phenylisoxazole as a white or off-white solid.

G start start process process decision decision end end A 1. Dissolve 4-Bromobenzaldoxime in DMF B 2. Add NCS Stir 1h @ RT A->B C 3. Add Alkyne & Slowly add Et3N B->C D 4. Stir 12-16h @ RT C->D E 5. Reaction Complete? (Monitor by TLC) D->E E->D No F 6. Quench with Water & Extract with EtOAc E->F Yes G 7. Wash Organic Layer (Water, Brine) F->G H 8. Dry (MgSO4), Filter, & Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product I->J

Caption: Experimental workflow for one-pot isoxazole synthesis.

Data and Expected Results

The described protocol can be adapted for various terminal alkynes. The yields are generally good to excellent, and the regioselectivity strongly favors the 3,5-disubstituted isomer.

EntryAlkyne (R-C≡CH)R-GroupTypical Yield (%)
1PhenylacetylenePhenyl80-90%
21-Hexynen-Butyl75-85%
3Propargyl alcohol-CH₂OH65-75%
44-Ethynylanisole4-Methoxyphenyl82-92%
5Trimethylsilylacetylene-Si(CH₃)₃70-80%

Characterization:

  • ¹H NMR: Expect characteristic signals for the isoxazole proton (singlet, ~6.5-7.0 ppm) and aromatic protons corresponding to the 4-bromophenyl and R-substituent groups.

  • ¹³C NMR: The isoxazole ring carbons will appear at ~100-110 ppm (C4), ~160-165 ppm (C3), and ~168-175 ppm (C5).

  • FT-IR: Look for C=N stretching (~1600 cm⁻¹) and N-O stretching (~1450 cm⁻¹) bands characteristic of the isoxazole ring.

  • Mass Spectrometry: The molecular ion peak [M]⁺ and characteristic bromine isotope pattern ([M]⁺ and [M+2]⁺ in ~1:1 ratio) should be clearly visible.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • DMF is a skin irritant and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

  • N-Chlorosuccinimide is an irritant; avoid inhalation of dust.

References

  • Benchchem. Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem.com.
  • Patel, K., et al. (2022). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Serbian Chemical Society.
  • Yadav, D., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Mowbray, C.E., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Harigae, R., et al. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry. Available at: [Link]

  • Gámez-Montaño, R., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. Available at: [Link]

  • Mata, A., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Sciforum.
  • Borbás, A., et al. (2018). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Organic-chemistry.org. Available at: [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Life and Applied NanoBioScience. Available at: [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • Safari, J., et al. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H). Orient. J. Chem. Available at: [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Ren, Z-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

  • MDPI. (2024).
  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Life and Applied NanoBioScience.
  • Benchchem. Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles. Benchchem.com.
  • Dizaji, F., et al. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Research Square. Available at: [Link]

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Application Note: 4-Bromophenylhydroxylamine as a Critical Intermediate in Phenylurea Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Agrochemical Researchers, and Synthetic Methodologists. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of highly selective agrochemicals heavily relies on the precise functionalization of aromatic intermediates. 4-Bromophenylhydroxylamine (4-BPHA) (CAS#: 10468-46-9)[1] is a highly versatile, amphoteric building block primarily utilized in the synthesis of N-methoxy-N-methyl-N'-arylurea herbicides, most notably Metobromuron (a potent photosystem II inhibitor)[2].

This application note details the mechanistic rationale, chemoselective reduction protocols, and downstream functionalization workflows required to utilize 4-BPHA effectively. By mastering the kinetic control required to isolate this intermediate, researchers can bypass the thermodynamic sink of over-reduction to 4-bromoaniline, thereby unlocking high-yield pathways to advanced crop protection agents.

Mechanistic Insights: The Haber Reduction Pathway

The synthesis of 4-BPHA from 1-bromo-4-nitrobenzene is governed by the classic Haber mechanism for the electrochemical and chemical reduction of nitroarenes[3]. The reduction proceeds stepwise:

  • Nitro to Nitroso: Fast transfer of 2e⁻ and 2H⁺.

  • Nitroso to Hydroxylamine: Fast transfer of 2e⁻ and 2H⁺.

  • Hydroxylamine to Amine: Slow transfer of 2e⁻ and 2H⁺.

Because the final step (cleavage of the N-O bond to form 4-bromoaniline) is kinetically slower but thermodynamically favored, the reaction must be carefully controlled—either through mild stoichiometric reductants (e.g., Zn/NH₄Cl) or highly selective catalytic transfer hydrogenation (e.g., Ag/TiO₂ with NH₃BH₃)[4]. Stronger acidic conditions (e.g., Fe/HCl) will inevitably push the reaction to the amine[5].

G N 1-Bromo-4-nitrobenzene NO 1-Bromo-4-nitrosobenzene (Transient) N->NO Fast +2e⁻, +2H⁺ NHOH 4-Bromophenylhydroxylamine (Kinetic Trap / Target) NO->NHOH Fast +2e⁻, +2H⁺ NH2 4-Bromoaniline (Thermodynamic Sink) NHOH->NH2 Slow / Requires Strong Acid +2e⁻, +2H⁺

Figure 1: Haber mechanism demonstrating the kinetic trapping of 4-BPHA during nitroarene reduction.

Agrochemical Application: Synthesis of Metobromuron

In pesticide synthesis, 4-BPHA serves as the direct precursor to N-hydroxyureas. To synthesize Metobromuron, 4-BPHA undergoes a nucleophilic addition with methyl isocyanate. The resulting N-hydroxyurea is then selectively O-methylated. The acidity of the N-OH proton (pKa ~ 8-9) allows for selective deprotonation and O-alkylation under mildly basic conditions (pH 8-10) without alkylating the urea nitrogens[6].

G A 4-Bromophenylhydroxylamine C 1-(4-Bromophenyl)-1-hydroxy-3-methylurea (Intermediate) A->C + Methyl Isocyanate Nucleophilic Addition (pH 7-8) E Metobromuron (Target Herbicide) C->E + Dimethyl Sulfate / NaOH Selective O-Methylation (pH 8-10)

Figure 2: Two-step downstream synthesis of Metobromuron from 4-BPHA.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Synthesis of 4-Bromophenylhydroxylamine

Causality Note: Zinc powder in the presence of ammonium chloride provides a mildly acidic, buffered environment. This prevents the over-reduction associated with strong acids and minimizes the base-catalyzed condensation of the hydroxylamine with unreacted nitrosobenzene (which would form azoxybenzene byproducts)[7],[8].

Materials:

  • 1-Bromo-4-nitrobenzene: 1.0 eq (100 mmol, 20.2 g)

  • Zinc powder (85% active): 2.2 eq (220 mmol, 14.4 g)

  • Ammonium chloride (NH₄Cl): 2.5 eq (250 mmol, 13.4 g)

  • Solvent: Water/Ethanol (2:1 v/v, 300 mL)

Step-by-Step Methodology:

  • Preparation: Suspend 1-bromo-4-nitrobenzene and NH₄Cl in the Water/Ethanol mixture within a 500 mL 3-neck flask equipped with a mechanical stirrer and internal thermometer.

  • Initiation: Warm the suspension to 45°C to ensure partial dissolution of the nitroarene.

  • Controlled Reduction: Add the Zinc powder in small portions over 30 minutes. Critical Control: The reaction is highly exothermic. Maintain the internal temperature strictly between 60°C and 65°C using an ice bath. Exceeding 65°C promotes thermal disproportionation[8].

  • Completion & Filtration: Stir for an additional 15 minutes after the final Zinc addition. While still hot (>50°C), filter the mixture through a Celite pad to remove the insoluble Zinc Oxide (ZnO) byproduct. Wash the filter cake with 30 mL of hot ethanol.

  • Crystallization: Saturate the filtrate with NaCl (approx. 20 g) and cool rapidly to 0°C in an ice-salt bath. 4-BPHA will precipitate as light yellow/colorless crystals.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold water, and dry under a high vacuum in the dark. (Yield: ~65-70%).

Protocol B: Downstream Conversion to Metobromuron

Causality Note: Dimethyl sulfate is a powerful methylating agent. Controlling the pH between 8 and 10 ensures that the hydroxyl group is deprotonated (forming a reactive alkoxide-like nucleophile) while preventing the alkaline hydrolysis of the urea backbone[6].

Step-by-Step Methodology:

  • Urea Formation: Suspend 4-BPHA (50 mmol) in 100 mL of toluene. Adjust the aqueous phase pH to 7-8. Dropwise, add methyl isocyanate (52 mmol) at 12°C. Stir until HPLC shows <0.5% 4-BPHA remaining. Filter the resulting 1-(4-bromophenyl)-1-hydroxy-3-methylurea solid[6].

  • O-Methylation: Suspend the intermediate in 100 mL of water. Add 32% NaOH dropwise to achieve a stable pH of 8.5.

  • Reagent Addition: Slowly add dimethyl sulfate (55 mmol) while maintaining the temperature at 20–25°C. Continuously add NaOH to counteract the generation of sulfuric acid, keeping the pH strictly between 8–10[6].

  • Isolation: Once HPLC confirms <0.5% intermediate remaining, filter the solid product, wash with cold water, and air-dry at 60°C to yield Metobromuron (Purity >99%).

Quantitative Data & Analytics

To ensure reproducibility and high E-E-A-T standards, the following analytical parameters and system comparisons are provided for quality control.

Table 1: Comparison of Reduction Systems for 4-BPHA Synthesis
Catalyst / SystemReductantTemp (°C)Conversion (%)Selectivity for 4-BPHA (%)Ref
Zn / NH₄Cl Zinc metal60–65>9565–70[8]
Ag/TiO₂ NH₃BH₃25>99>84[4]
Pt-Sn / Nylon H₂ gas08065[7]
Rh/C (5%) Hydrazine0>95>80[7],[9]
Table 2: Analytical Identification Parameters for 4-BPHA
Analytical MethodParameter / ShiftAssignmentRef
¹H NMR (300 MHz, MeOD) δ 6.82 - 6.89 (m, 2H)Aromatic protons (ortho to NHOH)[10]
¹H NMR (300 MHz, MeOD) δ 7.25 - 7.33 (m, 2H)Aromatic protons (ortho to Br)[10]
¹³C NMR (75 MHz, MeOD) δ 113.38C-Br[10]
¹³C NMR (75 MHz, MeOD) δ 152.04C-NHOH[10]
Mass Spec (ESI-MS) m/z ~ 187.9 / 189.9[M+H]⁺ (Bromine isotope pattern)Derived

Safety and Toxicology Warnings

  • Instability: 4-BPHA is prone to autoxidation in the presence of atmospheric oxygen, forming 1-bromo-4-nitrosobenzene. It should be stored under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Toxicity (Methemoglobinemia): Phenylhydroxylamines and their downstream N-methoxy urea derivatives (like Metobromuron) are known to induce methemoglobinemia. In biological systems, the pesticide can be metabolized back to bromoaniline and N-hydroxy-bromoaniline, which actively oxidize heme-iron (Fe²⁺ to Fe³⁺), severely impairing oxygen transport[2]. Proper PPE (respirators, double-gloving) must be worn during synthesis.

References

  • Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines - The Royal Society of Chemistry. rsc.org.
  • Reduction of nitro compounds - Wikipedia. wikipedia.org.
  • N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9 | Chemsrc. chemsrc.com.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. mdpi.com.
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC - NIH. nih.gov.
  • WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents. google.com.
  • Metobromuron synthesis - ChemicalBook. chemicalbook.com.
  • 100-65-2, N-Phenylhydroxylamine Formula - ECHEMI. echemi.com.
  • A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. mdpi.com.
  • Acute Metobromuron Poisoning with Severe Associated Methemoglobinemia. Identification of Four Metabolites in Plasma and Urine - OUP. oup.com.

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Troubleshooting & Optimization

Technical Support Center: Handling and Storage of Unstable N-Arylhydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when isolating and storing N-arylhydroxylamines. Due to their amphoteric nature and the presence of a weak N–O bond, these compounds are notoriously unstable—acting as both nucleophiles and electrophiles depending on their microenvironment.

This guide provides field-proven insights, mechanistic troubleshooting steps, and self-validating protocols to ensure the structural integrity of your synthesized compounds.

Mechanistic Overview: The Causality of Degradation

To effectively store N-arylhydroxylamines, you must first understand the kinetics and thermodynamics of their degradation pathways. These molecules do not simply "go bad"; they undergo specific, environmentally triggered chemical transformations[1].

  • Auto-Oxidation: In the presence of atmospheric oxygen and ambient light, the hydroxylamine group rapidly oxidizes to a nitroso group (e.g., forming nitrosobenzene). This reaction is O₂-dependent and accelerated by light exposure[2].

  • Bimolecular Condensation: The newly formed nitroso compound is highly electrophilic and will react with unoxidized N-arylhydroxylamine in the sample to form azoxybenzene derivatives[2].

  • Bamberger Rearrangement: Under acidic conditions (pH < 5), protonation of the hydroxyl oxygen leads to the loss of water, forming a nitrenium ion. This intermediate is subsequently attacked by a nucleophile (often water) at the para-position, yielding p-aminophenol[3].

  • Thermal Disproportionation: Heating these compounds above 80–100°C triggers a violent exothermic disproportionation, yielding anilines and azoxy compounds. This poses a severe explosion hazard and must be avoided during solvent evaporation[4].

Degradation A N-Arylhydroxylamine (Target Molecule) B Nitrosobenzene (Oxidation Product) A->B O2 / Light / Ambient Temp C Azoxybenzene (Condensation Product) A->C Base / Bimolecular D p-Aminophenol (Rearrangement) A->D Aqueous Acid (pH < 5) E Aniline (Disproportionation) A->E Thermal Stress (>80°C) B->C Reacts with Target

Fig 1. Mechanistic degradation pathways of N-arylhydroxylamines under stress.

Quantitative Storage Guidelines

To prevent these degradation pathways, environmental controls must be strictly maintained. The table below summarizes the expected shelf-life of N-phenylhydroxylamine based on empirical storage conditions[5].

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf Life
Optimal (Long-term) -20°CArgon / NitrogenDark (Amber Glass)> 2 Years
Acceptable (Short-term) +4°CArgon / NitrogenDark (Amber Glass)1 - 3 Months
Suboptimal 20–25°CAirAmbient Light< 24 Hours (Rapid oxidation)
Hazardous > 90°CAirAnyImmediate decomposition (Explosion risk)

Troubleshooting Guide & FAQs

Q1: My freshly synthesized N-phenylhydroxylamine turned from a fluffy white/beige solid to a dark yellow/brown color overnight. What happened? Root Cause & Causality: The color change is a visual indicator of auto-oxidation to nitrosobenzene[1]. While monomeric nitrosobenzene is green/blue, it rapidly dimerizes or condenses with remaining starting material to form azoxybenzene, which appears yellowish-brown[2]. This occurs when the sample is exposed to ambient air and light. Solution: Discard the heavily oxidized batch. For future batches, immediately flush the storage vial with Argon gas, seal with PTFE-lined caps, and store in amber glass at -20°C[5].

Q2: During the concentration of my organic extracts on the rotary evaporator, the product decomposed, and I observed a sudden release of heat. How can I prevent this? Root Cause & Causality: N-arylhydroxylamines are highly thermally unstable. Concentrating the solvent at elevated temperatures (e.g., >50°C) triggers exothermic disproportionation into aniline and azoxybenzene[4]. Solution: Maintain your rotary evaporator water bath strictly below 35°C. Ensure a high vacuum is applied to facilitate solvent removal at lower temperatures. Never allow the neat product to exceed 40°C during isolation[3].

Q3: My NMR shows a significant p-aminophenol impurity, even though I stored the compound in the dark at -20°C. Why? Root Cause & Causality: The presence of p-aminophenol indicates a Bamberger rearrangement, which is strictly acid-catalyzed[3]. If your extraction solvent or the aqueous phase during the reaction workup was slightly acidic (pH < 5), the rearrangement occurred prior to storage. Solution: Buffer the aqueous phase to pH 6.5–7.0 during the reduction and extraction phases[6]. Wash the organic layer with a mild, cold sodium bicarbonate solution before drying over MgSO₄.

Standard Operating Procedure (SOP): Isolation & Storage

This protocol is designed as a self-validating system: if the final product remains a fluffy white-to-beige solid after 48 hours, the environmental controls were executed successfully.

Step-by-Step Methodology:

  • Temperature-Controlled Extraction: Following the reduction of the nitroarene (e.g., via Zn/NH₄Cl or catalytic transfer hydrogenation), extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Critical: Maintain the mixture temperature strictly below 30°C to prevent over-reduction to aniline[3].

  • Neutralization: Wash the combined organic extracts with a cold, dilute sodium bicarbonate solution to ensure no residual acid is present, thereby preventing the Bamberger rearrangement[3].

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Filter out the drying agent.

  • Low-Temperature Concentration: Concentrate the filtrate under reduced pressure using a high-vacuum pump. Critical: The water bath temperature must not exceed 35°C[3].

  • Precipitation: Before reaching complete dryness, add cold petroleum ether (or hexanes) to precipitate the N-arylhydroxylamine as a white/beige crystalline solid[3][4].

  • Filtration and Aliquotting: Filter the solid rapidly on a Büchner funnel. Do not pull air through the filter cake for extended periods, as this accelerates oxidation. Transfer the damp solid immediately to pre-weighed, amber glass vials.

  • Inert Atmosphere Sealing: Place the vials in a vacuum desiccator or use a Schlenk line to purge the headspace with high-purity Argon or Nitrogen[5].

  • Long-Term Storage: Seal the vials tightly with PTFE-lined caps, wrap the seals with Parafilm to block moisture ingress, and store immediately at -20°C[5].

Workflow S1 S1 S2 S2 S1->S2 S3 Purification (Precipitation) S2->S3 S4 Aliquotting (Amber Vials) S3->S4 S5 Inert Purge (Argon/N2) S4->S5 S6 Storage (-20°C) S5->S6

Fig 2. Step-by-step workflow for the isolation and long-term storage.

References

  • Chemodex. "N-Phenylhydroxylamine - CAS-Number 100-65-2". Chemodex.com.
  • AdipoGen Life Sciences. "N-Phenylhydroxylamine | CAS 100-65-2". Adipogen.com.
  • Science of Synthesis. "Product Class 33: N-Arylhydroxylamines". Thieme-connect.de.
  • Science of Synthesis (E-Books). "Product Class 33: N-Arylhydroxylamines (Safety & Decomposition)". Thieme-connect.de.
  • Organic Syntheses. "n-acetyl-n-phenylhydroxylamine Procedure & Discussion". Orgsyn.org.
  • Smolecule. "Buy N-Phenylhydroxylamine | 100-65-2 (Chemical Reactions Analysis)". Smolecule.com.
  • MDPI.
  • National Institutes of Health (NIH).

Sources

Technical Support Center: Troubleshooting 4-Bromonitrobenzene Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemoselective reduction of 4-bromonitrobenzene to 4-bromoaniline. As an application scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges of this specific transformation.

The primary challenge in reducing halonitrobenzenes is achieving complete reduction of the nitro group (-NO₂) while preserving the highly reactive carbon-halogen (C-Br) bond. Failure to control the reaction environment leads to hydrodehalogenation (yielding aniline) or incomplete reduction (yielding azo/azoxy intermediates)[1][2].

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, you must first understand the competing pathways in your reactor. The reduction follows the Haber mechanism, which splits into a "direct route" and a "condensation route," while competing with the undesirable dehalogenation side-reaction[2].

G SM 4-Bromonitrobenzene (Starting Material) Nitroso 4-Bromonitrosobenzene (Intermediate) SM->Nitroso +H₂ / -H₂O Dehalogenation Aniline + HBr (Over-reduction Byproduct) SM->Dehalogenation Direct C-Br Cleavage Hydroxylamine 4-Bromophenylhydroxylamine (Intermediate) Nitroso->Hydroxylamine +H₂ Condensation Azoxy / Azo / Hydrazo (Condensation Intermediates) Nitroso->Condensation +Hydroxylamine Target 4-Bromoaniline (Target Product) Hydroxylamine->Target +H₂ / -H₂O Target->Dehalogenation Hydrodehalogenation Condensation->Target +H₂

Reaction pathways for 4-bromonitrobenzene reduction highlighting target and side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction yields a significant amount of aniline instead of 4-bromoaniline. How do I prevent this over-reduction? Causality: Over-reduction (hydrodehalogenation) occurs because standard noble metal surfaces (like Pd/C or Pt/C) act as strong electrophiles. The carbon-bromine bond is relatively weak and easily breaks on these metal surfaces during hydrogen activation[1]. Solution: You must modulate the electronic structure of your catalyst.

  • Electronic Enrichment: Using Lewis-basic supports, such as Layered Double Hydroxides (LDHs), enriches the electron density of Pd nanoparticles. This generates partially negative-charged hydrogen species that suppress electrophilic attack on the C-Br bond, preserving the halogen[1].

  • Catalyst Poisoning: If using standard Pt or Pd, introduce a dehalogenation inhibitor (e.g., triphenylphosphine or inorganic ligands like NaVO₃) to selectively block the high-energy sites responsible for C-Br cleavage[3].

  • Alternative Metals: Switch to non-noble metals like Ni or Fe, which have an inherently lower affinity for oxidative addition into aryl halide bonds[2][4].

Q2: The reaction mixture turns bright yellow/orange, and LC-MS shows incomplete conversion. What causes this? Causality: The yellow/orange coloration is a classic indicator of the "condensation route" dominating your reactor, leading to the accumulation of azo and azoxy intermediates[2]. This happens when the rate of nitroso and hydroxylamine condensation outpaces the rate of hydrogenation. It is typically caused by severe mass transfer limitations (poor H₂ solubility) or an insufficient hydrogen donor concentration. Solution:

  • Increase the agitation speed to eliminate gas-liquid mass transfer resistance.

  • If using transfer hydrogenation (e.g., hydrazine or formic acid), ensure you are using a sufficient molar excess (typically >3-5 equivalents)[5].

  • Slightly elevate the temperature (e.g., from 25°C to 60°C) to push the thermodynamic cleavage of the N=N and N-N bonds in the azo/hydrazo intermediates[2].

Q3: We are experiencing severe reactor corrosion and acidic pH drops during the run. Why is this happening? Causality: Reactor corrosion is a direct downstream consequence of hydrodehalogenation. When the C-Br bond is cleaved in a hydrogen-rich environment, it generates hydrobromic acid (HBr) as a stoichiometric byproduct[1][3]. Solution: The root cause must be addressed by switching to a highly chemoselective catalyst (see Q1). As an immediate stopgap, you can add an acid scavenger (such as calcium hydroxide or a mild carbonate base) to the reaction mixture to neutralize the HBr in situ and protect the stainless steel reactor walls[6].

Quantitative Data: Catalyst Performance Comparison

To aid in your experimental design, the following table summarizes the performance of various field-proven catalytic systems for 4-bromonitrobenzene reduction.

Catalyst SystemReducing AgentConditionsConversion (%)Selectivity to 4-Bromoaniline (%)Primary Advantage
Pd/CoFe-LDHs [1]H₂ (0.5 MPa)Isopropanol, 25°C, 2 h97.4%>99%High electron density prevents C-Br cleavage.
FeS₂ Nanoparticles [5]Hydrazine HydrateEthanol, 60°C, 2 h>99.9%100%Non-noble metal, completely avoids dehalogenation.
FeBr₂ / PPh₃ [2]PhenylsilaneToluene, 110°CHighHighHomogeneous system with excellent functional group tolerance.
Raney-Ni (W-4) [6]H₂Methanol, 80°C, 6 hHighModerate-HighCost-effective industrial standard; requires Ca(OH)₂ co-catalyst.

Validated Experimental Protocols

The following protocols are self-validating systems designed to ensure high chemoselectivity.

Protocol A: Chemoselective Catalytic Hydrogenation using Electron-Enriched Pd[1]

This protocol utilizes electronic metal-support interactions to prevent dehalogenation.

  • Preparation: In a high-pressure stainless steel autoclave, add 4-bromonitrobenzene (1.0 mmol) and 10 mL of anhydrous isopropanol.

  • Catalyst Addition: Add 20 mg of Pd/CoFe-LDH catalyst (synthesized via co-precipitation to ensure Lewis-basic support interactions).

  • Purging: Seal the reactor and purge the system three times with inert nitrogen gas to remove residual oxygen, followed by three purges with ultra-pure H₂ gas.

  • Reaction: Pressurize the reactor to 0.5 MPa with H₂. Stir the mixture vigorously (≥800 rpm to overcome mass transfer limits) at 25°C for 2 hours.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a 0.22 μm PTFE membrane to recover the heterogeneous catalyst. Evaporate the isopropanol under reduced pressure to yield highly pure 4-bromoaniline.

Protocol B: Transfer Hydrogenation using FeS₂ Nanoparticles[5]

This protocol is ideal for laboratories lacking high-pressure hydrogen infrastructure and relies on non-noble metals to guarantee halogen retention.

  • Setup: To a standard round-bottom batch reactor equipped with a reflux condenser, add 50 mL of a 0.05 M solution of 4-bromonitrobenzene in ethanol.

  • Catalyst & Donor Addition: Add 25 mg of freshly prepared ultra-small FeS₂ nanocatalyst. Add hydrazine monohydrate (excess, typically 3-5 equivalents relative to the substrate) as the hydrogen donor.

  • Deoxygenation: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 60°C under continuous stirring for 2 hours. Monitor the disappearance of the yellow color (indicating consumption of azo-intermediates).

  • Workup: Cool to room temperature, separate the magnetic/dense FeS₂ catalyst via centrifugation, and concentrate the filtrate. Wash with brine and extract with ethyl acetate to isolate the 4-bromoaniline.

References

  • Ultra-small FeS2 nanoparticles for highly efficient chemoselective transfer hydrogenation of nitroarenes. RSC Publishing. Available at:[Link]

  • Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. MDPI. Available at:[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (ACS). Available at:[Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. CCS Publishing. Available at:[Link]

  • Polymer supported Nickel nanoparticles as recyclable catalyst for the reduction of nitroarenes to anilines. Iris Unimore. Available at:[Link]

Sources

Technical Support Center: Zinc/NH₄Cl Mediated Nitroarene Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for managing exothermic reactions during the reduction of nitroarenes using Zinc and Ammonium Chloride. This resource is designed for researchers, chemists, and process development professionals who utilize this powerful and versatile transformation. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting insights to ensure your reductions are safe, controlled, and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction, providing the essential knowledge needed to understand and control the process.

Q1: What is the underlying mechanism of the Zn/NH₄Cl reduction of nitroarenes?

A1: The reduction of a nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a six-electron process. The reaction proceeds through several intermediates. While the exact mechanism on the metal surface is complex, the generally accepted pathway involves sequential reduction and protonation steps. Zinc (Zn) acts as the electron donor (reductant), while ammonium chloride (NH₄Cl) serves as a proton source. The key intermediates are a nitrosoarene (Ar-NO) and an N-arylhydroxylamine (Ar-NHOH).[1][2]

G cluster_main Reduction Pathway Nitroarene Nitroarene (Ar-NO₂) Nitroso Nitrosoarene (Ar-NO) Nitroarene->Nitroso +2e⁻, +2H⁺ Hydroxylamine N-Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Primary Amine (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Stepwise reduction of a nitroarene to a primary amine.

Q2: What is the specific role of ammonium chloride (NH₄Cl)? Why is it preferred over a strong acid like HCl?

A2: Ammonium chloride is a critical component that acts as a mild proton donor, or an in situ buffer.[2] The ammonium ion (NH₄⁺) provides the protons (H⁺) necessary for the reduction of the oxygen atoms in the nitro group.

Using NH₄Cl is crucial for controlling the reaction's reactivity and selectivity for several reasons:

  • pH Control: It maintains the reaction medium in a slightly acidic to neutral range (a solution of NH₄Cl in water has a pH around 5-6).[2]

  • Exotherm Management: A strong acid like HCl would react with zinc far more aggressively, generating hydrogen gas (H₂) at a rapid rate and leading to an uncontrollable, and potentially dangerous, exotherm.

  • Chemoselectivity: The milder conditions afforded by NH₄Cl help preserve other acid-sensitive functional groups in the molecule.[3][4] Powerful reducing systems like Zn/HCl can lead to over-reduction of the desired product or undesired side reactions.[2]

Q3: What makes this reaction exothermic?

A3: The exotherm arises from two primary sources:

  • Reduction of the Nitro Group: The conversion of the high-energy nitro group to an amine is a thermodynamically favorable and highly energetic process, releasing significant heat.

  • Oxidation of Zinc: The oxidation of metallic zinc is also an exothermic process.

The rate of heat generation is directly proportional to the reaction rate. Factors like the surface area of the zinc, reagent concentration, and efficiency of mixing can dramatically influence how quickly this heat is released.[5]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the Zn/NH₄Cl reduction.

Q4: My reaction started too vigorously, and the temperature is spiking uncontrollably. What went wrong and what should I do?

A4: This is a classic sign of a runaway reaction, typically caused by an initial reaction rate that is too high. The most common causes are the addition of the zinc dust too quickly or insufficient cooling.

Immediate Actions:

  • Ensure your cooling bath (e.g., ice-water) is making good contact with the flask.

  • If safe to do so, temporarily stop agitation to reduce contact between reagents on the metal surface.

  • Be prepared for a rapid increase in pressure if the solvent begins to boil. Ensure the apparatus is not a closed system.

Root Cause Analysis & Prevention:

  • Rate of Zinc Addition: Never add the zinc dust all at once. It should be added in small portions over a period of time, allowing the temperature to be controlled between additions. For a typical procedure, adding zinc over 15-30 minutes is a good starting point.

  • Zinc Activity: Commercially available zinc dust can vary in activity based on particle size and surface oxidation. Highly active, fine zinc powder will react more vigorously.[5]

  • Stirring Efficiency: Poor stirring can create localized "hot spots" where the reaction proceeds rapidly. Once these hot spots are dispersed by the stirrer, it can seem like the reaction suddenly accelerates. Ensure vigorous and efficient overhead or magnetic stirring.

  • Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger thermal buffer before adding the zinc.

Q5: My reaction is very sluggish or hasn't started. How can I initiate it without causing a dangerous delayed exotherm?

A5: A delayed or sluggish start is also a significant safety concern, as the unreacted reagents can accumulate and then react suddenly.[5]

Troubleshooting Steps:

  • Zinc Activation: The surface of the zinc dust may be passivated with a layer of zinc oxide (ZnO). A small amount of a dilute acid (e.g., a few drops of acetic acid or HCl) can sometimes be used to activate the surface, but this must be done with extreme caution as it can easily lead to a runaway reaction.

  • Gentle Warming: Gently warm the mixture by a few degrees (e.g., to room temperature or slightly above). Crucially, have a cooling bath on standby to immediately cool the reaction if it initiates too quickly.

  • Check Reagents: Ensure the ammonium chloride is fully dissolved and that the nitroarene is soluble in the chosen solvent system. The reaction is often performed in an aqueous medium, sometimes with a co-solvent like ethanol or methanol to aid solubility.[6]

Q6: I'm observing significant side products, such as azo or azoxy compounds. Is this related to temperature control?

A6: Yes, the formation of dimeric side products like azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds is often linked to reaction conditions, including temperature and pH.[7] These products arise from the condensation of the reaction intermediates (nitrosoarene and hydroxylamine). Localized overheating can promote these side reactions.[4]

Solutions:

  • Maintain Strict Temperature Control: Keep the reaction temperature low and consistent.

  • Ensure Sufficient NH₄Cl: An inadequate amount of the proton source can allow intermediates to accumulate and react with each other. A molar ratio of 1.15 to 1.2 equivalents of NH₄Cl per mole of nitroarene is often cited as optimal.[1][8]

  • Efficient Stirring: Good mixing ensures that intermediates are quickly brought to the zinc surface for further reduction, minimizing their concentration in the bulk solution.

G start Problem Detected: Uncontrolled Exotherm cause1 Possible Cause: Zinc added too quickly? start->cause1 cause2 Possible Cause: Insufficient Cooling? start->cause2 cause3 Possible Cause: Poor Stirring? start->cause3 cause1->cause2 or sol1 Solution: Add zinc in small portions. Monitor temperature after each addition. cause1->sol1 Yes cause2->cause3 or sol2 Solution: Use an ice/water bath. Ensure good flask contact. cause2->sol2 Yes sol3 Solution: Use overhead stirrer for large scale. Ensure a deep vortex for good mixing. cause3->sol3 Yes

Caption: Troubleshooting flowchart for an uncontrolled exotherm.

Section 3: Recommended Protocols

Protocol 1: General Procedure for Controlled Reduction of a Nitroarene

This protocol provides a baseline for a controlled reaction. Quantities should be adjusted based on the specific substrate.

Materials:

  • Nitroarene (1.0 eq)

  • Zinc dust (5.0 eq)

  • Ammonium chloride (1.2 eq)

  • Solvent (e.g., Water, Ethanol/Water mixture)

  • Round-bottom flask equipped with a magnetic stir bar or overhead stirrer

  • Thermometer

  • Addition funnel or powder funnel

  • Cooling bath (ice/water)

Procedure:

  • Setup: In the round-bottom flask, dissolve the nitroarene and ammonium chloride in the chosen solvent system.

  • Cooling: Place the flask in the cooling bath and stir the mixture until the internal temperature stabilizes at 0-5 °C.

  • Zinc Addition: Begin adding the zinc dust in small portions (e.g., ~5-10% of the total amount) over 30-60 minutes.

  • Temperature Monitoring: CRITICALLY , monitor the internal temperature after each addition. Do not add the next portion of zinc until the exotherm from the previous addition has subsided and the temperature has returned to the target range (e.g., below 15-20 °C).

  • Reaction Monitoring: After all the zinc has been added, allow the reaction to stir while maintaining cooling. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LCMS.

  • Workup: Once the starting material is consumed, the reaction mixture is typically filtered through a pad of Celite to remove excess zinc and zinc oxide. The filtrate is then extracted with an appropriate organic solvent.[6]

Section 4: Key Parameters and Data

The following table summarizes recommended starting parameters for the reduction.

ParameterRecommended ValueRationale & Key Considerations
Zinc Stoichiometry 3 - 5 equivalentsAn excess is required to drive the reaction to completion. The exact amount depends on the zinc's quality and the substrate.[8][9]
NH₄Cl Stoichiometry 1.1 - 4.0 equivalentsActs as the proton source. An optimal molar ratio of ~1.15 relative to the nitroarene has been reported to maximize yield of the hydroxylamine intermediate.[1] Higher amounts are often used to ensure complete reduction to the amine.[10]
Concentration 0.5 - 1.0 MHigher concentrations can increase the reaction rate and the risk of an uncontrolled exotherm. Start with more dilute conditions if you are working with a new substrate.[8][9]
Temperature 0 - 25 °C (Initial)Starting at a low temperature is a key safety control. The reaction can sometimes be gently heated to drive it to completion if it is sluggish after the initial exotherm is controlled.[9]
Solvent Water, EtOH/H₂O, MeOH/H₂OWater is an environmentally friendly solvent.[11] Alcohols are often added as co-solvents to improve the solubility of organic nitroarenes.

References

  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98–101. [Link]

  • Pletcher, D., & Poorabedi, Z. (2006). Probing the Role of Promoters in Zinc Reduction of Nitrobenzene: Continuous Production of Hydroxylaminobenzene. Defence Technical Information Center. [Link]

  • Organic Syntheses. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Synfacts, 10(3), 0259. [Link]

  • Sridharan, V., Karpagavalli, M., Muthusubramanian, S., & Sivasubramanian, S. (2004). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry, 43B, 2243-2244. [Link]

  • Saikia, B. (2011). Zinc Ammonium Chloride. Synlett, 2011(1), 143-144. [Link]

  • Sciencemadness.org community. (2019). Reduction of nitrobenzene by zinc and ammonium chloride. ScienceMadness Discussion Board. [Link]

  • David Publishing. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7, 76-81. [Link]

  • Organic Chemistry Portal. (2026). Stoichiometric Zn or Fe Metal Reduction. Organic-reaction.com. [Link]

  • Wang, C., et al. (2025). Solvent-free zinc-mediated Béchamp reduction using mechanochemistry. RSC Mechanochemistry. [Link]

  • Kiasat, A. R., et al. (2011). Simple, Practical and Eco-friendly Reduction of Nitroarenes with Zinc in the Presence of Polyethylene Glycol Immobilized on Silica Gel. Iranian Journal of Chemistry and Chemical Engineering, 30(2), 37-41. [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]

Sources

Technical Support Center: Purification of 4-Bromophenylhydroxylamine via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Welcome to the Technical Support Center for hydroxylamine derivative purification. 4-Bromophenylhydroxylamine (4-BPHA) is a highly reactive, synthetically valuable intermediate used in the development of pharmaceuticals and agrochemicals. However, its inherent instability makes purification notoriously difficult. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity recrystallization.

Part 1: Core Troubleshooting & FAQs

Q1: My crude 4-bromophenylhydroxylamine is a pale yellow solid, but during recrystallization, the solution turns dark green or brown. Why does this happen, and how can I prevent it? A: The green/brown discoloration is a classic visual indicator of autoxidation . Arylhydroxylamines are highly sensitive to atmospheric oxygen. The N–OH group undergoes rapid oxidation via a nitroxyl radical intermediate to form 4-bromonitrosobenzene, which is intensely green[1].

  • Causality & Solution: Oxygen acts as a radical initiator, particularly when the compound is dissolved in hot solvents where gas solubility and reaction kinetics are altered. To prevent this, you must establish a strict air-free environment. Use Schlenk techniques, sparge all recrystallization solvents with Argon (or N₂), and maintain an inert gas blanket during hot filtration and cooling.

Q2: I successfully excluded air, but my recrystallization yield is still below 30%, and TLC analysis shows two new distinct impurity spots. What is degrading my product? A: You are observing thermal disproportionation . When heated above 60 °C, N-arylhydroxylamines undergo a bimolecular redox degradation pathway. Two molecules of 4-bromophenylhydroxylamine react to yield one molecule of 4-bromonitrosobenzene (oxidized product) and one molecule of 4-bromoaniline (reduced product), along with water[2].

  • Causality & Solution: This disproportionation is thermodynamically driven by heat and can be catalyzed by trace transition metals or acidic/basic impurities[3]. To suppress this, never heat the dissolution solvent above 50 °C . Instead of relying purely on temperature gradients (boiling to freezing) for crystallization, utilize a mixed-solvent system (e.g., Ethyl Acetate/Hexane) where the compound is dissolved in a minimal amount of a highly soluble solvent at mild temperatures, followed by the addition of an anti-solvent.

Q3: Which solvent system is optimal for maximizing both the purity and yield of 4-BPHA? A: The ideal solvent must dissolve the target compound at mild temperatures (< 50 °C) while rejecting both the highly polar starting materials (e.g., unreacted nitroarenes) and non-polar degradation products. A binary mixture of Ethyl Acetate (EtOAc) and Hexane (1:3 to 1:4 ratio) is the industry standard[1]. EtOAc provides the necessary hydrogen-bond accepting capability to dissolve the hydroxylamine at ~45 °C, while Hexane acts as the anti-solvent to drive crystallization at sub-zero temperatures.

Part 2: Quantitative Data Summaries

Table 1: Physicochemical Properties of 4-Bromophenylhydroxylamine
PropertyValueReference
CAS Number 10468-46-9[4]
Molecular Weight 188.02 g/mol [4]
Appearance (Pure) Colorless to pale yellow crystalline solid[5]
Melting Point 90 – 92 °C (Decomposes)[4]
Thermal Stability Limit < 60 °C (in solution)[2]
Table 2: Solvent System Comparison for Recrystallization
Solvent SystemDissolution Temp (°C)Crystallization Temp (°C)Expected YieldDisproportionation Risk
EtOAc / Hexane (1:3) 40 – 45 °C-20 °C65 – 75%Low (Mild heating required)
Benzene / Pet. Ether 50 – 55 °C0 °C50 – 60%Moderate (Toxicity concerns)
Ethanol / Water 60 – 70 °C4 °C< 40%High (Water promotes oxidation)

Part 3: Mandatory Visualizations

Degradation BPHA 4-Bromophenylhydroxylamine (Colorless/White) Oxidation O2 (Air) Oxidation BPHA->Oxidation Disprop Heat (>50°C) Disproportionation BPHA->Disprop Nitroso 4-Bromonitrosobenzene (Green/Brown) Oxidation->Nitroso Disprop->Nitroso Aniline 4-Bromoaniline (Byproduct) Disprop->Aniline

Fig 1. Primary degradation pathways of 4-bromophenylhydroxylamine during purification.

Workflow Step1 1. Solvent Degassing (Argon Sparging, 15 min) Step2 2. Mild Dissolution (T < 45°C, EtOAc/Hexane) Step1->Step2 Step3 3. Anaerobic Hot Filtration (Remove Insoluble Impurities) Step2->Step3 Step4 4. Controlled Cooling (Room Temp to -20°C) Step3->Step4 Step5 5. Isolation & Washing (Cold Hexane, Ar blanket) Step4->Step5 Step6 6. Vacuum Drying (Store at -20°C under Ar) Step5->Step6

Fig 2. Optimized air-free recrystallization workflow for 4-BPHA.

Part 4: Step-by-Step Experimental Protocol

Self-Validating Air-Free Recrystallization Method This protocol utilizes a self-validating feedback loop: the absence of a green tint in Step 2 confirms successful oxygen exclusion, while the absence of an oily residue in Step 4 confirms thermal degradation was avoided.

Materials:

  • Crude 4-Bromophenylhydroxylamine

  • Ethyl Acetate (EtOAc) and Hexane (HPLC grade)

  • Argon gas source and Schlenk line apparatus

Step 1: Solvent Preparation (Degassing)

  • Prepare a 1:3 mixture of EtOAc and Hexane in a round-bottom flask.

  • Sparge the solvent mixture vigorously with Argon for at least 15 minutes to displace dissolved oxygen.

Step 2: Mild Dissolution

  • Place the crude 4-BPHA into a Schlenk flask under a positive pressure of Argon.

  • Warm the degassed solvent mixture to exactly 40–45 °C using a thermostatically controlled water bath. Do not exceed 50 °C.

  • Add the warmed solvent dropwise to the crude solid while stirring magnetically until just dissolved.

  • Validation Check: The solution should remain pale yellow. If it turns green, oxygen has breached the system.

Step 3: Anaerobic Hot Filtration

  • If insoluble impurities (e.g., zinc salts from the reduction step) are present, rapidly filter the warm solution through a pre-warmed, Argon-flushed celite pad or a sintered glass funnel into a clean Schlenk flask.

Step 4: Controlled Crystallization

  • Allow the filtered solution to cool slowly to room temperature undisturbed (approx. 1 hour).

  • Once at room temperature, transfer the flask to a freezer set to -20 °C for 12–18 hours to maximize crystal yield.

  • Validation Check: Pure 4-BPHA will precipitate as fine, colorless-to-white needles. If an oil forms instead of crystals, the dissolution temperature was too high, resulting in disproportionation products that disrupt the crystal lattice.

Step 5: Isolation and Storage

  • Filter the crystals rapidly using a Büchner funnel under an inverted funnel blowing a steady stream of Argon (an "Argon blanket").

  • Wash the filter cake with ice-cold, degassed Hexane (2 × 10 mL) to remove any residual 4-bromoaniline.

  • Dry the crystals under high vacuum (protect from light) for 2 hours.

  • Storage: Store the purified compound in an amber vial, backfilled with Argon, at -20 °C[5].

Part 5: References

  • Product Class 33: N-Arylhydroxylamines Thieme Connect[Link]

  • Aryl C–H Activation by CuII To Form an Organometallic Aryl–CuIII Species: A Novel Twist on Copper Disproportionation ResearchGate[Link]

Sources

Technical Support Center: Phenylhydroxylamine Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-arylhydroxylamines. This guide provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge in this field: preventing the disproportionation and degradation of phenylhydroxylamines during synthesis, workup, and application.

Understanding the Instability: Why Phenylhydroxylamines Degrade

Phenylhydroxylamines are valuable synthetic intermediates, but their utility is often hampered by their inherent instability. Understanding the mechanisms of degradation is the first step toward effective stabilization.

FAQ: What is phenylhydroxylamine disproportionation and what triggers it?

Answer: Phenylhydroxylamine (PHA) instability is not a single reaction but a network of competing degradation pathways. The two most common are:

  • Oxidative Disproportionation: This is a redox reaction where two molecules of phenylhydroxylamine react to form one molecule of a more oxidized species (nitrosobenzene) and one of a more reduced species (aniline). The nitrosobenzene can be further oxidized to nitrobenzene. This process is highly dependent on environmental factors.[1]

  • Bamberger Rearrangement: In the presence of strong acids, phenylhydroxylamine undergoes an intramolecular rearrangement to form 4-aminophenol.[2][3] This is a significant side reaction, especially during acidic workups or in acidic reaction media.

Several factors can initiate or accelerate these degradation pathways:

  • Oxygen: The disproportionation reaction is often oxygen-dependent, particularly in aqueous solutions.[1] The presence of O₂ can facilitate the oxidation of PHA to nitrosobenzene and other colored byproducts.

  • Temperature: Phenylhydroxylamines are thermally unstable.[2][4] Elevated temperatures increase the rate of all degradation pathways.

  • pH: The stability of PHA is highly pH-dependent. The molecule is susceptible to both general acid and general base catalysis, which promote disproportionation.[1] Strongly acidic conditions (pH < 2) will favor the Bamberger rearrangement.[5]

  • Light: Exposure to light can promote radical pathways that lead to decomposition.

  • Transition Metals & Catalysts: Traces of metal ions can catalyze oxidation. Furthermore, hydrogenation catalysts (e.g., Pd/C, Pt/C) used in the synthesis of PHAs from nitroarenes can also catalyze their disproportionation if the reaction is left too long or if hydrogen is consumed.[6]

Below is a diagram illustrating the main degradation pathways for phenylhydroxylamine.

Caption: Key degradation pathways of Phenylhydroxylamine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.

Question 1: "My reaction mixture containing phenylhydroxylamine is turning yellow or brown, and TLC analysis shows multiple new spots. What is happening?"

Answer: This is a classic sign of oxidative degradation. The yellow/brown color is often due to the formation of nitrosobenzene and azoxybenzene.[1] This indicates that your phenylhydroxylamine is decomposing rather than participating in the desired reaction.

Troubleshooting Steps:

  • Implement an Inert Atmosphere: Phenylhydroxylamine oxidation is often mediated by dissolved oxygen.[1]

    • Action: Purge your reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents.

    • Action: Maintain a positive pressure of inert gas throughout the reaction.

  • Deoxygenate Your Solvents: Solvents can contain significant amounts of dissolved oxygen.

    • Action: Use solvents that have been deoxygenated via sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.

  • Control the Temperature: Decomposition is accelerated by heat.[4]

    • Action: Run your reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider cooling the reaction in an ice bath (0 °C) or a dry ice/acetone bath if kinetics permit.

  • Protect from Light:

    • Action: Wrap your reaction flask in aluminum foil to prevent photochemical degradation.

Question 2: "I'm synthesizing a phenylhydroxylamine via catalytic hydrogenation of a nitroarene, but my yield is low and I'm isolating aniline and unreacted starting material. What's going wrong?"

Answer: This outcome suggests two potential issues: either the reaction conditions are too harsh, leading to over-reduction to aniline, or the newly formed phenylhydroxylamine is disproportionating on the catalyst surface.[6] Selectivity is key in this synthesis.

Troubleshooting Steps:

  • Modify Catalyst and Reaction Time:

    • Expertise: Platinum-based catalysts (Pt/C) are often more selective for the hydroxylamine intermediate than Palladium (Pd/C).[7] The choice of catalyst support can also influence selectivity.

    • Action: Carefully monitor the reaction progress by TLC or HPLC. Stop the reaction as soon as the nitroarene starting material is consumed to prevent further reduction of the phenylhydroxylamine product.

  • Use a Catalyst Modifier/Inhibitor:

    • Expertise: Certain additives can selectively poison catalyst sites responsible for over-reduction or disproportionation. 4-Dimethylaminopyridine (DMAP) has been shown to be an effective modifier in flow chemistry systems, increasing selectivity for the N-hydroxylamine product.[7]

    • Action: Add a sub-stoichiometric amount of an inhibitor like DMAP or other amines to the reaction mixture. This requires optimization for your specific substrate.

  • Control Temperature and Hydrogen Pressure:

    • Expertise: Lower temperatures favor the formation of N-phenylhydroxylamine over aniline during catalytic hydrogenation.

    • Action: Conduct the hydrogenation at room temperature or below. Use a lower hydrogen pressure (e.g., 1-5 bar) to reduce the rate of over-reduction.

Question 3: "My synthesis seems to work, but I lose most of my product during the aqueous workup and purification. Why?"

Answer: Phenylhydroxylamines are notoriously unstable during workup, especially if acidic or basic conditions are used for extraction. Any acid present can trigger the Bamberger rearrangement to 4-aminophenol.[5]

Troubleshooting Steps:

  • Maintain Neutral pH:

    • Action: Avoid acidic or basic washes. Use saturated, deoxygenated sodium chloride (brine) solution for extractions. If you must adjust the pH, use a carefully buffered system around pH 7.

  • Minimize Time and Exposure:

    • Action: Perform the workup as quickly as possible. Keep the separatory funnel and collection flasks in an ice bath to minimize thermal degradation.

  • Consider In-Situ Use or Derivatization:

    • Trustworthiness: The most reliable method is often to avoid isolating the phenylhydroxylamine altogether.[8] If the next step is compatible, generate the PHA and add the next reagent directly to the crude reaction mixture.

    • Action: If isolation is necessary for characterization, consider immediately converting a small sample to a more stable derivative, such as the N-acetyl compound, for easier handling and analysis.[8]

Protocols for Stabilization and Handling

Protocol 1: General Handling and Storage of Phenylhydroxylamines

This protocol outlines the best practices for handling and storing isolated phenylhydroxylamines to maximize their shelf-life.

  • Work Environment: Handle the solid material in an inert atmosphere glovebox or glove bag if possible.

  • Storage Vessel: Store in a clean, dry amber glass vial to protect from light.

  • Atmosphere: Backfill the vial with Argon or Nitrogen before sealing.

  • Sealing: Use a vial with a Teflon-lined cap to ensure an airtight seal. For extra protection, wrap the cap seal with Parafilm.

  • Temperature: Store the sealed vial in a freezer at -20 °C or below.

  • Usage: When using the material, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Take what you need and immediately re-purge the vial with inert gas and return to the freezer.

Protocol 2: Conversion to a Stable N-Acetyl Derivative

If you need to store or handle the compound for an extended period, converting it to its N-acetyl derivative is a reliable strategy.[8]

  • Setup: In a round-bottom flask under a Nitrogen atmosphere, dissolve the crude or purified phenylhydroxylamine in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Base: Add one equivalent of a non-nucleophilic base, such as pyridine or triethylamine.

  • Acylation: Slowly add 1.05 equivalents of acetyl chloride dropwise via syringe. A precipitate (pyridinium or triethylammonium hydrochloride) will form.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding cold water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting N-acetyl-N-phenylhydroxylamine is a much more stable crystalline solid that can be purified by recrystallization.[8]

Caption: Workflow for stabilizing Phenylhydroxylamine via N-acetylation.

Data Summary

The following table summarizes the key factors influencing the stability of phenylhydroxylamines and the primary outcomes.

FactorConditionPrimary Degradation PathwayKey ProductsMitigation Strategy
pH Acidic (pH < 2)Bamberger Rearrangement[5]4-AminophenolMaintain neutral pH; use buffered solutions.
Neutral/Slightly BasicOxidative Disproportionation[1]Nitrosobenzene, Aniline, AzoxybenzeneWork under inert atmosphere; use deoxygenated solvents.
Temperature > 40-50 °CAll pathways accelerated[4]Mixture of all degradation productsPerform reactions at or below room temperature; cool workups.
Atmosphere Presence of O₂Oxidation / Disproportionation[1]Nitrosobenzene, NitrobenzeneUse inert gas (N₂, Ar); deoxygenate solvents.
Catalyst Pt/C, Pd/C (H₂ depleted)Catalytic Disproportionation[6]Aniline, NitrosobenzeneMonitor reaction closely; stop when starting material is gone; use modifiers.
Light UV/Visible LightPhotochemical DecompositionComplex mixture of radical productsProtect reaction vessel from light (e.g., aluminum foil).

References

  • Knight, G. T., & Saville, B. (1973). Oxidation of phenylhydroxylamine in aqueous solution. Chemical Society, Perkin Transactions 2, (15), 1550-1553. [Link]

  • Sone, T., et al. (2012). Kinetics of Bamberger rearrangement of N-phenylhydroxylamine in a reusable homogeneous system: CH3CN-H2O-CF3COOH. Journal of Molecular Catalysis A: Chemical, 353-354, 126-131. [Link]

  • Li, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(3), 193. [Link]

  • Rylander, P. N. (2002).
  • Wikipedia contributors. (2023). N-Phenylhydroxylamine. Wikipedia, The Free Encyclopedia. [Link]

  • Bamberger, E. (1894). Ueber das Phenylhydroxylamin. Berichte der deutschen chemischen Gesellschaft, 27(2), 1347-1350.
  • Kamm, O. (1925). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 4, 57. [Link]

  • Entwistle, I. D., et al. (1978). n-ACETYL-n-PHENYLHYDROXYLAMINE by catalytic transfer hydrogenation of nitrobenzene. Organic Syntheses, 58, 12. [Link]

  • Priyadarshini, M., & Tandon, S. G. (1961). Spectrophotometric Determination of Vanadium(V) with N-Benzoyl-N-phenylhydroxylamine. Analytical Chemistry, 33(3), 435-438.
  • Ronchin, L., et al. (2015). Kinetics and mechanistic study of the Bamberger rearrangement of N-phenylhydroxylamine to 4-aminophenol in acetonitrile-trifluoroacetic acid. RSC Advances, 5(58), 46683-46691. [Link]

  • Denis-Amor, M., et al. (2021). Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine: a DFT study. Physical Chemistry Chemical Physics, 23(3), 1857-1866. [Link]

  • Reddy, K. M., et al. (2019). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by Gold Nanoparticles. Catalysts, 9(11), 940. [Link]

  • Zhang, X., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules, 28(7), 3020. [Link]

  • Toppr. (n.d.). Nitrobenzene to Phenylhydroxylamine: Reaction using Zn/NH4Cl. [Link]

Sources

Technical Support Center: 4-Bromophenylhydroxylamine Extraction & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate arylhydroxylamines. 4-Bromophenylhydroxylamine (4-Br-PHA) is a notoriously delicate intermediate. Its amphoteric nature and high susceptibility to redox cycling and structural rearrangement mean that traditional "wash and extract" protocols often lead to catastrophic yield losses.

This guide provides the mechanistic causality behind our optimized extraction protocols, ensuring your workflows are self-validating, robust, and scientifically grounded.

Part 1: Physicochemical Parameters

To design a successful extraction, we must first understand the thermodynamic boundaries of the molecule. Table 1 summarizes the critical data driving our protocol.

Table 1: Physicochemical Parameters for 4-Bromophenylhydroxylamine Extraction

ParameterValueMechanistic Significance
pKa 1 (Conjugate Acid) ~1.2 - 1.5Protonation of the nitrogen atom. Below pH 2, the molecule becomes a highly water-soluble cation[1].
pKa 2 (N-OH proton) ~8.5 - 9.0Deprotonation of the hydroxylamine oxygen. Above pH 9, it forms a water-soluble anion[2].
Optimal Extraction pH 6.0 - 6.5Ensures >99% of the compound is in its neutral, lipophilic state, maximizing the partition coefficient (LogD)[3].
Temperature 0 - 5 °CSuppresses oxidative degradation and acid-catalyzed Bamberger rearrangement[4].
Preferred Solvent Ethyl Acetate (EtOAc)Provides excellent hydrogen-bond accepting properties to solubilize the neutral N-OH species.
Part 2: Troubleshooting FAQs

Q1: What is the optimal pH for extracting 4-Br-PHA, and what is the chemical causality behind this? Answer: The strictly optimal pH range for the liquid-liquid extraction of 4-bromophenylhydroxylamine is 6.0 to 6.5 . The Causality: Liquid-liquid extraction efficiency relies entirely on the analyte existing in its neutral, uncharged state to maximize its distribution ratio (LogD) into the organic phase[3]. 4-Br-PHA is amphoteric. The parent compound, N-phenylhydroxylamine, has a conjugate acid pKa of 1.96[1] and a weakly acidic N-OH pKa of approximately 9.0[2]. The electron-withdrawing para-bromo substituent inductively lowers both pKa values slightly. If you extract at pH < 4, the amine protonates. If you extract at pH > 8, the hydroxyl group deprotonates. In both scenarios, the resulting ionic species partition heavily into the aqueous phase, destroying your yield[3]. Maintaining a strictly buffered pH of 6.0–6.5 ensures the molecule remains neutral.

Q2: My organic extract is turning deep green/brown during phase separation. What is happening? Answer: You are witnessing the rapid oxidation of 4-Br-PHA into 4-bromonitrosobenzene (which appears green/blue in solution) and subsequent polymerization to azoxy/azo compounds (brown). The Causality: Arylhydroxylamines are highly sensitive to auto-oxidation, a process dramatically accelerated by basic conditions (pH > 8) and ambient oxygen[5]. To prevent this, extraction must be performed rapidly, at temperatures between 0–5 °C, and ideally using degassed solvents[6].

Q3: I attempted an acidic wash (pH 1) to remove unreacted aniline impurities, but I lost my product. Where did it go? Answer: You have likely destroyed your product via the Bamberger Rearrangement , or lost it to the aqueous layer as a salt. The Causality: At pH 1, 4-Br-PHA is fully protonated and highly water-soluble[4]. More critically, strong aqueous acids catalyze the Bamberger rearrangement. Because the para position is blocked by a bromine atom, the intermediate nitrenium ion will undergo nucleophilic attack by water at the ortho position, yielding 2-amino-5-bromophenol, or undergo de-halogenation[7]. Never subject arylhydroxylamines to strong aqueous acids during workup.

Part 3: Visualizing System Dynamics

Extraction_Workflow Start Crude Aqueous Mixture (Containing 4-Br-PHA) Cooling Cool to 0-5°C (Minimize Oxidation) Start->Cooling pH_Adjust Adjust pH to 6.0-6.5 (Use mild buffer) Cooling->pH_Adjust Extraction Liquid-Liquid Extraction (EtOAc or DCM) pH_Adjust->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Org_Phase Organic Phase (Target Compound) Phase_Sep->Org_Phase Aq_Phase Aqueous Phase (Impurities/Salts) Phase_Sep->Aq_Phase

Caption: Workflow for the optimal liquid-liquid extraction of 4-Bromophenylhydroxylamine.

Degradation_Pathways Target 4-Bromophenylhydroxylamine (Target) Acidic pH < 4 (Strong Acid) Target->Acidic H+ Basic pH > 8 (Base / O2) Target->Basic OH- Bamberger Bamberger Rearrangement (ortho-aminophenols) Acidic->Bamberger Heat/Time Protonated Protonated Species (Water Soluble) Acidic->Protonated pKa ~1.5 Oxidation Oxidation (4-Bromonitrosobenzene) Basic->Oxidation O2 Deprotonated Deprotonated Species (Water Soluble) Basic->Deprotonated pKa ~8.5

Caption: pH-dependent degradation pathways and ionization states of 4-Bromophenylhydroxylamine.

Part 4: Standard Operating Procedure (Optimized Extraction)

Self-Validating Protocol: This protocol incorporates temperature control and rapid phase separation to validate the integrity of the hydroxylamine before downstream processing.

  • Quench and Cool: Transfer the crude reaction mixture to an ice bath. Stir until the internal temperature reaches 0–5 °C. Causality: Low temperature exponentially decreases the kinetics of oxidation and rearrangement.

  • pH Adjustment: Slowly add a cold, saturated solution of Sodium Bicarbonate (NaHCO₃) or a Phosphate buffer to adjust the aqueous phase to pH 6.0–6.5 . Monitor continuously with a calibrated pH probe. Causality: Bicarbonate prevents overshooting into the basic regime (pH > 8) where oxidation accelerates.

  • Solvent Addition: Add cold Ethyl Acetate (EtOAc) (pre-chilled to 4 °C) at a 1:1 volume ratio to the aqueous phase. Causality: EtOAc provides superior hydrogen-bond accepting capabilities for the N-OH group compared to hexanes or toluene.

  • Extraction: Gently invert the separatory funnel for 60 seconds. Do not shake vigorously to avoid emulsions. Vent frequently.

  • Phase Separation: Allow the layers to separate. The organic layer should be pale yellow. A green tint indicates oxidation.

  • Washing: Wash the organic layer once with cold brine (NaCl saturated solution) to remove residual water and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure (rotary evaporator) with a water bath temperature not exceeding 25 °C . Causality: Thermal stress induces disproportionation of the hydroxylamine[6].

Sources

Technical Support Center: Purification of Hydroxylamine from 4-Bromoaniline Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the critical contamination of hydroxylamine products by 4-bromoaniline. Due to the severe explosive hazards associated with hydroxylamine, this guide emphasizes self-validating, safe, and mechanistically grounded purification protocols.

Mechanistic Grounding: The Chemistry of the Separation

To successfully separate 4-bromoaniline from hydroxylamine, we must exploit the physicochemical differences between the two molecules. Both compounds are amines, but their distinct basicities (pKa values) and solubility profiles dictate the separation strategy.

Causality in Design: The separation relies on precision pH control during liquid-liquid extraction. By tuning the pH of the aqueous solution to a specific window, we can selectively protonate hydroxylamine (keeping it water-soluble) while forcing 4-bromoaniline into its unprotonated, organic-soluble free-base form.

Quantitative Data Summary
PropertyHydroxylamine4-Bromoaniline
Molecular Formula NH₂OHC₆H₆BrN
pKa (Conjugate Acid) 5.943.86
Aqueous Solubility Highly Soluble<0.1 g/100 mL (at 23 °C)
Organic Solubility Poor (Ether, Chloroform)High (Ethanol, Ether)
Critical Safety Hazard Explosive >70°CToxic, Methemoglobinemia

Data sourced from 1[1], 2[2], and 3[3].

Troubleshooting & FAQs

Q1: Why is 4-bromoaniline persisting in my hydroxylamine product despite repeated aqueous recrystallizations? A1: The persistence is due to the natural acidity of hydroxylamine salts. When you dissolve crude hydroxylamine hydrochloride in water, the solution's pH naturally drops to approximately 3.0–3.2. At this pH, a significant portion of the 4-bromoaniline (pKa 3.86[2]) becomes protonated. Protonated 4-bromoaniline is water-soluble and will co-crystallize with your hydroxylamine product. Recrystallization alone cannot break this thermodynamic trap without pH intervention.

Q2: How do I selectively remove 4-bromoaniline using liquid-liquid extraction without losing my hydroxylamine yield? A2: You must exploit the Henderson-Hasselbalch relationship by adjusting the aqueous pH to 4.8 .

  • For 4-bromoaniline (pKa 3.86): At pH 4.8, the pH is one unit above its pKa. Approximately ~90% of the impurity will exist as an unprotonated free base, which partitions readily into an organic solvent like ether[4].

  • For hydroxylamine (pKa 5.94): At pH 4.8, the pH is one unit below its pKa[1]. Over ~90% of the product remains protonated as the water-soluble hydroxylammonium cation. This precise pH window guarantees maximum impurity extraction with minimal product loss.

Q3: What are the critical safety considerations when concentrating the purified hydroxylamine? A3: Hydroxylamine as a free base is highly unstable and poses a severe explosion hazard, especially when heated above 70°C[3]. Never concentrate the free base. Before vacuum distillation, you must re-acidify the aqueous phase to pH ~3.0 using HCl to lock the product back into its stable hydrochloride salt form. Furthermore, distillation must be performed under high vacuum to ensure the water bath temperature never exceeds 50°C.

Step-by-Step Methodology: pH-Controlled Liquid-Liquid Extraction

This protocol provides a self-validating workflow for purifying hydroxylamine hydrochloride contaminated with 4-bromoaniline, utilizing ether extraction[4].

Materials Required:

  • Crude Hydroxylamine Hydrochloride

  • 1M NaOH (aq) and 1M HCl (aq)

  • Methyl tert-butyl ether (MTBE) or Diethyl Ether

  • Calibrated pH meter

Procedure:

  • Aqueous Dissolution: Dissolve 100 g of the crude, contaminated hydroxylamine hydrochloride in 300 mL of deionized water at 20°C. Stir until complete dissolution is achieved.

  • Precision pH Adjustment (Critical Step): Insert a calibrated pH meter into the solution. Slowly add 1M NaOH dropwise under continuous stirring until the pH stabilizes exactly between 4.6 and 4.9 . Do not exceed pH 5.0, as this will begin to deprotonate the hydroxylamine, driving it into the organic phase and reducing your yield.

  • Organic Extraction: Transfer the solution to a separatory funnel. Add 150 mL of MTBE (or Diethyl Ether). Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate. The unprotonated 4-bromoaniline will migrate to the upper organic layer.

  • Phase Separation: Drain the lower aqueous layer (containing the purified hydroxylamine) into a clean Erlenmeyer flask. Discard the upper organic layer into an appropriate halogenated/amine waste container. Repeat the extraction (Step 3) two more times with fresh 100 mL portions of MTBE to ensure complete impurity removal.

  • Re-acidification (Safety Step): To the pooled aqueous layer, carefully add 1M HCl dropwise until the pH returns to ~3.0 . This ensures all hydroxylamine is converted back to the stable hydrochloride salt, mitigating explosion risks[3].

  • Concentration and Crystallization: Transfer the stabilized aqueous solution to a rotary evaporator. Apply a high vacuum (e.g., -0.05 MPa to -0.09 MPa) and set the water bath to a strict maximum of 45°C [4]. Evaporate the water until crystallization begins. Cool the flask in an ice bath to maximize precipitation, then filter the pure white crystals.

Workflow Visualization

G Crude Crude Hydroxylamine HCl (with 4-Bromoaniline) Dissolve Aqueous Dissolution (H2O, 20°C) Crude->Dissolve pH Precision pH Adjustment (Target pH 4.5 - 5.0) Dissolve->pH Prime amines for separation LLE Liquid-Liquid Extraction (MTBE or Diethyl Ether) pH->LLE Org Organic Phase (Unprotonated 4-Bromoaniline) LLE->Org Top Layer (Waste) Aq Aqueous Phase (Protonated Hydroxylamine) LLE->Aq Bottom Layer (Product) Acidify Re-acidification (Add HCl to pH ~3.0) Aq->Acidify Stabilize salt Concentrate Vacuum Concentration (T < 50°C, Avoid Explosion) Acidify->Concentrate Pure Pure Hydroxylamine HCl (Crystalline Product) Concentrate->Pure

Fig 1: pH-dependent liquid-liquid extraction workflow for hydroxylamine purification.

References
  • Hydroxylamine | NH2OH | CID 787 - PubChem - NIH Source: nih.gov URL:[Link]

  • Source: google.com (Google Patents)
  • ICSC 0661 - HYDROXYLAMINE Source: inchem.org URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to N-O and O-H Stretching Bands in Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical sciences, infrared (IR) spectroscopy is an indispensable tool for functional group identification. The principle is rooted in the absorption of infrared radiation by molecules, which induces vibrations at specific frequencies corresponding to the bonds within the molecule. The resulting spectrum is a unique molecular fingerprint. Among the most diagnostic regions of the IR spectrum are the high-frequency stretching vibrations of hydroxyl (O-H) and various nitrogen-oxygen (N-O) functionalities.

This guide provides an in-depth comparison of the characteristic IR absorption bands for O-H and N-O stretching vibrations. We will move beyond simple frequency charts to explore the underlying physical organic principles that dictate band position, shape, and intensity, providing you with the expertise to interpret spectra with confidence.

The O-H Stretching Vibration: A Tale of Hydrogen Bonding

The O-H stretching band is one of the most recognizable features in an IR spectrum, but its appearance is dramatically influenced by its chemical environment, primarily through hydrogen bonding.

Alcohols and Phenols: Free vs. Associated

In the gas phase or in a very dilute solution in a non-polar solvent, alcohols and phenols can exist as "free," non-hydrogen-bonded species. In this state, the O-H stretch appears as a relatively sharp, weak-to-medium intensity peak between 3600 and 3650 cm⁻¹.[1]

However, in neat liquids or concentrated solutions, where molecules are in close proximity, extensive intermolecular hydrogen bonding occurs. This interaction weakens the O-H covalent bond, decreasing the energy required to stretch it. The consequence in the IR spectrum is a significant shift to a lower frequency and a dramatic change in band shape. The O-H stretch of a hydrogen-bonded alcohol or phenol is a hallmark of IR spectroscopy: a very strong and characteristically broad band appearing in the 3200-3600 cm⁻¹ region.[2][3][4][5] The breadth of the band arises because the sample contains a wide distribution of hydrogen bond strengths, leading to a multitude of slightly different absorption frequencies that overlap.[2]

Carboxylic Acids: The Dimer Effect

Carboxylic acids present an even more extreme case of hydrogen bonding. They typically exist as stable, hydrogen-bonded dimers. This strong, well-defined hydrogen bonding results in an O-H stretching band that is exceptionally broad, spanning from 2500 to 3300 cm⁻¹.[6][7][8][9] This band is so wide that it often overlaps with the C-H stretching absorptions, creating a messy appearance in that region.[6] The most definitive way to identify a carboxylic acid is to look for this tremendously broad O-H absorption in conjunction with a strong, sharp carbonyl (C=O) stretching band around 1700-1760 cm⁻¹.[6][9][10]

The N-O Stretching Vibration: A Diverse Group

Unlike the O-H group, the N-O functionality appears in several distinct forms, each with its own characteristic IR signature. These bands are typically found in the fingerprint and double-bond regions of the spectrum.

Nitro Compounds (-NO₂)

The nitro group is one of the most easily identifiable N-O functionalities due to its two strong and characteristic absorption bands. These arise from the asymmetric and symmetric stretching of the two N-O bonds.[11][12]

  • Asymmetric Stretch (ν_as): A strong band typically found in the 1550-1475 cm⁻¹ region.[13][14][15]

  • Symmetric Stretch (ν_s): Another strong band appearing in the 1365-1290 cm⁻¹ range.[13][14][15]

Conjugation with an aromatic ring or a double bond tends to lower the frequency of both stretching bands.[13][14][16] For aromatic nitro compounds, the bands are typically found at 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[13][14]

Amine Oxides (R₃N⁺-O⁻)

The N-O stretch in aliphatic amine oxides gives rise to a strong absorption in the range of 940-980 cm⁻¹.[6] Aromatic amine oxides absorb at a higher frequency, typically around 1200-1300 cm⁻¹.

Hydroxylamines (R₂N-OH)

Hydroxylamines contain both N-H and O-H bonds, which can complicate spectral interpretation. The most prominent features are often the O-H and N-H stretching bands in the high-frequency region.[17] The N-O stretching vibration itself is a single bond and appears as a medium intensity band. While its position can be variable, it is often assigned to a band in the 920-1000 cm⁻¹ region.[4]

Comparative Summary of O-H and N-O Stretching Bands

Functional GroupBondWavenumber (cm⁻¹)IntensityBand ShapeKey Differentiating Features
Alcohol/Phenol Free O-H3650 - 3600Weak-MediumSharpOnly seen in dilute, non-polar solutions or gas phase.[1]
Alcohol/Phenol H-Bonded O-H3600 - 3200StrongVery Broad Dominant feature in neat samples or concentrated solutions.[2][5]
Carboxylic Acid H-Bonded O-H3300 - 2500StrongExtremely Broad Overlaps with C-H stretches; always accompanied by a strong C=O band at ~1700 cm⁻¹.[6][7][9]
Nitroalkane Asymm. N-O~1550StrongSharpTwo distinct, strong bands are characteristic.[13][14]
Symm. N-O~1365StrongSharp
Aromatic Nitro Asymm. N-O1550 - 1475StrongSharpFrequencies are lowered by conjugation compared to alkanes.[13][15]
Symm. N-O1360 - 1290StrongSharp
Amine Oxide N-O980 - 940StrongSharpLocated in the fingerprint region.[6]
Hydroxylamine N-O1000 - 920MediumSharpOften less prominent than the O-H/N-H stretches in the same molecule.[4]

Visual Guide to Spectral Interpretation

The following flowchart provides a logical pathway for distinguishing between these key functional groups based on their IR spectral features.

IR_Distinction_Flowchart start Start Analysis (Examine 4000-2500 cm⁻¹ region) broad_band Is there a strong, very broad band present? start->broad_band co_check Examine 1800-1650 cm⁻¹ region. Is a strong, sharp C=O band present? broad_band->co_check Yes no_high_freq No significant broad band. Examine 1600-1250 cm⁻¹ region. broad_band:e->no_high_freq:n No acid Result: Carboxylic Acid (Extremely broad O-H from H-bonded dimer) co_check->acid Yes alcohol Result: Alcohol or Phenol (Broad O-H from H-bonding) co_check->alcohol No nitro_check Are there two strong, sharp bands (approx. 1550 & 1350 cm⁻¹)? no_high_freq->nitro_check nitro Result: Nitro Compound (Asymmetric and Symmetric N-O stretches) nitro_check->nitro Yes other_no Result: Not O-H or Nitro. Consider Amine Oxides, Hydroxylamines, or other functional groups. nitro_check->other_no No

Caption: Decision flowchart for distinguishing O-H and N-O functionalities.

The effect of hydrogen bonding on the O-H stretching vibration can be visualized as a shift from a discrete vibrational state to a continuum of states, resulting in a broadened absorption band.

Hydrogen_Bonding_Effect cluster_0 Free O-H (Dilute Solution) cluster_1 H-Bonded O-H (Concentrated Solution) free_oh Single Vibrational State (Sharp Absorption ~3650 cm⁻¹) h_bonded_oh Continuum of H-Bond Strengths (Broad Absorption ~3400 cm⁻¹) free_oh->h_bonded_oh Increased Concentration & H-Bonding

Sources

Comparative Reactivity Guide: 4-Bromophenylhydroxylamine vs. 4-Chlorophenylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need to select specific para-halogenated N-arylhydroxylamines for drug metabolism studies, toxicological profiling, and complex synthetic workflows. While 4-Bromophenylhydroxylamine (4-Br-PHA) and 4-Chlorophenylhydroxylamine (4-Cl-PHA) share structural similarities, their reactivities diverge significantly under oxidative and acidic conditions. This divergence is fundamentally driven by the delicate balance between the inductive (-I) and resonance (+M) effects of their respective para-halogen substituents.

This guide provides an objective, data-supported comparison of these two compounds, detailing the causality behind their reactivity differences and providing self-validating experimental protocols for your laboratory workflows.

Electronic Profiling & Causality of Reactivity

The reactivity of N-arylhydroxylamines is governed by the electron density on the nitrogen atom and the stability of reactive intermediates (such as the arylnitrenium ion).

  • Electronegativity vs. Polarizability: Chlorine is more electronegative than bromine, exerting a stronger inductive electron-withdrawing effect (-I). However, bromine is larger and more polarizable.

  • Resonance (+M) Effect (The Deciding Factor): In reactions generating an electron-deficient center on the aromatic ring (e.g., the arylnitrenium ion), resonance stabilization is critical. Chlorine's 3p orbitals overlap much more effectively with the 2p orbitals of the aromatic carbon ring than bromine's 4p orbitals. Consequently, the +M effect of chlorine is stronger than that of bromine[1].

Comparative Reactivity Pathways

A. Oxidation to Nitrosoarenes

N-arylhydroxylamines are highly susceptible to oxidation, forming nitrosobenzenes. Enzymatic studies have shown that 4-Cl-PHA is extremely rapidly converted to 4-chloronitrosobenzene in the presence of chloroperoxidase and H2​O2​ [2]. In synthetic applications, utilizing supported gold nanoparticle catalysts (AuCNT) facilitates the selective oxidation of these substrates. Because nitroso compounds are highly reactive, they often condense with unreacted hydroxylamine to form azoxy dimers[3]. 4-Br-PHA oxidizes at a marginally slower rate due to its lower oxidation potential, but both readily form their respective azoxy dimers if the nitroso intermediate is not immediately trapped.

B. The Bamberger Rearrangement

Under strongly acidic conditions, N-arylhydroxylamines undergo the Bamberger rearrangement. The mechanism involves protonation of the hydroxyl group, loss of water, and the formation of an electrophilic arylnitrenium ion. Because the para position in both 4-Br-PHA and 4-Cl-PHA is blocked by a halogen, the standard para-attack by water is hindered. Instead, the reaction is forced into two alternative pathways:

  • Ortho-Migration (Major): Nucleophilic attack by water occurs at the ortho position, yielding 2-amino-5-halophenols. Microbial metabolism studies confirm that 4-Cl-PHA undergoes this rearrangement to form 4-chloro-2-hydroxyacetanilide (following enzymatic acetylation)[4][5].

  • Ipso-Substitution (Minor): Attack at the halogen-bearing carbon forms a p-benzoquinone imine intermediate, resulting in the expulsion of the halide and the ultimate formation of 4-aminophenol derivatives.

G A 4-Halo-PHA (Cl or Br) B Protonated Intermediate A->B H+ C Arylnitrenium Ion (Resonance Stabilized) B->C -H2O D Ortho-Attack (2-Amino-5-halophenol) C->D H2O (Major) E Ipso-Attack (Loss of Halogen) C->E H2O (Minor)

Bamberger Rearrangement of para-halogenated phenylhydroxylamines.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and kinetic parameters of the two compounds to guide your experimental design.

Parameter4-Chlorophenylhydroxylamine4-Bromophenylhydroxylamine
Molecular Weight 143.57 g/mol 188.02 g/mol
Inductive Effect (-I) Stronger (Electronegativity: 3.16)Weaker (Electronegativity: 2.96)
Resonance (+M) Stabilization Higher (3p-2p orbital overlap)Lower (4p-2p orbital overlap)
Arylnitrenium Ion Stability Higher (Faster N-O cleavage)Lower
Enzymatic Oxidation Rate Extremely Rapid[2]Rapid
Major Bamberger Product 2-Amino-5-chlorophenol2-Amino-5-bromophenol

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each step is explicitly stated so that researchers can adapt the parameters as needed.

Protocol 1: Controlled Catalytic Oxidation to Nitroso/Azoxy Derivatives

Objective: To selectively oxidize the hydroxylamine to the corresponding nitrosobenzene, or drive it to the azoxy dimer using a recoverable AuCNT catalyst[3].

  • Preparation: Dissolve 0.1 mmol of the 4-halo-phenylhydroxylamine hydrochloride in 2 mL of a CHCl3​/H2​O (1:1) biphasic system.

    • Causality: The biphasic system ensures that the highly reactive nitroso intermediate is partitioned into the organic layer, minimizing unwanted aqueous side reactions.

  • Base Addition: Add 2 equivalents of K2​CO3​ .

    • Causality: Neutralizes the hydrochloride salt to liberate the free hydroxylamine, which is the active species for oxidation.

  • Catalysis: Add 0.5 mol % of AuCNT catalyst suspension. Stir at room temperature under ambient air for 12 hours.

    • Causality: Ambient oxygen acts as the terminal oxidant. The Au nanoparticles facilitate electron transfer.

  • Validation (TLC/NMR): Extract the aqueous layer with CHCl3​ . A distinct color change to pale yellow/green indicates nitroso formation. For azoxy dimer validation, 1H -NMR should show the disappearance of the N-H and O-H protons and a characteristic shift in the aromatic region.

G A 4-Halo-Phenylhydroxylamine B AuCNT Catalyst + O2 (Biphasic System) A->B C 4-Halo-Nitrosobenzene (Green/Yellow) B->C Oxidation D Azoxy Dimer (Stable Product) C->D Condensation with Unreacted Ar-NHOH

Catalytic oxidation workflow utilizing AuCNT for N-arylhydroxylamines.

Protocol 2: Acid-Catalyzed Bamberger Rearrangement

Objective: To synthesize 2-amino-5-halophenols via the arylnitrenium ion intermediate.

  • Acidification: Suspend 1.0 mmol of 4-Cl-PHA or 4-Br-PHA in 10 mL of 10% aqueous H2​SO4​ .

    • Causality: Strong acid is required to protonate the hydroxyl group, turning it into a superior leaving group ( H2​O ) to generate the arylnitrenium ion.

  • Thermal Activation: Heat the mixture to 80°C for 2 hours under an inert argon atmosphere.

    • Causality: Heating overcomes the activation energy barrier for N-O bond cleavage. The inert atmosphere prevents competitive oxidation to the nitroso derivative.

  • Neutralization & Extraction: Cool to 0°C and carefully neutralize with saturated NaHCO3​ until pH 7 is reached. Extract with ethyl acetate (3 x 15 mL).

  • Validation: Purify via silica gel chromatography. The shift of the hydroxyl group to the aromatic ring is confirmed via 13C -NMR (appearance of a phenolic C-OH peak around 150 ppm) and the presence of a primary amine ( NH2​ ) stretch in IR spectroscopy (~3300 cm−1 ).

References

  • Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenzene. Biochemical Journal, 1978.[Link]

  • Supramolecular Assembly of Gold Nanoparticles on Carbon Nanotubes: Application to the Catalytic Oxidation of Hydroxylamines. MDPI, 2016.[Link]

  • Metabolism of 4-Chloronitrobenzene by the Yeast Rhodosporidium sp. Applied and Environmental Microbiology, 1981.[Link]

  • Discrete Existence of Singlet Nitrenium Ions Revisited: Computational Studies of Non-Aryl Nitrenium Ions and Their Rearrangements. ACS Omega, 2018.[Link]

Sources

The Electronic Architecture of N-Arylhydroxylamines and Its Spectroscopic Signature

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the UV-Vis Absorption Spectra of N-Arylhydroxylamines: A Comparative Analysis for Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectra of N-arylhydroxylamines. These compounds are pivotal intermediates in drug metabolism and synthesis, making a thorough understanding of their spectroscopic properties essential for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the underlying principles governing their electronic absorption, offering field-proven insights into experimental design and data interpretation.

N-Arylhydroxylamines (Ar-NHOH) are characterized by a hydroxylamino group (-NHOH) directly attached to an aromatic ring. Their UV-Vis absorption spectra are dominated by electronic transitions within the conjugated π-system of the aromatic ring, modulated by the electronic character of the hydroxylamino substituent.

The primary absorptions arise from π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The lone pair of electrons on the nitrogen atom can also participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

The parent compound, N-phenylhydroxylamine, exhibits two main absorption bands in alcohol:

  • A strong band around 236 nm (log ε ≈ 3.8)

  • A weaker band around 279 nm (log ε ≈ 3.0)[1]

These absorptions are analogous to those of aniline (λmax at 230 nm and 280 nm), but with subtle differences due to the presence of the hydroxyl group on the nitrogen, which modifies the electronic distribution within the chromophore[2].

Comparative Analysis: The Impact of Molecular Environment

The precise position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the molecular environment. Understanding these sensitivities is crucial for accurate quantification and characterization.

The Influence of Aromatic Ring Substituents

Substituents on the aryl ring can dramatically alter the UV-Vis spectrum by modifying the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. This raises the energy of the HOMO, decreasing the HOMO-LUMO gap. The result is a bathochromic shift (red shift) to a longer wavelength and often a hyperchromic effect (increase in absorption intensity).

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) decrease the electron density of the ring. This lowers the energy of the LUMO, also decreasing the HOMO-LUMO gap and typically causing a bathochromic shift[3]. The position of the substituent (ortho, meta, para) relative to the hydroxylamino group dictates the extent of this electronic communication and the magnitude of the spectral shift[2].

dot graph TD subgraph "Substituent Effects on λmax" A[N-Arylhydroxylamine Core] --> B{Substituent Added}; B --> C1[EDG: -OCH₃, -CH₃]; B --> C2[EWG: -NO₂, -Cl]; C1 --> D1["HOMO Energy ↑HOMO-LUMO Gap ↓"]; C2 --> D2["LUMO Energy ↓HOMO-LUMO Gap ↓"]; D1 & D2 --> E[Bathochromic Shift (λmax ↑)]; end

end Caption: Logic diagram of substituent effects on absorption maxima.

Solvent Polarity: A Tale of Two Transitions

The choice of solvent is a critical experimental parameter that can significantly shift absorption bands[4][5]. The effect of solvent polarity depends on the nature of the electronic transition and the differential solvation of the ground and excited states[6][7].

  • π → π Transitions:* The excited state (π*) is generally more polar than the ground state (π). Therefore, polar solvents stabilize the excited state more than the ground state, reducing the energy gap for the transition. This leads to a bathochromic (red) shift in more polar solvents[4].

  • n → π Transitions:* The ground state involves non-bonding electrons localized on the nitrogen atom, which are readily available for hydrogen bonding with protic solvents (e.g., water, ethanol). This hydrogen bonding stabilizes the ground state, increasing the energy required for the transition. This results in a hypsochromic (blue) shift in polar, protic solvents[4][8].

Solvent Polarity Effect on π → π BandsEffect on n → π Bands
CyclohexaneNon-polarReferenceReference
EthanolPolar, ProticBathochromic Shift (Red Shift)Hypsochromic Shift (Blue Shift)
AcetonitrilePolar, AproticBathochromic Shift (Red Shift)Minor Shift
WaterHighly Polar, ProticSignificant Bathochromic ShiftSignificant Hypsochromic Shift
The Critical Role of pH

The hydroxylamino group and any ionizable substituents on the aryl ring mean that the UV-Vis spectrum of an N-arylhydroxylamine can be highly pH-dependent[9][10].

  • Acidic Conditions (Low pH): The nitrogen atom of the hydroxylamino group can become protonated (Ar-NH₂OH⁺). This removes the non-bonding electrons from conjugation with the aromatic ring. As a result, the spectrum often resembles that of the parent arene, leading to a significant hypsochromic (blue) shift and a hypochromic effect (decrease in intensity)[4].

  • Basic Conditions (High pH): The hydroxyl proton can be removed to form an anion (Ar-NHO⁻). This increases the electron-donating ability of the substituent, resulting in a bathochromic (red) shift .

This pH dependence is a powerful tool, as it allows for the determination of the compound's pKa value by tracking spectral changes during a spectrophotometric titration[11].

A Self-Validating Experimental Protocol for Acquiring High-Fidelity Spectra

The inherent instability of many N-arylhydroxylamines, which can be prone to oxidation (to nitrosoarenes) or rearrangement, necessitates a carefully designed experimental protocol[12][13].

dot graph G { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Recommended workflow for UV-Vis analysis of N-arylhydroxylamines.

Step-by-Step Methodology:

  • Solvent Selection and Preparation:

    • Choose a spectroscopic grade solvent that is transparent in the wavelength range of interest (typically >220 nm). Common choices include ethanol, methanol, and acetonitrile[5].

    • Causality: High purity prevents interference from absorbing impurities. For sensitive samples, de-gas the solvent by sparging with nitrogen or argon to remove dissolved oxygen, which can promote oxidative degradation.

  • Sample Preparation:

    • N-arylhydroxylamines can be unstable[12]. Prepare a stock solution of known concentration immediately before analysis.

    • Perform serial dilutions to create a working solution where the maximum absorbance falls within the instrument's linear range (typically 0.1 to 1.0 Absorbance Units).

    • Trustworthiness: Preparing samples fresh minimizes the risk of degradation, ensuring the spectrum is representative of the target analyte, not its decomposition products.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample.

    • Place the cuvette in the sample holder and perform a baseline correction (auto-zero) across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and cuvette.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the instrument and immediately acquire the absorption spectrum.

  • Self-Validation and Stability Check:

    • To ensure the compound is stable during the measurement, re-scan the spectrum of the same sample after a defined interval (e.g., 5-10 minutes).

    • Trustworthiness: If the λmax values and absorbance intensities remain unchanged, the compound is stable under the analytical conditions. If the spectrum changes (e.g., new peaks appear or existing ones diminish), this indicates degradation, and the initial spectrum should be interpreted with caution.

Comparative Spectral Data

The following table summarizes typical UV-Vis absorption data for N-phenylhydroxylamine and provides context by comparing it with its parent amine (aniline) and a related N-acylated derivative.

Compound Solvent λmax 1 (nm) log ε 1 λmax 2 (nm) log ε 2 Reference
N-Phenylhydroxylamine Alcohol2363.82793.0[1]
Aniline (not specified)230-280-[2]
N-Acetyl-N-phenylhydroxylamine (not specified)~235---[12]

Note: Molar absorptivity (ε) data is not always available in the literature. The N-acetylation at the nitrogen in N-acetyl-N-phenylhydroxylamine maintains a strong absorption band around 235 nm, similar to the parent compound[12].

Conclusion: From Spectra to Insight

The UV-Vis spectrum of an N-arylhydroxylamine is a rich source of information, but its interpretation requires a nuanced understanding of the interplay between molecular structure, solvent, and pH. By recognizing the characteristic π → π* and n → π* transitions and appreciating how they are perturbed by substituents and the local environment, researchers can leverage UV-Vis spectroscopy as a rapid, reliable, and quantitative tool. The self-validating protocol outlined here provides a robust framework for obtaining high-fidelity data, ensuring that experimental results are both accurate and reproducible—a cornerstone of sound scientific practice in drug discovery and development.

References

  • The Photolysis of N,O-Diacyl-N-phenylhydroxylamines. (1985). R Discovery. Available at: [Link]

  • Selective Photoinduced Reduction of Nitroarenes to N -Arylhydroxylamines. (n.d.). ResearchGate. Available at: [Link]

  • The pH dependence on the UV-vis absorption of 2 (λmax=362 nm,... (n.d.). ResearchGate. Available at: [Link]

  • N-Phenylhydroxylamine. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • n-acetyl-n-phenylhydroxylamine. (n.d.). Organic Syntheses. Available at: [Link]

  • EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax INTRODUCTION. (n.d.). Lejan Team. Available at: [Link]

  • Effect of solvent on UV absorption maxima_ λmax. (2022). YouTube. Available at: [Link]

  • N-Benzoyl-N-phenylhydroxylamine. (n.d.). NIST WebBook. Available at: [Link]

  • a) The pH' dependence of the UV-VIS absorption spectra of the isomolar... (n.d.). ResearchGate. Available at: [Link]

  • Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by. (n.d.). [Source not further specified].
  • Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Effect of Solvent, pH and auxochrome on UV absorbance. (n.d.). [Source not further specified].
  • Ultraviolet and Infrared Spectra of Some Nitrosamines. (1963). [Source not further specified].
  • Photochemical decomposition of 4-arylazo- and 4-arylazoxy-N,N-dialkylaniline N-oxides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Synthesis and spectral data of some new N-nitroso-N-phenylhydroxylamine (cupferron) derivatives. (2015). ResearchGate. Available at: [Link]

  • Product Class 33: N-Arylhydroxylamines. (n.d.). [Source not further specified].
  • Selected UV‐Vis experiments... (n.d.). ResearchGate. Available at: [Link]

  • UV-Vis spectra for the (a) reduction of nitrobenzene, (b) Comparative... (n.d.). ResearchGate. Available at: [Link]

  • Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. (2023). PubMed. Available at: [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (2011). MDPI. Available at: [Link]

  • Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines. (2014). [Source not further specified].
  • Experimental values of λ max and molar absorptivity (ε) of aniline and chloroanilines. (n.d.). [Source not further specified].
  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). MDPI. Available at: [Link]

  • Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene, and Aniline Catalyzed by Phosphino-Modified Polymer Immobilized Ionic Liquid-Stabilized AuNPs. (2019). ACS Publications. Available at: [Link]

  • Effect of Solvent on the absorbance maxima (λmax) of Standard Plot of Thiocolchicoside. (2022). ScienceScholar. Available at: [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). [Source not further specified].
  • Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution. (2019). [Source not further specified].
  • Innovative UV-Vis Spectroscopy. (n.d.). American Chemical Society. Available at: [Link]

  • Solvent effects on spectrophotometric titrations and vibrational spectroscopy of 5,10,15-triphenyl-20-(4-hydroxyphenyl)porphyrin in aqueous DMF. (2007). PubMed. Available at: [Link]

  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Available at: [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (n.d.). Semantic Scholar. Available at: [Link]

  • Green Protocol For The Rapid Generation Of Arylhydroxylamine. (n.d.). TSI Journals. Available at: [Link]

  • UV-Vis Spectrophotometry. (n.d.). Kallipos. Available at: [Link]

  • The Study of UV and VIS Absorption Spectra of the Complexes of Amino Acids with Ninhydrin. (n.d.). Scilit. Available at: [Link]

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Comparative Analytical Guide: 13C NMR Characterization of 4-Bromophenylhydroxylamine vs. Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, comparative analytical guide for the characterization of 4-Bromophenylhydroxylamine using 13C NMR spectroscopy.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing intermediate oxidation states in nitrogen-containing aromatics. The partial reduction of 4-bromonitrobenzene to 4-bromophenylhydroxylamine (4-Br-PHA) is notoriously difficult to monitor. N-arylhydroxylamines are inherently unstable, prone to disproportionation, and easily over-reduced to the corresponding aniline. Relying solely on thin-layer chromatography (TLC) or low-resolution mass spectrometry often leads to false positives.

Here, we establish 13C Nuclear Magnetic Resonance (NMR) spectroscopy as a self-validating, definitive system for characterizing 4-Br-PHA. By objectively comparing the 13C NMR performance of the target hydroxylamine against its synthetic precursor and its over-reduction alternative, we can map the exact electronic causality that dictates their spectral fingerprints.

Part 1: Mechanistic Causality of 13C NMR Chemical Shifts

To trust an analytical protocol, one must understand the physical causality behind the data. The chemical shifts in the aromatic ring are strictly governed by the interplay of inductive (-I) and resonance (+R/-R) electronic effects.

  • The Precursor (-NO2): The nitro group is a strong electron-withdrawing group via both induction and resonance. It heavily deshields the ipso carbon (attached to N) and the ortho/para positions, leaving the ring electron-deficient[1].

  • The Alternative/Over-reduction (-NH2): The amine group is a strong resonance electron-donor (+R). The lone pair on the nitrogen shields the ortho and para carbons, pushing their signals significantly upfield[2].

  • The Target (-NHOH): The hydroxylamine group presents a unique electronic dichotomy. The highly electronegative oxygen atom enhances the inductive withdrawing effect (-I) through the sigma framework, which heavily deshields the ipso carbon even more than an amine. However, the nitrogen lone pair still donates electron density via resonance (+R) to the pi system, shielding the ortho and para positions[3].

This dual nature makes the 13C NMR profile of 4-Br-PHA distinctly different from both alternatives, acting as an internal validation mechanism.

Electronic_Effects cluster_0 Functional Group Electronic Effects N1 -NO2 Group (Strong EWG) C1_NO2 C-NO2: 147.0 ppm C-Br: 132.5 ppm N1->C1_NO2 N2 -NHOH Group (Inductive EWG / Resonance EDG) C1_NHOH C-NHOH: 152.0 ppm C-Br: 113.4 ppm N2->C1_NHOH N3 -NH2 Group (Strong EDG) C1_NH2 C-NH2: 145.3 ppm C-Br: 110.2 ppm N3->C1_NH2

Electronic effects of functional groups dictating 13C NMR shifts at ipso and para carbons.

Part 2: Comparative Data Presentation

The following table synthesizes the quantitative 13C NMR data, demonstrating the stark contrast between the three species. The data for 4-Br-PHA is grounded in the validated chemo-selective reduction protocols established by [3],[4], while the precursor and aniline data are derived from standard reference shifts[2],[1].

Carbon Position4-Bromonitrobenzene (Precursor)4-Bromophenylhydroxylamine (Target)4-Bromoaniline (Alternative/Over-reduction)
C1 (Attached to N) 147.0 ppm152.0 ppm 145.3 ppm
C2, C6 (Ortho to N) 124.9 ppm116.6 ppm 116.8 ppm
C3, C5 (Meta to N) 129.8 ppm132.4 ppm 131.5 ppm
C4 (Attached to Br) 132.5 ppm113.4 ppm 110.2 ppm

Note: Data for the target compound was acquired in MeOD-d4[3]; precursors in CDCl3[2],[1]. Minor solvent shifts (<2 ppm) do not obscure the massive electronic shifts defining the functional groups.

Self-Validating Diagnostic Rule: By comparing the C1 (ipso) and C4 (para) shifts, the protocol becomes self-validating. If your C1 shift is ~145 ppm and C4 is ~110 ppm, your reaction has over-reduced to the aniline[2]. If C1 is ~147 ppm but C4 is ~132 ppm, unreacted nitroarene remains[1]. The 152.0 / 113.4 ppm pairing is the unique, undeniable fingerprint of the hydroxylamine[3].

Part 3: Step-by-Step Experimental Methodology

Because N-arylhydroxylamines are highly sensitive to air oxidation (rapidly forming azoxybenzenes), the sample preparation and acquisition protocol must be meticulously controlled.

Step 1: Anaerobic Isolation

  • Action: Quench the reduction reaction under a strict argon atmosphere. Extract using degassed solvents (e.g., EtOAc) and pass through a short silica plug to remove transition metal catalysts (like Pt or Zn) that could catalyze disproportionation.

  • Causality: Hydroxylamines oxidize rapidly in the presence of atmospheric oxygen and trace metals. Removing the catalyst halts the over-reduction to aniline.

Step 2: NMR Sample Preparation

  • Action: Dissolve 15-20 mg of the purified 4-Br-PHA in 0.6 mL of anhydrous, degassed Methanol-d4 (MeOD-d4)[3].

  • Causality: Protic solvents can exchange with the -NHOH protons, but MeOD stabilizes the hydrogen-bonding network of the hydroxylamine without promoting oxidation. Avoid Chloroform-d (CDCl3) as it can contain trace DCl or phosgene which degrades the sensitive -NHOH group.

Step 3: 1D 13C NMR Acquisition

  • Action: Acquire the spectrum at 298 K on a 75 MHz (or higher) spectrometer. Use a standard Composite Pulse Decoupling (CPD) sequence. Crucially, set the relaxation delay (D1) to at least 2-3 seconds.

  • Causality: Aromatic quaternary carbons (C1 and C4) lack attached protons, resulting in long T1​ relaxation times. An extended D1 ensures the critical C1 (152.0 ppm) and C4 (113.4 ppm) diagnostic signals integrate sufficiently above the noise floor.

Step 4: 2D Validation (Advanced Workflow)

  • Action: Run a rapid HSQC to map the protonated carbons (C2/C6 and C3/C5). Follow with an HMBC to observe the long-range J-coupling from the aromatic protons to the deshielded C1 (152.0 ppm).

  • Causality: HMBC definitively proves the connectivity of the intact C-N bond, ruling out the formation of symmetric azoxy dimers which can present deceptively similar 1D spectra.

NMR_Workflow A 1. Nitro Reduction (e.g., Zn/NH4Cl or Pt(0) NPs) B 2. Inert Isolation (Argon Atmosphere to Prevent Oxidation) A->B C 3. NMR Sample Prep (Dissolution in Degassed MeOD-d4) B->C D 4. 1D 13C NMR Acquisition (Standard CPD, D1 > 2s, 298 K) C->D E 5. 2D NMR Validation (HSQC / HMBC) D->E F 6. Spectral Assignment (Multiplet & Shift Analysis) E->F

Anaerobic workflow for the 13C NMR characterization of sensitive N-arylhydroxylamines.

References

  • Title: Solid supported platinum(0) nanoparticles catalyzed chemo-selective reduction of nitroarenes to N-arylhydroxylamines Source: Green Chemistry URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) - 4-Bromoaniline Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

  • Title: Structure Determination of Organic Compounds (Substituent Effects) Source: Springer URL: [Link]

Sources

Reactivity Comparison: Phenylhydroxylamine vs. 4-Bromophenylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Introduction & Electronic Causality

Arylhydroxylamines are versatile intermediates in organic synthesis, pharmaceutical development, and toxicology. The reactivity of these compounds is fundamentally dictated by the electron density on the nitrogen atom and the availability of reactive sites on the aromatic ring.

When comparing Phenylhydroxylamine (PHA) to 4-Bromophenylhydroxylamine (4-Br-PHA) , the divergent reactivity profiles are governed by the para-substituted bromine atom. Bromine exerts two competing electronic effects:

  • Inductive Withdrawing Effect (-I): Pulls electron density away from the aromatic ring and the hydroxylamine nitrogen.

  • Resonance Donating Effect (+M): Donates lone-pair electron density back into the ring's π -system.

In the context of the hydroxylamine moiety, the -I effect dominates, resulting in a net decrease in nucleophilicity at the nitrogen lone pair. Furthermore, the steric and electronic presence of the bromine atom at the para position completely alters the regioselectivity of acid-catalyzed rearrangements[1].

Mechanistic Divergence: The Bamberger Rearrangement

The Bamberger rearrangement is a classic transformation where arylhydroxylamines rearrange under strongly acidic conditions to yield aminophenols. The reaction proceeds via protonation of the hydroxyl oxygen, loss of water, and formation of a highly reactive arylnitrenium ion .

Phenylhydroxylamine (PHA)

In unsubstituted PHA, water acts as a nucleophile and attacks the nitrenium ion at the most sterically accessible and electronically favored position: the para position. This yields 4-aminophenol as the overwhelming major product.

4-Bromophenylhydroxylamine (4-Br-PHA)

In 4-Br-PHA, the para position is blocked by the bromine atom. While ipso-attack (attack at the carbon bearing the halogen) can occur in some heavily substituted systems, the dominant pathway for para-halogenated arylhydroxylamines forces the nucleophilic attack of water to the ortho position. This regiochemical diversion yields 2-amino-5-bromophenol [1].

Bamberger PHA Phenylhydroxylamine (PHA) Nitrenium1 Phenylnitrenium Ion (Unblocked para-position) PHA->Nitrenium1 +H+ / -H2O BrPHA 4-Bromophenylhydroxylamine (4-Br-PHA) Nitrenium2 4-Bromophenylnitrenium Ion (Blocked para-position) BrPHA->Nitrenium2 +H+ / -H2O Prod1 4-Aminophenol (Major Product) Nitrenium1->Prod1 H2O attack at para Prod2 2-Amino-5-bromophenol (Major Product) Nitrenium2->Prod2 H2O attack at ortho

Caption: Divergent regioselectivity in the Bamberger rearrangement of PHA vs. 4-Br-PHA.

Oxidation Kinetics and Nitrosobenzene Formation

Arylhydroxylamines are highly susceptible to oxidation, rapidly converting to nitrosobenzenes in the presence of mild oxidants (e.g., Fe3+ , Ag2​O , or even ambient O2​ under basic conditions)[2].

The rate of this oxidation is highly dependent on the electron density of the nitrogen atom. Because the bromine atom in 4-Br-PHA withdraws electron density (-I effect), the nitrogen lone pair is less available for initial electron transfer to the oxidant. Consequently, PHA oxidizes significantly faster than 4-Br-PHA .

Oxidation Substrate Arylhydroxylamine (PHA or 4-Br-PHA) Oxidant Mild Oxidant (e.g., Fe3+) Substrate->Oxidant Monitor UV-Vis Monitoring (Nitroso Absorbance) Oxidant->Monitor Result Kinetic Profiling (k_PHA > k_4-Br-PHA) Monitor->Result

Caption: Self-validating workflow for comparative kinetic profiling of arylhydroxylamine oxidation.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and reactive properties of both compounds to guide experimental design.

Property / ParameterPhenylhydroxylamine (PHA)4-Bromophenylhydroxylamine (4-Br-PHA)Causality / Note
Nitrogen Nucleophilicity HighModerate to Low-I effect of Br depletes electron density.
Oxidation Potential ( Eox​ ) Lower (Easier to oxidize)Higher (Harder to oxidize)Br stabilizes the reduced state relative to the oxidized state.
Bamberger Product 4-Aminophenol2-Amino-5-bromophenolPara-position steric/electronic blockage by Br[1].
Stability (Ambient) Low (Prone to auto-oxidation)Moderate4-Br-PHA is slightly more shelf-stable due to reduced oxidizability[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify that the observed data is a result of the intended chemical transformation, rather than experimental artifacts.

Protocol A: Comparative Oxidation Kinetics via UV-Vis Spectroscopy

Objective: Quantify the difference in oxidation rates between PHA and 4-Br-PHA.

  • Reagent Preparation: Prepare equimolar solutions ( 1.0×10−4 M ) of PHA and 4-Br-PHA in degassed, anhydrous ethanol to prevent premature auto-oxidation. Prepare a 1.0×10−3 M solution of Potassium Ferricyanide ( K3​[Fe(CN)6​] ) in a pH 7.4 phosphate buffer.

  • Baseline Establishment (Control): Record the UV-Vis spectra of the pure hydroxylamine solutions. Note the absence of absorbance in the 280–320 nm region (characteristic of nitrosobenzenes).

  • Kinetic Initiation: Inject of the oxidant into 2.9 mL of the substrate solution directly within a quartz cuvette.

  • Data Acquisition: Monitor the increase in absorbance at λmax​≈295 nm (nitrosobenzene) and λmax​≈315 nm (4-bromonitrosobenzene) over 10 minutes at 25°C.

  • Self-Validation Check: Ensure the presence of an isosbestic point in the overlaid spectral scans. An isosbestic point guarantees that the hydroxylamine is converting cleanly to the nitroso derivative without the formation of side products (e.g., azoxybenzenes).

Protocol B: Regioselective Bamberger Rearrangement

Objective: Isolate and confirm the divergent rearrangement products.

  • Reaction Setup: Dissolve 5.0 mmol of the substrate (PHA or 4-Br-PHA) in 20 mL of 10% aqueous H2​SO4​ .

  • Thermal Activation: Heat the mixture to 80°C under an inert argon atmosphere for 2 hours. Causality: Argon prevents competing oxidation to the nitroso derivative, which would otherwise condense with unreacted hydroxylamine to form azoxy side-products.

  • Neutralization & Extraction: Cool to 0°C and carefully neutralize to pH 7 with saturated NaHCO3​ . Extract with ethyl acetate ( 3×20 mL ).

  • Analysis & Validation:

    • Run TLC (Hexanes:EtOAc 1:1) against authentic standards of 4-aminophenol and 2-amino-5-bromophenol.

    • Self-Validation Check: Perform 1H -NMR on the crude extract. For the 4-Br-PHA product, the aromatic region will show a characteristic AMX spin system (two doublets and a doublet of doublets), confirming the 1,2,4-trisubstituted pattern of 2-amino-5-bromophenol, definitively proving ortho-attack.

References

  • Chemsrc. "N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9." Chemsrc Chemical Database. Available at:[Link]

  • University of Göttingen (eDiss). "Synthesis of New Spirocyclopropanated β-Lactams and Their Application as Building Blocks for β-Amino Acid Peptides." Georg-August-Universität Göttingen. Available at:[Link]

  • ResearchGate. "Two‐year feed study of carcinogenicity and chronic toxicity of ortho‐chloronitrobenzene in rats and mice" (Discussing Bamberger rearrangement of para-halogenated intermediates). ResearchGate. Available at:[Link]

Sources

Crystal Structure Analysis of N-(4-Bromophenyl)hydroxylamine: SCXRD vs. MicroED Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Structural elucidation of small organic molecules with reactive functional groups remains a critical bottleneck in drug development and materials science. This guide objectively compares two leading crystallographic techniques—Single-Crystal X-ray Diffraction (SCXRD) and Microcrystal Electron Diffraction (MicroED)—for resolving the 3D structure of N-(4-Bromophenyl)hydroxylamine. By analyzing the performance of industry-standard platforms (Bruker D8 Venture vs. Thermo Fisher Glacios), we provide a self-validating framework for researchers to select the optimal analytical pathway based on sample availability, stability, and resolution requirements.

Mechanistic Challenges in Analyzing N-(4-Bromophenyl)hydroxylamine

N-(4-Bromophenyl)hydroxylamine (CAS: 10468-46-9)[1] presents unique crystallographic challenges due to its structural and electronic properties:

  • Oxidation Susceptibility : The hydroxylamine moiety (-NHOH) is highly prone to air oxidation, rapidly converting to 1-bromo-4-nitrosobenzene in solution. This makes the slow evaporation techniques required for SCXRD highly precarious.

  • Complex Hydrogen Bonding : The -NHOH group acts as both a hydrogen-bond donor and acceptor, leading to unpredictable polymorphic networks that can complicate single-crystal growth.

  • The Heavy Atom Effect : The presence of a heavy bromine atom (Z=35) is a double-edged sword. In SCXRD, it provides strong anomalous dispersion, ideal for absolute configuration determination. In MicroED, however, the heavy nucleus exacerbates dynamical scattering, which can distort reflection intensities and inflate the R-factor[2].

Experimental Protocols & Workflows

To ensure reproducibility, the following self-validating protocols detail the exact methodologies for both techniques.

Protocol A: SCXRD via Bruker D8 Venture[3]
  • Crystallization : Dissolve >5 mg of high-purity N-(4-Bromophenyl)hydroxylamine in a degassed ethanol/hexane mixture. Perform slow evaporation at 4°C under an inert argon atmosphere to suppress oxidation.

  • Mounting : Harvest a single crystal exceeding 50 μm in all dimensions. Coat immediately in Paratone-N oil to prevent solvent loss and oxidation, and mount on a MiTeGen cryo-loop.

  • Data Collection : Transfer to a Bruker D8 Venture diffractometer equipped with a Photon II CPAD detector. Utilize Mo Kα radiation (λ = 0.71073 Å) to minimize absorption effects from the bromine atom. Quench the sample to 100 K using an Oxford Cryostream to reduce thermal atomic displacement parameters (ADPs) and accurately localize the hydroxylamine hydrogen atoms.

  • Processing : Integrate data using APEX3 software and solve the structure using intrinsic phasing (SHELXT).

Protocol B: MicroED via Thermo Fisher Glacios[4]
  • Sample Preparation : Bypass crystallization entirely. Take <1 mg of the synthesized polycrystalline powder and gently crush it between two glass slides to generate nanocrystals (~100–500 nm).

  • Grid Deposition : Apply the dry powder directly to a holey carbon TEM grid (e.g., Quantifoil). Plunge-freeze the grid in liquid ethane to preserve any hydrated states and mitigate electron beam-induced damage.

  • Data Collection : Load the grid into a Thermo Fisher Glacios Cryo-TEM operating at 200 kV. Identify suitable nanocrystals in imaging mode, then switch to diffraction mode. Collect continuous rotation data (e.g., -40° to +40° at 0.5°/s) using a Ceta-D or Falcon 4 direct electron detector[3].

  • Processing : Process the diffraction frames using DIALS. Solve the structure with SHELXT, explicitly utilizing electron scattering factors.

Workflow Visualization

G cluster_scxrd SCXRD Workflow (Bruker D8 Venture) cluster_microed MicroED Workflow (Thermo Glacios) Start N-(4-Bromophenyl)hydroxylamine Cryst Single Crystal Growth (>50 μm, Slow Evap) Start->Cryst High Purity Powder Nanocrystal Prep (~100 nm, Grinding) Start->Powder Polycrystalline Mount1 Cryo-loop Mounting (100 K) Cryst->Mount1 Xray X-ray Diffraction (Mo/Cu Kα) Mount1->Xray Analysis Structure Solution & Refinement (SHELXT / DIALS) Xray->Analysis Mount2 TEM Grid Deposition (Cryo-plunging) Powder->Mount2 Electron Electron Diffraction (200 kV, Cont. Tilt) Mount2->Electron Electron->Analysis Result 3D Crystal Structure (H-bond network, Br position) Analysis->Result

Workflow: SCXRD vs. MicroED for N-(4-Bromophenyl)hydroxylamine structural elucidation.

Performance Comparison & Experimental Data

The following table synthesizes the quantitative performance metrics of both platforms when analyzing halogenated small organic molecules.

Performance MetricSCXRD (Bruker D8 Venture)MicroED (Thermo Fisher Glacios)
Sample Requirement > 50 μm high-quality single crystal100 nm – 1 μm nanocrystals
Material Consumption > 5 mg (for crystallization trials)< 1 mg (direct powder analysis)
Data Collection Time 2 – 12 hours5 – 15 minutes
Typical Resolution ~0.75 Å~0.85 Å
Average R1 Factor 2.5% – 4.0%10.0% – 15.0%
Absolute Configuration Routine (via Bromine anomalous dispersion)Challenging (Requires dynamical refinement)
H-Atom Localization Excellent (Difference Fourier maps)Good (Electrostatic potential maps)
Oxidation Risk High (during days/weeks of crystal growth)Negligible (immediate analysis of powder)

Expert Insights & Causality

As an Application Scientist, selecting between SCXRD and MicroED requires balancing data precision against sample viability.

  • The Crystallization Bottleneck : The primary failure point for N-(4-Bromophenyl)hydroxylamine in SCXRD is the crystallization phase. Prolonged exposure to solvents and trace oxygen often yields the nitroso degradant rather than the desired hydroxylamine. MicroED completely bypasses this bottleneck[4], allowing direct structural determination from the crude synthesized powder in under a day[3].

  • Handling the Bromine Atom : X-rays interact with the electron cloud, making the heavy bromine atom a massive advantage in SCXRD. The anomalous scattering of Mo Kα X-rays by bromine allows for the unambiguous determination of the absolute configuration (Flack parameter near 0). Conversely, electrons interact with the electrostatic potential of the nucleus. In MicroED, the high charge of the bromine nucleus causes multiple scattering events (dynamical scattering). This non-kinematical behavior distorts the recorded intensities, which explains why the R1 factor for MicroED (10-15%) is inherently higher than SCXRD (2-4%). To extract absolute configuration from MicroED data for this compound, advanced dynamical refinement algorithms must be employed rather than standard kinematical approaches[2].

  • Hydrogen Bond Mapping : Understanding the -NHOH hydrogen-bonding network is critical for predicting the compound's solid-state stability. While SCXRD easily locates hydrogen atoms in the difference electron density map at 100 K, MicroED is surprisingly adept at this as well, because electrons are highly sensitive to the electrostatic potential of protons.

References

  • Title : N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9 Source : Chemsrc URL : [Link]

  • Title : X-Ray Diffraction - Facilities (Bruker D8 Venture) Source : Auburn University URL : [Link]

  • Title : Crystal structure determination with SCXRD & MicroED Source : XtalPi URL : [Link]

  • Title : Microcrystal Electron Diffraction (MicroED) for Small-Molecule Structure Determination Source : PubMed (NIH) URL :[Link]

  • Title : Absolute configuration determination via microcrystal electron diffraction (MicroED) Source : Chemical Communications (RSC Publishing) URL :[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromophenylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, ethical, and sustainable laboratory. 4-Bromophenylhydroxylamine, a reactive intermediate valuable in organic synthesis, presents specific disposal challenges due to its chemical nature. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of personnel and the protection of our environment. We will move beyond simple instructions to explain the chemical reasoning that underpins these essential procedures.

Hazard Profile and Risk Assessment: Understanding the "Why"

4-Bromophenylhydroxylamine is a halogenated N-arylhydroxylamine. This classification immediately informs our handling and disposal strategy. While a comprehensive toxicological profile is not widely published, the known hazards of its structural analogs and functional groups demand a cautious approach.

Key Hazards:

  • Toxicity: Arylhydroxylamines can be toxic and are often investigated for their role as metabolites of carcinogenic aromatic amines.[1] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • Instability: Hydroxylamine derivatives can be unstable, with the potential for exothermic decomposition.[2] N-Arylhydroxylamines can undergo degradation to form various products, including corresponding nitrosoarenes and azoxybenzenes, particularly under acidic or alkaline conditions or upon exposure to air and light.[1][3][4]

  • Corrosivity: Similar brominated aromatic amines are classified as corrosive, capable of causing severe skin burns and eye damage.[5]

  • Environmental Hazard: As a halogenated organic compound, it poses a significant risk to aquatic life and can persist in the environment. Improper disposal is strictly prohibited by federal and local regulations.[6][7]

  • Hazardous Decomposition Products: A critical concern with brominated organic compounds is their potential to form highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) during incomplete combustion.[8][9] This risk dictates the required disposal method.

Table 1: Hazard Profile and Disposal Summary for 4-Bromophenylhydroxylamine
Property Identifier/Value Source/Rationale
CAS Number 10468-46-9[10]
Molecular Formula C6H6BrNO[11]
Primary Hazard Class Hazardous Waste (Assumed Toxic, Corrosive)Based on analogs and regulatory definitions.[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[5]
Primary Disposal Route Incineration by a licensed hazardous waste facility.Required for halogenated organic compounds.[7]
Prohibited Disposal Drain disposal, mixing with non-halogenated waste, regular trash.[7][12][13]

The Regulatory Imperative: RCRA and OSHA

The disposal of 4-Bromophenylhydroxylamine is governed by strict federal regulations. The Environmental Protection Agency (EPA) , under the Resource Conservation and Recovery Act (RCRA) , mandates the "cradle-to-grave" management of hazardous materials.[6][14] This means the generator of the waste is responsible for its safe handling from creation to final disposal.

Simultaneously, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including training on hazardous waste handling, the use of Personal Protective Equipment (PPE), and emergency planning.[15][16][17][18] Adherence to the procedures in this guide will help ensure compliance with both EPA and OSHA requirements.

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins at the point of generation. The choices made at your lab bench directly impact safety and compliance.

Step 1: Waste Segregation

This is the most critical pre-disposal step. 4-Bromophenylhydroxylamine waste must be collected in a dedicated container labeled "Halogenated Organic Waste."

  • Causality: Halogenated and non-halogenated solvent wastes are treated differently for final disposal.[7] Non-halogenated solvents may be recycled as fuel, while halogenated wastes must undergo high-temperature incineration to destroy the halogenated molecules and prevent the formation of toxic byproducts like PBDD/Fs and corrosive gases.[7][8] Mixing these streams leads to the entire volume being treated as the more hazardous (and more expensive to dispose of) halogenated waste.[7]

Step 2: Selecting the Correct Waste Container

The container must be chemically compatible and in good condition.

  • Material: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. Metal cans are not recommended as halogenated solvents can degrade to form acids, which in turn corrode the metal.[12]

  • Condition: The container must have a secure, screw-top cap and be free of leaks or contamination on the outside.[19][20]

  • Headspace: Do not fill liquid waste containers more than 75-80% full to allow for vapor expansion.[20]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a clear path for managing waste containing 4-Bromophenylhydroxylamine, from generation to pickup.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Waste Containing 4-Bromophenylhydroxylamine Generated is_solid Is waste solid? (e.g., contaminated silica, filter paper) start->is_solid Characterize is_liquid Is waste liquid? (e.g., reaction mixture, solvent rinse) is_solid->is_liquid No solid_container 1. Place in a compatible, sealable container (e.g., lined pail or HDPE jar). 2. Attach 'Hazardous Waste' label. is_solid->solid_container Yes liquid_container 1. Pour into a dedicated, compatible container (e.g., 4L HDPE bottle) using a funnel. 2. Attach 'Hazardous Waste' label. is_liquid->liquid_container Yes label_details Label Must Include: - 'Hazardous Waste' - Full Chemical Name(s) & Concentration(s) - Accumulation Start Date - Hazard Characteristics (Toxic, Corrosive) solid_container->label_details storage Store sealed container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. solid_container->storage liquid_container->label_details liquid_container->storage disposal Contact Institutional EHS for pickup. Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). storage->disposal

Caption: Decision workflow for proper disposal of 4-Bromophenylhydroxylamine waste.

Protocol Steps:
  • Identify and Segregate: At the point of generation, identify the waste stream as containing 4-Bromophenylhydroxylamine. Ensure it is kept separate from non-halogenated waste.

  • Containerize:

    • For Solids (e.g., contaminated filter paper, silica gel): Place into a clearly labeled, compatible solid waste container, such as a lined pail or wide-mouth HDPE jar.[21]

    • For Liquids (e.g., reaction mother liquor, solvent rinses): Using a funnel, pour the waste into the designated "Halogenated Organic Waste" container.[21]

  • Label Correctly: As soon as the first drop of waste is added, the container must be labeled.[19] The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name and approximate concentration of all components. Do not use abbreviations or formulas.[21]

    • The date waste accumulation began.[21]

    • The relevant hazard characteristics (e.g., Toxic, Corrosive).

  • Store Safely: Keep the waste container sealed at all times, except when adding waste.[19] Store it in a designated Satellite Accumulation Area (SAA) within the lab. This area should provide secondary containment (e.g., a tray) to catch any potential leaks and should be away from incompatible materials.[21]

  • Arrange for Disposal: Do not accumulate more than 55 gallons of hazardous waste in your lab area.[19] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They are responsible for ensuring the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper destruction.

  • Maintain Records: Keep accurate records of the waste generated and its disposal date, as this is a key component of RCRA compliance.[6][22]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and call your institution's EHS emergency line.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[23]

  • Contain: Use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit to contain the spill. Do not use combustible materials like paper towels or sawdust.[23]

  • Collect: Wearing appropriate PPE (double nitrile gloves, safety goggles, lab coat), carefully scoop the absorbed material using non-sparking tools into a designated waste container.[23]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[24]

  • Label and Dispose: Seal and label the container with all spill debris and dispose of it as halogenated hazardous waste according to the protocol above.

Conclusion: A Commitment to Safety

The proper disposal of 4-Bromophenylhydroxylamine is a non-negotiable aspect of responsible science. By understanding the chemical hazards and the regulatory framework, we can implement procedures that are not just compliant, but that actively protect ourselves, our colleagues, and our shared environment. This commitment to the complete chemical lifecycle is a hallmark of scientific excellence.

References

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Kinetic and mechanistic studies on the degradation reaction of O-glycosides of N-hydroxy-N-arylamines and their acetohydroxamic acids in acidic and alkaline media. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). RSC Publishing.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Proper Disposal of Chemicals - J. J. Keller Datasense. (2023, August 29).
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. (n.d.).
  • Summary of the Toxic Substances Control Act. US EPA. (n.d.).
  • N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9. Chemsrc. (n.d.).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • Halogenated Solvents. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Organic Solvent Waste Disposal. Safety & Risk Services. (n.d.).
  • Waste, Chemical, and Cleanup Enforcement. US EPA. (n.d.).
  • 7.2 Organic Solvents. Environment, Health and Safety. (n.d.).
  • O-(4-bromophenyl)hydroxylamine hydrochloride | 1007570-12-8. Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. (n.d.).
  • Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. (n.d.). Request PDF.
  • Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. PMC. (n.d.).
  • Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. PMC. (n.d.).
  • Hazardous Waste - Overview. Occupational Safety and Health Administration. (n.d.).
  • Material Safety Data Sheet - 4-Bromobenzylamine Hydrochloride, 98%. Cole-Parmer. (2005, October 3).
  • O-(4-bromophenyl)hydroxylamine | C6H6BrNO | CID 11332921. PubChem - NIH. (n.d.).
  • OSHA and Biohazard Waste Disposal: A Compliance Guide. (n.d.).
  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. (n.d.).
  • Hazardous Materials Disposal Guide. Nipissing University. (2019, June 12).
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. (2023, February 27).
  • Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. (1983, December).
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (n.d.).
  • Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. Request PDF - ResearchGate. (n.d.).
  • Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide. Benchchem. (n.d.).
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (2018, November 3).
  • Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals. Benchchem. (n.d.).

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Personal protective equipment for handling 4-Bromophenylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 4-Bromophenylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 4-Bromophenylhydroxylamine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Potential Hazards Include:

  • Skin and Eye Irritation: Similar to other hydroxylamine derivatives, contact with skin and eyes may cause irritation[1][2][3].

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation[1][3][4].

  • Toxicity: The toxicological properties have not been fully investigated, but it should be handled as a potentially toxic substance[5].

A thorough risk assessment should be conducted before any experiment involving 4-Bromophenylhydroxylamine. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE). The minimum required PPE for handling 4-Bromophenylhydroxylamine is summarized in the table below.

Body PartRecommended ProtectionSpecifications and Rationale
Eyes/Face Safety goggles with side shields or a face shield.Essential for protecting against splashes of solutions or airborne particles. Must conform to EN166 (EU) or be NIOSH (US) approved[3][6].
Skin Chemical-resistant nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended for handling highly potent compounds to provide an extra layer of protection[6]. Gloves should be inspected for any signs of damage before use[3].
Body A lab coat or a chemical-resistant apron.Protects clothing and underlying skin from potential splashes and spills[6][7]. For larger quantities or procedures with a higher risk of exposure, disposable coveralls may be necessary[6].
Respiratory A NIOSH-approved respirator.Required if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood[1][3].
Feet Closed-toe shoes.Mandatory in a laboratory setting to protect against spills and falling objects[6][7].
Operational Plan: From Receipt to Disposal

A systematic approach to handling 4-Bromophenylhydroxylamine is critical to ensure safety and experimental integrity. The following workflow provides a step-by-step guide.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage Engineering_Controls Engineering Controls Setup Receipt_and_Storage->Engineering_Controls Proceed to lab PPE_Donning PPE Donning Engineering_Controls->PPE_Donning Prepare workspace Weighing Weighing PPE_Donning->Weighing Ready for handling Solubilization Solubilization Weighing->Solubilization Transfer solid Experimental_Use Experimental Use Solubilization->Experimental_Use Prepare solution Decontamination Decontamination Experimental_Use->Decontamination Post-experiment Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Clean workspace Disposal Disposal Waste_Segregation->Disposal Package waste

Caption: Operational Workflow for Handling 4-Bromophenylhydroxylamine.

Step-by-Step Handling Protocol:

  • Receipt and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[8][9]. The container should be kept tightly closed[4][8].

  • Engineering Controls: All handling of 4-Bromophenylhydroxylamine should be performed in a certified chemical fume hood to minimize the risk of inhalation[3]. Ensure that an eyewash station and a safety shower are readily accessible[5][8].

  • Weighing:

    • To prevent the generation of dust, handle the solid material carefully.

    • Use appropriate tools, such as a spatula, for transferring the chemical.

    • Weigh the desired amount of the compound on weigh paper or in a suitable container within the fume hood.

  • Solubilization:

    • Carefully transfer the weighed solid into a flask.

    • Add the solvent slowly and rinse the weighing container to ensure a complete transfer.

    • Cap the flask and mix gently until the compound is fully dissolved.

  • Experimental Use:

    • When setting up reactions, ensure all glassware is properly secured.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Decontamination:

    • In the event of a spill, alert others in the vicinity immediately.

    • For small spills, absorb the material with an inert absorbent material.

    • Clean the spill area with an appropriate solvent, followed by washing with soap and water[10].

    • Remove any contaminated clothing immediately and decontaminate it before reuse.

Disposal Plan

Proper disposal of 4-Bromophenylhydroxylamine and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan Waste_Generation Waste Generation (Contaminated PPE, glassware, solutions) Waste_Segregation Waste Segregation (Halogenated Organic Waste) Waste_Generation->Waste_Segregation Container_Labeling Container Labeling (Chemical name, hazards) Waste_Segregation->Container_Labeling Temporary_Storage Temporary Storage (Satellite Accumulation Area) Container_Labeling->Temporary_Storage Licensed_Disposal Licensed Disposal (Professional Waste Management) Temporary_Storage->Licensed_Disposal

Caption: Disposal Plan for 4-Bromophenylhydroxylamine Waste.

Waste Disposal Protocol:

  • Waste Collection: All materials contaminated with 4-Bromophenylhydroxylamine, including gloves, weigh paper, and excess reagents, should be collected in a designated and clearly labeled waste container[10][11].

  • Waste Segregation: This compound should be disposed of as halogenated organic waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Bromophenylhydroxylamine," and any other required hazard information.

  • Disposal: The final disposal of the chemical waste must be handled by a licensed hazardous waste disposal company[4][8][10]. Never dispose of 4-Bromophenylhydroxylamine down the drain or in the regular trash[7][10].

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with 4-Bromophenylhydroxylamine and ensure a safe and compliant laboratory environment.

References

  • Essential Safety and Handling Guide for Potent Chemical Compounds - Benchchem. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9).
  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. (n.d.).
  • Potent compound safety in the laboratory - tks | publisher, event organiser, media agency - Teknoscienze. (2026, February 17).
  • N-(tert-Butyl)hydroxylamine - Apollo Scientific. (2023, July 11).
  • N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9 | Chemsrc. (2025, August 21).
  • hydroxylamine (H3NO) - GazFinder. (n.d.).
  • O-(4-bromophenyl)hydroxylamine hydrochloride | 1007570-12-8 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 8 - SAFETY DATA SHEET. (2007, June 11).
  • Personal protective equipment for handling 4-Hydroxybenzamide - Benchchem. (n.d.).
  • CHEMICAL SPILL PROCEDURES. (n.d.).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.).
  • Chemical Spill | Division of Research Safety - University of Illinois. (2025, September 24).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Spill Clean up Procedure - Safety & Risk Services. (n.d.).
  • Spill Response Procedures - Tennessee State University. (n.d.).
  • Material Safety Data Sheet - 4-Bromobenzylamine Hydrochloride, 98% - Cole-Parmer. (2005, October 3).
  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.).
  • Essential Safety and Logistical Information for Handling 4-Bromophenylacetylene - Benchchem. (n.d.).
  • Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals - Benchchem. (n.d.).

Sources

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